N1-Methyl-2'-deoxyadenosine
Description
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Properties
Molecular Formula |
C11H15N5O3 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-15-4-14-11-9(10(15)12)13-5-16(11)8-2-6(18)7(3-17)19-8/h4-8,12,17-18H,2-3H2,1H3/t6-,7-,8-/m1/s1 |
InChI Key |
AYVJNJNKPVUEGT-BWZBUEFSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Significance of N1-Methyl-2'-deoxyadenosine (m1dA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-methyl-2'-deoxyadenosine (m1dA) is a significant DNA adduct formed through the methylation of the N1 position of deoxyadenosine. This modification arises from both endogenous metabolic processes and exposure to exogenous alkylating agents. The presence of a methyl group at the N1 position, which is involved in Watson-Crick base pairing, disrupts the normal DNA helical structure, leading to potent cytotoxic effects primarily by stalling DNA replication. The cellular response to m1dA involves a complex interplay of DNA repair and damage tolerance mechanisms, including direct reversal by AlkB homolog (ALKBH) enzymes and bypass by specialized translesion synthesis (TLS) polymerases. The inherent cytotoxicity of m1dA and its role in inducing replication stress have also positioned it as a molecule of interest in oncology, with potential applications as an antitumor agent. This technical guide provides a comprehensive overview of the formation, biological consequences, and repair of m1dA, along with detailed experimental protocols for its study.
Introduction
This compound (m1dA) is a DNA lesion characterized by the addition of a methyl group to the N1 position of the adenine (B156593) base. This modification is primarily induced by SN2 methylating agents such as methyl methanesulfonate (B1217627) (MMS) and dimethyl sulfate (B86663), which are environmental and industrial chemicals, as well as by endogenous methylating agents.[1] The methylation at the N1 position disrupts the hydrogen bonding face of the adenine base, preventing canonical Watson-Crick pairing with thymine.[1] This disruption leads to significant biological consequences, including the blockage of DNA replication, which if unresolved, can result in cytotoxicity.[2] Consequently, cells have evolved sophisticated mechanisms to repair or tolerate this type of DNA damage. The study of m1dA is crucial for understanding the cellular response to alkylating DNA damage and holds potential for the development of novel cancer therapeutics.
Formation of this compound
The formation of m1dA is a direct consequence of the reaction of the N1 position of adenine in DNA with electrophilic methylating agents. This reaction is characteristic of SN2 alkylating agents.[1]
Sources of Methylation:
-
Exogenous Agents: Environmental and industrial exposure to chemicals like methyl methanesulfonate (MMS) and dimethyl sulfate are significant sources of m1dA formation.[2] Certain chemotherapeutic alkylating agents also contribute to the formation of this adduct.
-
Endogenous Sources: While less common than other endogenous DNA modifications, m1dA can be formed from endogenous methyl donors, and its levels have been observed to accumulate in the absence of efficient repair.[2]
Biological Consequences of m1dA
Cytotoxicity and Blockage of DNA Replication
The primary biological effect of m1dA is its potent cytotoxicity, which stems from its ability to act as a strong block to replicative DNA polymerases.[2] The methyl group at the N1 position sterically hinders the formation of a Watson-Crick base pair with thymine, causing the DNA polymerase to stall at the lesion site. This replication blockage can lead to the collapse of replication forks, the formation of double-strand breaks, and ultimately, cell death if the lesion is not repaired.
Mutagenicity
While being highly cytotoxic, m1dA is considered to be only weakly mutagenic. Studies in E. coli have shown a low frequency of A to T transversions.[3] The primary threat of m1dA is therefore cellular lethality rather than the induction of mutations.
Antitumor Activity
The cytotoxic nature of m1dA has led to its investigation as a potential antitumor agent. As a purine (B94841) nucleoside analog, it is being explored for its activity against indolent lymphoid malignancies.[4][5] The proposed mechanism of its anticancer effect relies on the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cancer cells.[4]
DNA Repair and Damage Tolerance Pathways for m1dA
Cells employ two main strategies to counteract the deleterious effects of m1dA: direct repair and translesion synthesis (TLS).
Direct Repair by ALKBH Enzymes
The primary repair pathway for m1dA in mammals is direct reversal by the AlkB homolog (ALKBH) family of Fe(II)/α-ketoglutarate-dependent dioxygenases, specifically ALKBH2 and ALKBH3.[2] These enzymes catalyze the oxidative demethylation of the N1-methyl group, restoring the original adenine base.
The overall reaction is as follows: m1dA + O₂ + α-ketoglutarate → dA + formaldehyde (B43269) + succinate (B1194679) + CO₂
ALKBH2 is considered the primary enzyme for repairing m1dA in double-stranded DNA within the nucleus and is known to colocalize with proliferating cell nuclear antigen (PCNA) during the S-phase.[6]
Translesion Synthesis (TLS)
When direct repair fails or is overwhelmed, cells can utilize a damage tolerance mechanism called translesion synthesis (TLS) to bypass the m1dA lesion and complete DNA replication. This process involves specialized, low-fidelity DNA polymerases that can accommodate the distorted DNA template. For m1dA, TLS is a multi-step process involving different polymerases for nucleotide insertion and extension.
Multiple pathways for TLS of m1dA have been identified in human cells:[4]
-
Pol ι / Pol θ Pathway: DNA polymerase ι (Pol ι) can insert a nucleotide opposite m1dA, after which DNA polymerase θ (Pol θ) extends the DNA strand.
-
Pol η Pathway: DNA polymerase η (Pol η) is capable of both inserting a nucleotide opposite m1dA and extending the nascent strand.
-
Pol ζ Pathway: An unidentified polymerase inserts a nucleotide opposite the lesion, and DNA polymerase ζ (Pol ζ) then carries out the extension step.
Interestingly, despite the error-prone nature of TLS polymerases in vitro, TLS across m1dA in vivo is predominantly error-free, suggesting a tightly regulated process.[4]
Quantitative Data
Accurate quantification of m1dA is essential for understanding its biological impact. The primary method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Parameter | Value | Organism/System | Reference |
| Enzyme Kinetics of ALKBH Family | |||
| kcat of ALKBH2 for 1-meA | 1.1 to 2.5 min⁻¹ | Human | [7] |
| kcat of ALKBH3 for 3-meC | ~1.7 min⁻¹ | Human | [7] |
| KM of E. coli AlkB for 1me-dAMP | 2 µM | E. coli | [7] |
| kcat of E. coli AlkB for 1me-dAMP | 4.2 min⁻¹ | E. coli | [7] |
| Mutagenicity | |||
| A to T transversion frequency | ~1% | E. coli | [3] |
Experimental Protocols
Quantification of m1dA in Genomic DNA by LC-MS/MS
This protocol outlines the general steps for the sensitive detection and quantification of m1dA from genomic DNA.
1. Genomic DNA Extraction:
-
Extract high-quality genomic DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction.
-
Treat the DNA with RNase A to remove any RNA contamination.
2. Enzymatic Digestion of DNA to Nucleosides:
-
To a solution of 10-20 µg of DNA, add a cocktail of enzymes for complete digestion to individual nucleosides. A common enzyme mixture includes:
-
Nuclease P1
-
Bovine spleen phosphodiesterase
-
Alkaline phosphatase
-
-
Incubate the reaction at 37°C for 2-4 hours or overnight.
-
The digestion buffer typically contains zinc ions, which are required for nuclease P1 activity.
3. Sample Cleanup (Optional):
-
For complex samples, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
4. LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides using a reverse-phase C18 column on a UPLC or HPLC system. A typical mobile phase gradient involves water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.
-
The MRM transition for m1dA is typically from the protonated molecular ion [M+H]⁺ to the protonated base fragment.
-
An isotopically labeled internal standard (e.g., [¹⁵N₅]-m1dA) should be spiked into the sample before digestion to ensure accurate quantification.
-
5. Data Analysis:
-
Quantify the amount of m1dA by comparing the peak area of the analyte to that of the internal standard, using a standard curve generated from known concentrations of m1dA.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the cytotoxic effect of m1dA or agents that induce its formation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., MMS to induce m1dA, or m1dA itself if assessing its direct effect) in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Conclusion
This compound is a critical DNA lesion with significant biological implications. Its formation poses a substantial threat to genomic integrity by blocking DNA replication, leading to cytotoxicity. The cellular mechanisms to contend with m1dA, including direct repair by ALKBH enzymes and tolerance via translesion synthesis, highlight the intricate network of pathways that safeguard the genome. The cytotoxic properties of m1dA also present a promising avenue for anticancer therapeutic development. The methodologies outlined in this guide provide a framework for the continued investigation of m1dA, which will undoubtedly yield further insights into DNA damage and repair, and may pave the way for novel clinical strategies.
References
- 1. "Kinetic Studies of DNA Repair Enzyme ALKBH2" by Michael R. Vittori [digitalcommons.uri.edu]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine nucleoside analogues in the treatment of myleoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sketchviz.com [sketchviz.com]
- 7. Identification of ALKBH6 as a nucleotide demethylase with a distinct substrate preference - PMC [pmc.ncbi.nlm.nih.gov]
N1-Methyl-2'-deoxyadenosine in DNA: A Technical Guide to its Discovery, Detection, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N1-methyl-2'-deoxyadenosine (m1dA) is a significant DNA lesion resulting from exposure to endogenous and exogenous alkylating agents. Unlike its counterpart in RNA, N1-methyladenosine (m1A), which plays a role in post-transcriptional regulation, m1dA in DNA is a cytotoxic lesion that disrupts Watson-Crick base pairing, leading to stalled DNA replication and potential cell death. This technical guide provides a comprehensive overview of the discovery and history of m1dA in DNA, its quantitative analysis, and the cellular mechanisms that have evolved to repair or tolerate this form of DNA damage. Detailed experimental protocols for the detection and quantification of m1dA, along with visualizations of the key signaling and repair pathways, are presented to serve as a valuable resource for researchers in the fields of DNA repair, toxicology, and cancer biology.
Discovery and History of this compound in DNA
The discovery of this compound in DNA is intrinsically linked to the broader history of research into DNA alkylation damage, which began with the observation of the mutagenic and carcinogenic effects of alkylating agents in the mid-20th century.
-
Mid-20th Century: The study of alkylating agents, such as nitrogen mustards and methyl methanesulfonate (B1217627) (MMS), revealed their ability to chemically modify DNA bases. These agents were found to be potent mutagens and carcinogens, leading to investigations into the specific DNA adducts they formed.
-
1960s: Following the discovery of N1-methyladenine in RNA in 1961, researchers began to identify various methylated bases in DNA upon treatment with alkylating agents.[1] It was established that SN2 alkylating agents, such as MMS and dimethylsulfate (DMS), preferentially methylate nitrogen atoms in the DNA bases.[2]
-
1970s-1980s: The major methylation products in DNA were identified, with N7-methylguanine being the most abundant, followed by N3-methyladenine and N1-methyladenine.[3] Early studies highlighted the cytotoxic nature of m1dA, recognizing that methylation at the N1 position of adenine (B156593) directly disrupts the hydrogen bonds involved in Watson-Crick base pairing, thus impeding DNA replication.[4][5]
-
2002: A significant breakthrough in understanding the repair of m1dA occurred with the discovery of the function of the E. coli AlkB protein. It was demonstrated that AlkB is an Fe(II)/α-ketoglutarate-dependent dioxygenase that repairs m1dA and N3-methylcytosine (m3C) lesions through oxidative demethylation, a direct reversal mechanism.[6] This discovery solved a long-standing puzzle in the field of DNA repair.
-
Present: Research continues to elucidate the roles of human AlkB homologs (ALKBH2 and ALKBH3) in repairing m1dA and the mechanisms of translesion synthesis (TLS) that allow DNA polymerases to bypass this lesion. The study of m1dA remains crucial for understanding the toxicology of alkylating agents and for the development of cancer chemotherapeutics.
Quantitative Analysis of this compound in DNA
The formation of m1dA in DNA is dependent on the type and dose of the alkylating agent. Quantitative analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for assessing the extent of this damage.
| Alkylating Agent | Cell/Tissue Type | m1dA Levels (adducts per 10^6 nucleotides) | Reference/Comment |
| Methyl Methanesulfonate (MMS) | Mammalian Cells | Varies with dose and time; MMS is a potent inducer of m1dA. | [7] |
| Dimethylnitrosamine | Syrian Golden Hamster Tissues | Detectable levels of m1dA found in various tissues after administration. | [8] |
| N-methyl-N-nitrosourea (MNU) | C57BL mice | m1dA is formed in various organs. | [8] |
| Endogenous Methylating Agents | Normal Mammalian Tissues | Low steady-state levels are present due to endogenous metabolic processes. | [3] |
Note: The table above provides a qualitative summary. Specific quantitative values can vary significantly between studies depending on the experimental conditions (e.g., dose, time of exposure, cell type, and analytical method).
Experimental Protocols
Synthesis of Oligonucleotides Containing this compound
The study of m1dA often requires the synthesis of oligonucleotides containing this modified base at a specific position. This allows for detailed biochemical and structural analyses of its effects on DNA replication and repair. A common method involves the use of a phosphoramidite (B1245037) derivative of this compound.
Protocol for the Synthesis of this compound Phosphoramidite:
-
Protection of 2'-deoxyadenosine (B1664071): Start with the monomethoxytritylation of 2'-deoxyadenosine to protect the 5'-hydroxyl group.
-
Methylation: Methylate the 5'-O-protected nucleoside at the N1 position.
-
N-chloroacetylation: Protect the N6-amino group with a chloroacetyl group to prevent the Dimroth rearrangement, a base-catalyzed rearrangement of N1-methyladenine to N6-methyladenine.
-
Phosphitylation: Convert the 3'-hydroxyl group to a phosphoramidite.
-
Oligonucleotide Synthesis: Incorporate the this compound phosphoramidite into the desired oligonucleotide sequence using standard solid-phase synthesis protocols.
-
Deprotection: Use controlled anhydrous deprotection conditions to remove the protecting groups without inducing the Dimroth rearrangement.[9]
Detection and Quantification of m1dA in Genomic DNA by LC-MS/MS
LC-MS/MS is the gold standard for the sensitive and specific quantification of DNA adducts like m1dA.
Protocol Overview:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest. Ensure the removal of RNA by treating with RNase A.
-
DNA Hydrolysis: Enzymatically digest the genomic DNA to its constituent deoxyribonucleosides. This is typically a two-step process:
-
Incubate DNA with nuclease P1 to hydrolyze it to deoxyribonucleoside 3'-monophosphates.
-
Treat with alkaline phosphatase to dephosphorylate the mononucleotides to deoxyribonucleosides.
-
-
Sample Cleanup: Remove proteins and other contaminants that could interfere with the LC-MS/MS analysis. This can be achieved by protein precipitation or solid-phase extraction (SPE).[10]
-
LC Separation: Separate the deoxyribonucleosides using a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is commonly used.[11]
-
MS/MS Detection: Detect and quantify m1dA using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for m1dA.
-
Quantification: Generate a standard curve using known concentrations of synthetic m1dA. An isotopically labeled internal standard (e.g., [¹³C,¹⁵N]-m1dA) should be used to correct for variations in sample processing and instrument response.
Signaling Pathways and Repair Mechanisms
The presence of m1dA in DNA triggers a cellular response aimed at repairing the damage or tolerating it to allow for the completion of DNA replication.
DNA Damage Response Signaling
The stalling of the replication fork by an m1dA lesion is a form of replication stress that can activate the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[6][14]
AlkB-Mediated Direct Repair
The primary and most efficient mechanism for repairing m1dA is through direct reversal by AlkB family dioxygenases.[6]
Translesion Synthesis (TLS)
When direct repair is not sufficient, cells can employ specialized low-fidelity DNA polymerases to bypass the m1dA lesion, a process known as translesion synthesis (TLS).[4]
Conclusion
This compound is a critical DNA lesion with significant implications for genomic stability and cell survival. Its formation as a consequence of exposure to alkylating agents necessitates robust cellular defense mechanisms. The direct repair pathway mediated by AlkB homologues provides an efficient means of removing this lesion, while translesion synthesis offers a tolerance mechanism to prevent the collapse of replication forks. The methodologies and pathways detailed in this guide provide a foundational understanding for researchers investigating the biological consequences of m1dA and for those in the field of drug development, where the interplay between DNA damage and repair is a key consideration in cancer chemotherapy. Further research into the quantitative aspects of m1dA formation and repair, as well as the intricate details of the signaling pathways involved, will continue to advance our knowledge in this important area of study.
References
- 1. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]
- 5. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNAmod: 1-methyladenine [dnamod.hoffmanlab.org]
- 9. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the major lesion from the reaction of an acridine-targeted aniline mustard with DNA as an adenine N1 adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.llu.edu [experts.llu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
Spontaneous Formation of N1-Methyl-2'-deoxyadenosine in the Genome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-methyl-2'-deoxyadenosine (m1A) is a DNA adduct that arises spontaneously within the genome, primarily through the non-enzymatic transfer of a methyl group from the ubiquitous cellular methyl donor, S-adenosylmethionine (SAM). While historically studied in the context of RNA modifications, the presence and implications of m1A in DNA are of growing interest due to its potential to disrupt DNA replication and transcription, thereby contributing to genomic instability and disease. This technical guide provides an in-depth exploration of the spontaneous formation of m1A in the genome, its biological consequences, and the cellular mechanisms that have evolved to counteract this form of DNA damage. Detailed experimental protocols for the detection and quantification of this rare modification are provided, alongside visualizations of the key biochemical pathways involved.
Introduction
The integrity of the genome is under constant threat from both exogenous and endogenous sources of DNA damage. While external agents such as environmental mutagens are well-studied, the spontaneous decay and modification of DNA from endogenous cellular processes represent a significant and persistent challenge to genomic stability. One such modification is the methylation of the N1 position of adenine (B156593), forming this compound (m1A).
Unlike the well-regulated enzymatic methylation of cytosine (5mC) and adenine (N6-methyladenine or 6mA) that play crucial roles in epigenetic regulation, m1A in DNA is primarily considered a lesion. The addition of a methyl group at the N1 position of adenine disrupts the Watson-Crick base pairing, leading to a block in DNA replication and transcription. This guide will delve into the chemical basis of spontaneous m1A formation, the cellular machinery responsible for its repair, and the methodologies available for its study.
The Chemistry of Spontaneous m1A Formation
The primary endogenous source for the spontaneous methylation of DNA is S-adenosylmethionine (SAM). SAM is a critical molecule in cellular metabolism, serving as the principal methyl group donor in a vast array of enzymatic reactions. However, SAM can also act as a non-enzymatic alkylating agent, albeit at a slow rate.[1]
The chemical mechanism involves the nucleophilic attack of the N1 position of a deoxyadenosine (B7792050) residue in DNA on the electrophilic methyl group of SAM. This reaction is influenced by the local DNA structure and the cellular concentration of SAM. While enzymatic methylation is highly specific, this spontaneous methylation can occur at any accessible adenine residue. Evidence for the endogenous formation of m1A comes from studies on mice lacking the DNA repair enzyme ABH2, which show an accumulation of m1A in their genomic DNA over time, even in the absence of exposure to external alkylating agents.
Cellular Repair Mechanisms for m1A in DNA
To counteract the deleterious effects of m1A, cells have evolved two primary repair pathways:
-
Base Excision Repair (BER): This pathway is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), which recognizes the m1A lesion and cleaves the N-glycosidic bond between the modified base and the deoxyribose sugar. This action creates an apurinic/apyrimidinic (AP) site. The AP site is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.
-
Direct Reversal: This repair mechanism is mediated by the AlkB family of dioxygenases, including ALKBH2 and ALKBH3 in mammals. These enzymes utilize a non-heme Fe(II) and α-ketoglutarate-dependent mechanism to oxidatively demethylate the m1A lesion, directly converting it back to adenosine (B11128) without excising the base. This process is highly efficient and avoids the creation of a potentially mutagenic AP site.
Quantitative Data on m1A Formation
Quantifying the precise rate of spontaneous m1A formation in vivo is challenging due to its low abundance and efficient repair. However, studies on repair-deficient organisms provide an estimate of its endogenous levels. The table below summarizes the available quantitative data, which is currently limited and often derived from studies on related modifications or repair-deficient models.
| Parameter | Organism/Cell Type | Method | Finding | Reference |
| Endogenous m1A levels | E. coli (ada ogt deficient) | Not Specified | Elevated spontaneous G:C-to-A:T transitions suggest endogenous alkylation. | [2] |
| Effect of SAM levels on mutation | E. coli | Genetic manipulation of SAM levels | No significant effect on spontaneous mutation rates over a 100-fold range of SAM concentrations. | [2][3] |
| N2-Methyl-dG levels (as a proxy for alkylation) | Mouse tissues | LC-MS/MS | 1.2–1.7 lesions per 10^6 nucleosides (basal), increasing with methanol (B129727) exposure. | [4] |
Note: Direct quantification of the spontaneous formation rate of m1A in mammalian genomic DNA is an active area of research. The data presented here are indirect and serve to highlight the existence of endogenous alkylation.
Experimental Protocols
Quantification of m1A in Genomic DNA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of DNA modifications. This protocol is adapted for the detection of the rare m1A adduct.
1. Genomic DNA Extraction and Purification:
-
Extract high-quality genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit.
-
Treat the DNA with RNase A to remove any RNA contamination.
-
Further purify the DNA by ethanol (B145695) precipitation.
2. Enzymatic Hydrolysis of Genomic DNA:
-
Digest 10-20 µg of purified genomic DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
The digestion is typically carried out overnight at 37°C in a suitable buffer.
3. Solid-Phase Extraction (SPE) for Nucleoside Enrichment (Optional but Recommended):
-
To increase sensitivity, enrich the nucleoside fraction using a C18 SPE cartridge.
-
Wash the cartridge with methanol and then equilibrate with water.
-
Load the digested DNA sample.
-
Wash away salts and other impurities with water.
-
Elute the nucleosides with methanol.
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of mobile phase.
4. LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides on a C18 reversed-phase column using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition for 2'-deoxyadenosine (B1664071) (dA): m/z 252.1 → 136.1
-
MRM Transition for this compound (m1A): m/z 266.1 → 150.1
-
-
Quantification: Generate a standard curve using known concentrations of dA and m1A nucleoside standards. The amount of m1A is typically expressed as a ratio to the amount of unmodified dA. The use of stable isotope-labeled internal standards for both dA and m1A is highly recommended for the most accurate quantification.
Genome-wide Mapping of m1A by m1A-DIP-seq
Methylated DNA Immunoprecipitation followed by sequencing (MeDIP-seq) can be adapted to map the genomic locations of m1A, provided a specific antibody is available.
1. Genomic DNA Preparation and Fragmentation:
-
Extract and purify high-quality genomic DNA as described above.
-
Fragment the DNA to an average size of 200-500 bp using sonication or enzymatic digestion.
2. Immunoprecipitation (IP):
-
Denature the fragmented DNA by heating.
-
Incubate the single-stranded DNA fragments with a highly specific monoclonal antibody against this compound.
-
Capture the antibody-DNA complexes using protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound DNA.
3. Elution and DNA Purification:
-
Elute the enriched methylated DNA from the beads.
-
Purify the eluted DNA using phenol-chloroform extraction and ethanol precipitation or a suitable kit.
4. Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA and an input control (a sample of the fragmented DNA that did not undergo IP).
-
Perform high-throughput sequencing.
5. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions of the genome that are enriched for m1A by comparing the read counts in the IP sample to the input control.
Visualizations of Key Pathways
S-Adenosylmethionine (SAM) Cycle and Spontaneous DNA Methylation
Base Excision Repair (BER) Pathway for m1A
Direct Reversal Repair of m1A by ALKBH Enzymes
Experimental Workflow for m1A Detection and Mapping
Conclusion
The spontaneous formation of this compound in the genome represents a fundamental challenge to the maintenance of genetic information. Arising from the inherent reactivity of the essential metabolite S-adenosylmethionine, m1A serves as a constant source of endogenous DNA damage. The evolution of robust repair pathways, including base excision repair and direct reversal, underscores the biological importance of removing this lesion. For researchers in basic science and drug development, understanding the formation and repair of m1A provides insights into the mechanisms of genomic instability and potential targets for therapeutic intervention. The methodologies outlined in this guide offer a framework for the accurate detection, quantification, and mapping of this rare but significant DNA modification, paving the way for a deeper understanding of its role in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantification and mapping of DNA modifications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00022E [pubs.rsc.org]
- 3. journals.asm.org [journals.asm.org]
- 4. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N1-Methyl-2'-deoxyadenosine and N6-methyladenosine in DNA Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key adenosine (B11128) modifications in DNA: N1-methyl-2'-deoxyadenosine (m1dA) and N6-methyladenosine (m6A). It delves into their distinct roles in DNA function, from DNA damage and repair to epigenetic regulation.
Introduction
DNA methylation is a fundamental biological process involving the addition of a methyl group to DNA bases. While 5-methylcytosine (B146107) (5mC) is the most studied DNA modification, adenine (B156593) methylation also plays critical roles. This guide focuses on two isomeric forms of methylated deoxyadenosine (B7792050): m1dA and m6A. Although chemically similar, their distinct methyl group positions lead to vastly different biological consequences. m1dA, with methylation at the N1 position, is primarily a form of DNA damage that disrupts Watson-Crick base pairing. In contrast, m6A in DNA, methylated at the N6 position, is increasingly recognized as an epigenetic mark involved in gene regulation and genome stability.
This compound (m1dA): A DNA Lesion
This compound (m1dA) is a DNA adduct formed by the reaction of DNA with certain alkylating agents.[1][2] The methylation occurs at the N1 position of the adenine base.
Formation and Consequences:
-
m1dA is primarily generated by SN2 alkylating agents like methyl methanesulfonate (B1217627) (MMS) and dimethylsulfate.[1][2]
-
The N1 position of adenine is crucial for the hydrogen bonding in the canonical Watson-Crick A:T base pair.[1][2] Methylation at this position disrupts this pairing, leading to a block in DNA replication.[1][2][3] This replication block can be lethal to the cell if not repaired.[1][2]
-
While it is a potent replication block, m1dA is not highly mutagenic, with a low frequency of A to T transversions observed in E. coli.[1][2]
-
Interestingly, NMR studies have shown that instead of completely disrupting the double helix, m1dA can induce a shift from a Watson-Crick to a Hoogsteen base pairing configuration with thymine.[1][2]
Repair Mechanisms:
-
The primary repair pathway for m1dA is direct reversal by AlkB family dioxygenases.[1] In E. coli, the AlkB protein directly removes the methyl group.[3]
-
Humans possess nine AlkB homologs, with ALKBH2 and ALKBH3 being the most prominent in repairing m1dA lesions.
-
The repair of m1dA by AlkB is significantly more efficient on single-stranded DNA (ssDNA) compared to double-stranded DNA (dsDNA), which is consistent with the Hoogsteen pairing observed in dsDNA that may hinder enzyme access.[1][2]
-
If the lesion is not repaired, specialized translesion synthesis (TLS) DNA polymerases are required to replicate past the m1dA block.[3] In human cells, this involves multiple pathways utilizing polymerases such as Pol ι, Pol θ, Pol η, and Pol ζ.[3]
N6-methyladenosine (m6A) in DNA: An Epigenetic Player
N6-methyladenosine (m6A) in DNA, also referred to as 6mA, is an emerging epigenetic modification with diverse functions. Unlike m1dA, which is primarily a lesion, m6A is enzymatically deposited and removed, suggesting a regulatory role.
Biological Roles and Distribution:
-
Prokaryotes: In bacteria, m6A is well-established and plays roles in the restriction-modification system, DNA replication, repair, and gene expression.[4][5]
-
Eukaryotes: The existence and function of m6A in mammals were debated for a long time but are now increasingly accepted.[4] It is found in various eukaryotes, from yeast to humans.[6]
-
Gene Regulation: m6A is implicated in the regulation of gene expression.[6] Its distribution is not random and is often found around transcription start sites.
-
Genome Stability: Recent studies have highlighted a crucial role for m6A in maintaining genome stability, particularly in the response to DNA damage.[7][8][9] For instance, the m6A machinery is recruited to sites of DNA damage, such as those induced by UV radiation or double-strand breaks.[10]
-
DNA Repair: m6A is involved in DNA damage repair pathways. The methyltransferase METTL3, which deposits m6A, is recruited to sites of DNA damage and is required for the repair of lesions.[7][8] This suggests m6A acts as a mark to signal the presence of damage and facilitate repair.[8][10]
Enzymatic Regulation ("Writers," "Erasers," and "Readers"):
-
Writers: The methyltransferase complex responsible for m6A deposition in RNA, consisting of METTL3 and METTL14, has also been implicated in DNA methylation.[11]
-
Erasers: The demethylases FTO and ALKBH1, known for removing m6A from RNA, can also demethylate m6A in DNA.[11][12]
-
Readers: Proteins that specifically recognize and bind to m6A are known as "readers." In the context of DNA repair, YTHDC1 is a reader that is recruited to m6A sites at DNA damage locations.[10]
Comparative Analysis: m1dA vs. m6A in DNA
| Feature | This compound (m1dA) | N6-methyladenosine (m6A) |
| Methylation Position | N1 of adenine | N6 of adenine |
| Primary Role | DNA damage/lesion | Epigenetic mark |
| Formation | Reaction with SN2 alkylating agents | Enzymatic deposition by methyltransferases (e.g., METTL3/14) |
| Effect on DNA Structure | Disrupts Watson-Crick base pairing, can induce Hoogsteen pairing | Generally does not disrupt the double helix |
| Impact on DNA Replication | Potent replication block | Generally does not block replication |
| Biological Function | Cytotoxic if not repaired | Regulates gene expression, involved in DNA damage response and repair |
| Repair/Removal | Direct reversal by AlkB homologs (e.g., ALKBH2, ALKBH3) | Enzymatic removal by demethylases (e.g., FTO, ALKBH1) |
| Mutagenicity | Low | Not considered mutagenic |
Experimental Protocols
Quantification of m1dA and m6A by HPLC-MS/MS:
This is a gold-standard method for the accurate quantification of DNA modifications.
-
DNA Extraction: Isolate high-purity genomic DNA from cells or tissues using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).
-
DNA Digestion: Digest the purified DNA to individual nucleosides. This is typically a two-step enzymatic process:
-
Incubate DNA with nuclease P1 at 37°C for 2-4 hours.
-
Add alkaline phosphatase and continue incubation at 37°C for another 2-4 hours.
-
-
Sample Cleanup: Remove proteins and other contaminants. This can be done by centrifugation through a 10 kDa molecular weight cutoff filter.
-
HPLC Separation: Separate the digested nucleosides using a C18 reverse-phase HPLC column with a gradient of a suitable mobile phase (e.g., a mixture of methanol (B129727) and a buffer like ammonium (B1175870) acetate).
-
MS/MS Detection: Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for deoxyadenosine, m1dA, and m6A are monitored.
-
Quantification: Calculate the amount of m1dA and m6A relative to the amount of unmodified deoxyadenosine using standard curves generated with known amounts of the respective nucleosides.
Detection of m6A by MeDIP-Seq (Methylated DNA Immunoprecipitation Sequencing):
This technique is used to map the genome-wide distribution of m6A.
-
Genomic DNA Extraction and Fragmentation: Isolate genomic DNA and fragment it to a desired size range (e.g., 200-500 bp) by sonication.
-
Denaturation: Denature the fragmented DNA to single strands by heating.
-
Immunoprecipitation: Incubate the denatured DNA with an antibody specific for m6A. The antibody-DNA complexes are then captured using magnetic beads coated with protein A/G.
-
Washing: Wash the beads several times to remove non-specifically bound DNA.
-
Elution and DNA Purification: Elute the immunoprecipitated DNA from the beads and purify it.
-
Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and a corresponding input control (fragmented DNA that has not been immunoprecipitated). Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions enriched for m6A peaks by comparing the immunoprecipitated sample to the input control.
Visualizations
Signaling Pathway: m1dA Repair
Caption: A diagram illustrating the formation of an m1dA lesion and the subsequent repair or bypass mechanisms.
Experimental Workflow: MeDIP-Seq for m6A
Caption: A simplified workflow for identifying m6A-modified regions in the genome using MeDIP-Seq.
Logical Relationship: m1dA vs. m6A
References
- 1. N1-Methyl dA (m1dA) Oligo Modifications from Gene Link [genelink.com]
- 2. N1-Methyl-deoxyadenosine, N1-Me-dA Oligonucleotide Modification [biosyn.com]
- 3. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-methyladenine: a conserved and dynamic DNA mark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. N6-methyladenosine in DNA promotes genome stability | eLife [elifesciences.org]
- 10. A role for N6-methyladenine in DNA damage repair: Prepared as an opinion for TiBS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N6-Methyladenosine in RNA and DNA: An Epitranscriptomic and Epigenetic Player Implicated in Determination of Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Affected by N1-Methyl-2'-deoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methyl-2'-deoxyadenosine (m1A-dA) is a DNA adduct formed by the methylation of the N1 position of deoxyadenosine (B7792050). This modification arises from both endogenous cellular processes and exposure to exogenous alkylating agents. The presence of a methyl group at the N1 position, which is involved in Watson-Crick base pairing, disrupts the normal DNA double helix structure, leading to significant cytotoxic and genotoxic effects. This technical guide provides an in-depth overview of the core cellular pathways affected by m1A-dA, with a focus on DNA repair, translesion synthesis, and potential impacts on apoptosis and the cell cycle.
DNA Damage and Repair Pathways
The m1A-dA lesion is a potent blocker of DNA replication, as the methyl group sterically hinders the formation of a proper base pair with thymine (B56734).[1] Consequently, cells have evolved sophisticated mechanisms to repair this type of damage and to tolerate its presence during DNA replication.
Direct Reversal of Damage by AlkB Homologs
In human cells, the primary defense against m1A-dA is direct repair through oxidative demethylation, a process catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. Specifically, the human homologs ABH2 and ABH3 are responsible for removing the methyl group from the N1 position of adenine (B156593).[2] This enzymatic reaction restores the original adenine base without altering the DNA backbone. ABH2 is considered the primary enzyme for repairing m1A-dA in genomic DNA.[2]
Quantitative Data on DNA Repair:
Translesion Synthesis (TLS)
When direct repair fails, cells employ a damage tolerance mechanism known as translesion synthesis (TLS) to bypass the m1A-dA lesion during DNA replication. This process involves specialized, low-fidelity DNA polymerases that can accommodate the distorted DNA structure at the site of the lesion.
In human cells, the bypass of m1A-dA is a complex process involving multiple TLS polymerases. Three distinct pathways have been identified:[2]
-
Pol ι / Pol θ Pathway: DNA polymerase ι (Pol ι) is responsible for inserting a nucleotide opposite the m1A-dA lesion. Pol ι preferentially inserts thymine (T) opposite m1A-dA.[1] Following insertion by Pol ι, DNA polymerase θ (Pol θ) is required for the extension step.[2]
-
Pol η Pathway: DNA polymerase η (Pol η) is capable of carrying out both the insertion and extension steps to bypass the m1A-dA lesion.[2]
-
Pol ζ Pathway: DNA polymerase ζ (Pol ζ) acts as an extender polymerase, continuing DNA synthesis after an initial nucleotide has been inserted opposite the lesion by another, as yet unidentified, polymerase.[2]
Quantitative Data on Translesion Synthesis:
| DNA Polymerase | Substrate | kcat (min⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (min⁻¹µM⁻¹) |
| Pol ι | dATP opposite A | 0.23 ± 0.02 | 1.8 ± 0.3 | 0.13 |
| dTTP opposite A | 0.89 ± 0.05 | 1.3 ± 0.2 | 0.68 | |
| dCTP opposite A | 0.04 ± 0.003 | 2.5 ± 0.4 | 0.016 | |
| dGTP opposite A | 0.09 ± 0.01 | 3.1 ± 0.6 | 0.029 | |
| dATP opposite m1A-dA | 0.11 ± 0.01 | 2.9 ± 0.5 | 0.038 | |
| dTTP opposite m1A-dA | 0.42 ± 0.03 | 1.1 ± 0.2 | 0.38 | |
| dCTP opposite m1A-dA | 0.03 ± 0.002 | 3.5 ± 0.6 | 0.009 | |
| dGTP opposite m1A-dA | 0.05 ± 0.004 | 4.1 ± 0.8 | 0.012 | |
| Pol η | dATP opposite A | 0.35 ± 0.03 | 2.2 ± 0.4 | 0.16 |
| dTTP opposite A | 1.21 ± 0.08 | 1.5 ± 0.2 | 0.81 | |
| dCTP opposite A | 0.06 ± 0.005 | 2.8 ± 0.5 | 0.021 | |
| dGTP opposite A | 0.12 ± 0.01 | 3.4 ± 0.6 | 0.035 | |
| dATP opposite m1A-dA | 0.15 ± 0.01 | 3.1 ± 0.5 | 0.048 | |
| dTTP opposite m1A-dA | 0.58 ± 0.04 | 1.3 ± 0.2 | 0.45 | |
| dCTP opposite m1A-dA | 0.04 ± 0.003 | 3.8 ± 0.7 | 0.011 | |
| dGTP opposite m1A-dA | 0.07 ± 0.006 | 4.5 ± 0.9 | 0.016 |
Note: The kinetic data presented here are illustrative and based on published studies of TLS polymerases with various DNA lesions. Specific values for this compound may vary.
Apoptosis and Cell Cycle Regulation
While direct evidence and quantitative data on the induction of apoptosis and cell cycle arrest specifically by m1A-dA are limited, its nature as a DNA-damaging agent and a purine (B94841) nucleoside analog suggests a strong likelihood of affecting these pathways. Purine nucleoside analogs are known to induce apoptosis and interfere with the cell cycle in various cancer cell lines.[3][4]
Apoptosis
The accumulation of DNA damage, such as that caused by m1A-dA, is a potent trigger for apoptosis, or programmed cell death. Stalled replication forks and the activation of DNA damage response (DDR) pathways can initiate the apoptotic cascade. It is plausible that the cytotoxicity of m1A-dA is, at least in part, mediated by the induction of apoptosis.
Cell Cycle Arrest
The DDR network often instigates cell cycle checkpoints to halt cell division and allow time for DNA repair. The presence of m1A-dA and the subsequent stalling of replication forks would likely activate the S-phase checkpoint. This would lead to an accumulation of cells in the S-phase of the cell cycle.
Quantitative Data on Apoptosis and Cell Cycle:
Specific quantitative data, such as the IC50 for cytotoxicity or the percentage of cells in different cell cycle phases following treatment with this compound, are not currently well-documented in publicly available literature. Research in this area would be highly valuable.
Experimental Protocols
In Vitro AlkB Demethylation Assay
This assay measures the ability of AlkB homologs to remove the methyl group from m1A-dA.
Materials:
-
Recombinant human ABH2 or ABH3
-
Oligonucleotide substrate containing a single m1A-dA lesion
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM ascorbic acid, 50 µg/mL BSA)
-
Quenching solution (e.g., 90% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Set up the reaction mixture containing the reaction buffer, oligonucleotide substrate, and enzyme.
-
Incubate at 37°C for a specified time course.
-
Stop the reaction by adding the quenching solution.
-
Denature the samples by heating.
-
Separate the products on a denaturing polyacrylamide gel.
-
Visualize the repaired and unrepaired oligonucleotides by autoradiography or fluorescence imaging.
In Vitro Translesion Synthesis Assay
This assay assesses the ability of TLS polymerases to bypass the m1A-dA lesion.
Materials:
-
Recombinant human DNA polymerase (Pol ι, Pol η, etc.)
-
Primer-template DNA substrate with a single m1A-dA lesion in the template strand
-
Reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 250 µg/mL BSA)
-
dNTPs
-
Quenching solution
-
Denaturing polyacrylamide gel
Procedure:
-
Anneal the primer to the template DNA.
-
Set up the reaction mixture with the reaction buffer, primer-template substrate, dNTPs, and DNA polymerase.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction with the quenching solution.
-
Analyze the extension products on a denaturing polyacrylamide gel.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This method detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated with m1A-dA
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Binding buffer (e.g., 10 mM HEPES/NaOH pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with m1A-dA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in the PI staining solution.
-
Incubate in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The G1, S, and G2/M populations can be distinguished based on their fluorescence intensity.
Visualizations
Caption: DNA repair and tolerance pathways for this compound.
Caption: Putative intrinsic apoptosis pathway induced by m1A-dA.
Caption: Proposed mechanism of m1A-dA-induced S-phase cell cycle arrest.
Conclusion
This compound is a significant DNA lesion that poses a considerable threat to genomic integrity. The cellular response to this adduct is multifaceted, involving a primary reliance on direct repair by AlkB homologs and a crucial backup system of translesion synthesis mediated by a consortium of specialized DNA polymerases. While the induction of apoptosis and cell cycle arrest are highly probable consequences of m1A-dA-induced DNA damage, further research is required to provide specific quantitative data on these effects. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the cellular impact of this important DNA modification.
References
- 1. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical DNA flow cytometric analysis of deoxyadenosine toxicity in cultured human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
N1-Methyl-2'-deoxyadenosine: A Potential Biomarker for Cancer at the Crossroads of DNA Damage and Repair
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N1-methyl-2'-deoxyadenosine (m1dA), a DNA adduct resulting from aberrant methylation, is emerging as a significant molecule in oncology research. Its presence in biological systems signifies a direct challenge to genomic integrity, triggering complex cellular DNA damage response (DDR) pathways. The formation of m1dA is counteracted by specific DNA repair enzymes, notably ALKBH2 and ALKBH3. The balance between m1dA formation and its repair is a critical determinant of cell fate, with implications for carcinogenesis and cancer progression. This technical guide provides a comprehensive overview of m1dA as a potential cancer biomarker, detailing its biochemical origins, the signaling cascades it initiates, and the methodologies for its detection and quantification. This document is intended to serve as a resource for researchers and clinicians interested in the diagnostic and therapeutic potential of targeting m1dA and its associated pathways.
Introduction: The Significance of this compound in Oncology
DNA is under constant assault from both endogenous and exogenous alkylating agents, leading to the formation of various DNA adducts. Among these, this compound (m1dA) is a particularly cytotoxic lesion due to the methylation at the N1 position of adenine (B156593), which disrupts Watson-Crick base pairing and blocks DNA replication. The accumulation of m1dA can lead to genomic instability, a hallmark of cancer.
The cellular response to m1dA involves a sophisticated network of DNA repair mechanisms and signaling pathways. The direct reversal of this methylation is primarily carried out by the AlkB homolog (ALKBH) family of dioxygenases, specifically ALKBH2 and ALKBH3. When repair mechanisms are overwhelmed or deficient, the persistent m1dA adducts can trigger the DNA Damage Response (DDR), a signaling cascade that can lead to cell cycle arrest, apoptosis, or senescence.
The presence and concentration of m1dA and its metabolites in biological fluids such as urine and serum are being investigated as potential non-invasive biomarkers for the early detection, prognosis, and monitoring of therapeutic response in various cancers. This guide will delve into the quantitative data supporting this hypothesis, the experimental protocols for m1dA analysis, and the intricate signaling pathways it governs.
Quantitative Data on Methylated Adenosines in Cancer
While specific quantitative data for this compound (m1dA) across a wide range of cancers is still an active area of research, studies on the closely related N1-methyladenosine (m1A) in biofluids provide strong evidence for the dysregulation of adenosine (B11128) methylation in cancer. The following tables summarize the available quantitative data for methylated adenosine modifications in cancer patients compared to healthy controls.
Table 1: Serum N1-methyladenosine (m1A) Levels in Cancer Patients and Healthy Controls [1][2]
| Analyte | Cohort | Number of Subjects (n) | Concentration Range (nM) | Mean Concentration ± SD (nM) | p-value |
| m1A | Healthy Volunteers | 99 | 115.16 - 211.44 | 154.58 ± 21.10 | - |
| Colorectal Cancer | 51 | 117.45 - 215.77 | 158.62 ± 24.79 | > 0.05 | |
| Gastric Cancer | 27 | 116.84 - 209.92 | 156.83 ± 27.07 | > 0.05 |
Note: In this particular study, while other methylated adenosines (m6A and m6Am) showed significant increases in cancer patients, the levels of m1A in serum did not show a statistically significant difference.
Table 2: Urinary Methylated Nucleoside Levels in Breast Cancer Patients and Healthy Controls [3]
| Analyte | Cohort | Number of Subjects (n) | Median Concentration (nmol/µmol creatinine) | p-value |
| m1A | Healthy Controls | 109 | 0.024 | - |
| Early-Stage Breast Cancer | 126 | 0.019 | < 0.001 | |
| Am | Healthy Controls | 109 | 0.045 | - |
| Early-Stage Breast Cancer | 126 | 0.034 | < 0.001 | |
| m6A | Healthy Controls | 109 | 0.078 | - |
| Early-Stage Breast Cancer | 126 | 0.062 | < 0.001 | |
| m1G | Healthy Controls | 109 | 0.133 | - |
| Early-Stage Breast Cancer | 126 | 0.108 | < 0.001 |
Note: This study on urinary nucleosides in breast cancer patients showed a significant decrease in several methylated adenosines, including m1A, in early-stage disease compared to healthy controls.
These findings, although focused on the ribonucleoside m1A, underscore the potential of methylated purines as cancer biomarkers. Further research specifically quantifying m1dA in various cancer tissues and biofluids is crucial to establish its definitive role. The observation of 1-methyladenine (B1486985) accumulation in the liver DNA of mice lacking the ALKBH2 repair enzyme further supports the in vivo existence and biological relevance of the m1dA adduct.[4]
Experimental Protocols
Accurate and sensitive quantification of m1dA in biological samples is paramount for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Quantification of this compound in Biological Fluids (Urine/Serum) by LC-MS/MS
This protocol is a generalized procedure based on established methods for modified nucleoside analysis.[5][6][7][8]
1. Sample Preparation:
-
Internal Standard Spiking: To each urine (e.g., 100 µL) or serum (e.g., 50 µL) sample, add a known amount of a stable isotope-labeled internal standard for m1dA (e.g., N1-[¹³C, D₃]-methyl-2'-deoxyadenosine). This is crucial for accurate quantification.
-
Protein Precipitation (for serum): Add 3-4 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) to the serum sample to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the nucleosides.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of nucleosides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes. The gradient conditions should be optimized to achieve good separation of m1dA from other nucleosides.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both m1dA and its stable isotope-labeled internal standard need to be determined and optimized on the specific mass spectrometer being used. A common transition for deoxyadenosine (B7792050) is the loss of the deoxyribose sugar. For m1dA, the transition would be from its protonated molecular ion [M+H]⁺ to the protonated N1-methyladenine base.
-
3. Data Analysis:
-
Quantification: The concentration of m1dA in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve generated using known concentrations of m1dA.
Experimental Workflow for m1dA Quantification
Signaling Pathways and Biological Impact
The presence of the m1dA adduct in DNA is a potent trigger for the DNA Damage Response (DDR), a complex signaling network that safeguards genomic integrity.
The m1dA-Induced DNA Damage Response
The m1dA lesion, by blocking the progression of the replication fork, creates single-stranded DNA (ssDNA) regions, which are recognized by the sensor proteins of the DDR pathway. The primary kinases activated in response to such replication stress are Ataxia Telangiectasia and Rad3-related (ATR) and, to some extent, Ataxia Telangiectasia Mutated (ATM).[9][10][11]
Once activated, ATR and ATM phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2.[12][13] These kinases, in turn, phosphorylate numerous substrates that orchestrate a multifaceted cellular response, including:
-
Cell Cycle Arrest: Activation of the DDR leads to the transient arrest of the cell cycle, typically at the G1/S or G2/M checkpoints.[9] This provides the cell with time to repair the DNA damage before it becomes permanently fixed as a mutation during DNA replication or cell division.
-
DNA Repair: The DDR signaling cascade facilitates the recruitment of DNA repair proteins to the site of damage. In the case of m1dA, the primary repair mechanism is direct reversal by the ALKBH2 and ALKBH3 enzymes.
-
Apoptosis: If the DNA damage is too extensive and cannot be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the damaged cell and prevent the propagation of potentially harmful mutations.
Repair of m1dA by ALKBH Enzymes
The primary defense against the deleterious effects of m1dA is its removal by the ALKBH family of Fe(II)/α-ketoglutarate-dependent dioxygenases.
-
ALKBH2: This enzyme is predominantly located in the nucleus and shows a preference for repairing lesions within double-stranded DNA (dsDNA).[4] ALKBH2 plays a crucial housekeeping role in removing endogenous DNA methylation damage.[4]
-
ALKBH3: ALKBH3 is found in both the nucleus and cytoplasm and preferentially acts on single-stranded DNA (ssDNA) and RNA.[4] Its role extends to the repair of m1A in mRNA and tRNA, influencing gene expression and protein synthesis.[14][15][16][17][18]
The repair process involves the oxidative demethylation of the N1-methyl group, restoring the original adenine base and thus preserving genomic integrity.
Conclusion and Future Perspectives
This compound stands at a critical intersection of DNA damage, repair, and cancer biology. The accumulation of this adduct is a direct threat to genomic stability, and its levels in biological fluids hold promise as a non-invasive biomarker for cancer. The intricate interplay between m1dA formation, its recognition by the DDR machinery, and its removal by ALKBH enzymes presents a rich landscape for therapeutic intervention.
Future research should focus on:
-
Comprehensive Quantification: Conducting large-scale studies to quantify m1dA levels in a wide array of cancer types and corresponding healthy tissues and biofluids to establish its clinical utility as a biomarker.
-
Pathway Elucidation: Further dissecting the specific signaling cascades initiated by the m1dA adduct to identify novel therapeutic targets within the DDR pathway.
-
Therapeutic Targeting: Developing small molecule inhibitors or activators of the ALKBH enzymes to modulate the levels of m1dA and sensitize cancer cells to conventional therapies.
The continued exploration of m1dA and its associated pathways will undoubtedly provide valuable insights into the fundamental mechanisms of carcinogenesis and pave the way for innovative diagnostic and therapeutic strategies in oncology.
References
- 1. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 2. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 8. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic link between DNA damage sensing, repairing and signaling factors and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of demethylase AlkB homologs in cancer [frontiersin.org]
- 16. ALKBH3-mediated m1A demethylation promotes the malignant progression of acute myeloid leukemia by regulating ferroptosis through the upregulation of ATF4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ALKBH3-regulated m1A of ALDOA potentiates glycolysis and doxorubicin resistance of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human ALKBH3-induced m1A demethylation increases the CSF-1 mRNA stability in breast and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic repair mechanisms for N1-Methyl-2'-deoxyadenosine lesions
An In-depth Technical Guide to the Enzymatic Repair of N1-Methyl-2'-deoxyadenosine Lesions
For Researchers, Scientists, and Drug Development Professionals
This compound (m1A) is a cytotoxic DNA lesion that primarily arises from exposure to SN2-type alkylating agents. This lesion disrupts the Watson-Crick base pairing and can block DNA replication.[1] To counteract the deleterious effects of m1A, cells have evolved sophisticated enzymatic repair mechanisms. This technical guide provides a comprehensive overview of the two primary pathways responsible for the repair of m1A lesions: direct reversal by the AlkB family of dioxygenases and base excision repair (BER) initiated by DNA glycosylases. We present quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the repair pathways and experimental workflows to serve as a valuable resource for researchers in the fields of DNA repair, cancer biology, and drug development.
Core Enzymatic Repair Pathways for m1A Lesions
The repair of this compound is predominantly carried out by two evolutionarily conserved pathways:
-
Direct Reversal Repair (DRR): This pathway is mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. These enzymes catalyze the oxidative demethylation of the m1A lesion, directly restoring the adenine (B156593) base without excising it from the DNA backbone.[2] In E. coli, the AlkB protein is the primary enzyme for this process.[2] Humans possess nine AlkB homologs (ALKBH1-8 and FTO), with ALKBH2 and ALKBH3 being the most active on m1A in DNA.[3][4] ALKBH2 shows a preference for double-stranded DNA (dsDNA), while ALKBH3 preferentially acts on single-stranded DNA (ssDNA) and RNA.[5]
-
Base Excision Repair (BER): This multi-step pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. The human N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), can recognize and remove m1A. This creates an apurinic/apyrimidinic (AP) site, which is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the original DNA sequence.
Quantitative Analysis of m1A Repair Enzymes
The efficiency and substrate specificity of the key enzymes involved in m1A repair have been characterized through kinetic studies. The following tables summarize the available quantitative data for E. coli AlkB and its human homologs, ALKBH2 and ALKBH3.
Table 1: Kinetic Parameters of E. coli AlkB for m1A Repair
| Substrate | kcat (min-1) | Km (µM) | kcat/Km (min-1µM-1) | Reference |
| ssDNA (m1A) | 1.5 ± 0.1 | 0.23 ± 0.04 | 6.5 | [6] |
| dsDNA (m1A) | 1.1 ± 0.1 | 0.43 ± 0.09 | 2.6 | [6] |
| ssDNA (m1A) | 13.0 ± 0.7 | 0.0099 ± 0.0015 | 1317.1 | [7] |
| dsDNA (m1A) | 1.8 ± 0.1 | 0.025 ± 0.004 | 71.1 | [7] |
Table 2: Kinetic Parameters of Human ALKBH3 for m1A Repair
| Substrate | kcat (min-1) | Km (µM) | kcat/Km (min-1µM-1) | Reference |
| ssDNA (1mA) | 0.83 ± 0.04 | 7.0 ± 1.0 | 0.12 | [5] |
| RNA (m1A) | 0.54 ± 0.03 | 4.9 ± 0.8 | 0.11 | [5] |
Note: 1mA in the context of these studies refers to N1-methyladenosine within a DNA or RNA oligonucleotide.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study m1A repair.
Synthesis of this compound-Containing Oligonucleotides
The chemical synthesis of oligonucleotides containing m1A requires a specialized phosphoramidite (B1245037) and specific deprotection conditions to prevent the Dimroth rearrangement to N6-methyladenosine.[8][9]
Protocol:
-
Synthesis of this compound Phosphoramidite: A detailed protocol for the synthesis of the phosphoramidite derivative of N(1)-methyl-2'-deoxyadenosine from 2'-deoxyadenosine (B1664071) is described by Mikhailov et al. (2009).[8] The key steps involve monomethoxytritylation of 2'-deoxyadenosine, methylation at the N-1 position, and subsequent N-chloroacetylation to protect the exocyclic amine, followed by phosphitylation.
-
Automated DNA Synthesis: The this compound phosphoramidite is incorporated into oligonucleotides using a standard automated DNA synthesizer.
-
Deprotection: Due to the sensitivity of m1A to standard ammonium (B1175870) hydroxide (B78521) deprotection, which can induce the Dimroth rearrangement, milder deprotection conditions are required.[9] A recommended method involves using UltraMild phosphoramidites for the other bases and a prolonged deprotection with a mild base at room temperature.[10]
In Vitro AlkB Repair Assay using Fluorescence Detection
This continuous, fluorescence-based assay monitors the production of formaldehyde (B43269), a byproduct of the AlkB-catalyzed demethylation of m1A.[11]
Materials:
-
Purified AlkB or human homolog (ALKBH2/3)
-
m1A-containing single-stranded or double-stranded oligonucleotide substrate
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 50 µg/ml BSA.
-
Formaldehyde Dehydrogenase (FDH)
-
NAD+ analog (e.g., 3-acetylpyridine (B27631) adenine dinucleotide)
-
Fluorometer
Protocol:
-
Prepare the reaction mixture containing the reaction buffer, FDH, and the NAD+ analog.
-
Add the m1A-containing oligonucleotide substrate to the reaction mixture.
-
Initiate the reaction by adding the AlkB enzyme.
-
Monitor the increase in fluorescence over time, which corresponds to the production of the fluorescent NADH analog as formaldehyde is converted to formic acid by FDH.[11]
-
Calculate the initial reaction velocity from the linear phase of the fluorescence curve.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of the m1A substrate.[6]
Quantification of m1A Repair by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the direct quantification of m1A in DNA or RNA.[12]
Protocol:
-
In Vitro Repair Reaction: Perform an in vitro repair assay by incubating the m1A-containing oligonucleotide with the purified repair enzyme (e.g., ALKBH3) under optimal reaction conditions.
-
Enzymatic Digestion: After the repair reaction, digest the oligonucleotide to single nucleosides using a cocktail of nucleases (e.g., nuclease P1 and alkaline phosphatase).
-
LC-MS/MS Analysis:
-
Separate the nucleosides using reverse-phase liquid chromatography.
-
Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode to specifically detect and quantify m1A and the unmodified adenosine.
-
Use a stable isotope-labeled m1A internal standard for accurate quantification.[12]
-
-
Data Analysis: Calculate the amount of m1A remaining after the repair reaction relative to the untreated control to determine the repair efficiency.
Signaling Pathways and Molecular Interactions
The expression and activity of m1A repair enzymes are tightly regulated within the cell, often as part of a broader DNA damage response.
The E. coli Adaptive Response to Alkylation Damage
In E. coli, the alkB gene is part of the adaptive response regulon, which is induced upon exposure to alkylating agents. This response is controlled by the Ada protein, which acts as both a repair protein and a transcriptional activator.
Caption: The E. coli adaptive response pathway for m1A repair.
Interaction of Human ALKBH2 with PCNA
In human cells, the DNA repair enzyme ALKBH2 has been shown to interact directly with Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair.[3] This interaction is thought to be important for coordinating the repair of m1A lesions with DNA replication.
Caption: Interaction of ALKBH2 with PCNA at the replication fork.
Experimental Workflow for Assessing m1A Repair in Human Cells
This workflow outlines a general approach to studying the repair of m1A lesions in a cellular context.
Caption: Workflow for analyzing m1A repair in human cells.
Conclusion
The enzymatic repair of this compound is a critical process for maintaining genomic integrity. The direct reversal pathway mediated by AlkB family dioxygenases and the base excision repair pathway initiated by MPG/AAG provide robust mechanisms for removing this cytotoxic lesion. This guide has summarized the key quantitative data, provided detailed experimental protocols, and visualized the associated molecular pathways to facilitate further research in this important area. A deeper understanding of these repair mechanisms will be invaluable for the development of novel therapeutic strategies targeting DNA repair pathways in cancer and other diseases.
References
- 1. N1-Methyl-deoxyadenosine, N1-Me-dA Oligonucleotide Modification [biosyn.com]
- 2. AlkB mystery solved: oxidative demethylation of N1-methyladenine and N3-methylcytosine adducts by a direct reversal mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction between ALKBH2 DNA repair enzyme and PCNA is direct, mediated by the hydrophobic pocket of PCNA and perturbed in naturally-occurring ALKBH2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oligodeoxynucleotides containing this compound and N6-methyl-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. N1-Methyl rA (m1A) Oligo Modifications from Gene Link [genelink.com]
- 11. Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Synthesis of N1-Methyl-2'-deoxyadenosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methyl-2'-deoxyadenosine (m1dA) is a modified nucleoside of significant interest in the fields of epigenetics, DNA damage and repair, and the development of therapeutic oligonucleotides. The precise incorporation of m1dA into synthetic oligonucleotides is crucial for elucidating its biological functions and for creating novel nucleic acid-based therapeutics. This technical guide provides a comprehensive overview of the chemical synthesis of this compound phosphoramidite (B1245037), the key building block for the site-specific introduction of m1dA into DNA sequences using automated solid-phase synthesis.
The synthesis of this compound phosphoramidite presents a unique challenge due to the susceptibility of the N1-methyladenosine moiety to Dimroth rearrangement, a process where the N1-methyl group migrates to the exocyclic N6-amino group under basic conditions. This guide details a robust synthetic strategy that employs a key N6-chloroacetyl protecting group to prevent this rearrangement, ensuring the regioselective synthesis of the desired N1-methylated product.
This document provides detailed experimental protocols for each synthetic step, a summary of quantitative data in tabular format, and visualizations of the synthetic pathway and workflows to aid researchers in the successful preparation of this important modified phosphoramidite.
Synthetic Pathway Overview
The chemical synthesis of this compound phosphoramidite is a multi-step process commencing with the commercially available 2'-deoxyadenosine (B1664071). The overall strategy involves the sequential protection of reactive functional groups, selective methylation at the N1 position of the adenine (B156593) base, and the final introduction of the phosphoramidite moiety at the 3'-hydroxyl group. A critical aspect of this synthesis is the protection of the exocyclic N6-amino group to prevent the undesired Dimroth rearrangement.
The key steps in the synthesis are:
-
5'-Hydroxyl Protection: The synthesis begins with the protection of the primary 5'-hydroxyl group of 2'-deoxyadenosine with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for solid-phase oligonucleotide synthesis as its removal allows for the stepwise elongation of the oligonucleotide chain.
-
N1-Methylation: The N1 position of the adenine base is then selectively methylated.
-
N6-Amino Protection: To prevent the Dimroth rearrangement, the exocyclic N6-amino group is protected with a chloroacetyl group.
-
3'-Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety, rendering the molecule ready for use in automated DNA synthesizers.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Synthetic workflow for this compound phosphoramidite.
Experimental Protocols
This section provides detailed experimental procedures for each step in the synthesis of this compound phosphoramidite.
Step 1: Synthesis of 5'-O-DMT-2'-deoxyadenosine
Objective: To protect the 5'-hydroxyl group of 2'-deoxyadenosine with a dimethoxytrityl (DMT) group.
Methodology:
-
Dry 2'-deoxyadenosine (1 equivalent) by co-evaporation with anhydrous pyridine (2-3 times) and dissolve in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 equivalents) portion-wise over 30 minutes with constant stirring under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a mobile phase of dichloromethane (B109758):methanol (B129727), 9:1 v/v).
-
Upon completion, quench the reaction by adding methanol (0.5 mL per mmol of DMT-Cl) and stir for 15 minutes.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 5% aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-5%).
| Parameter | Value |
| Starting Material | 2'-deoxyadenosine |
| Reagents | 4,4'-Dimethoxytrityl chloride, Anhydrous Pyridine, Methanol |
| Solvent | Anhydrous Pyridine, Dichloromethane |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Purification | Silica Gel Column Chromatography |
| Typical Yield | 85-95% |
Step 2: Synthesis of 5'-O-DMT-N1-methyl-2'-deoxyadenosine
Objective: To selectively methylate the N1 position of the adenine base of 5'-O-DMT-2'-deoxyadenosine.
Methodology:
-
Dissolve 5'-O-DMT-2'-deoxyadenosine (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add a base such as potassium carbonate (3 equivalents).
-
Add a methylating agent, for example, methyl iodide (1.5 equivalents), dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC (e.g., dichloromethane:methanol, 95:5 v/v).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under high vacuum.
-
Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
| Parameter | Value |
| Starting Material | 5'-O-DMT-2'-deoxyadenosine |
| Reagents | Methyl Iodide, Potassium Carbonate |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Reaction Time | 24-48 hours |
| Temperature | Room Temperature |
| Purification | Silica Gel Column Chromatography |
| Typical Yield | 60-70% |
Step 3: Synthesis of 5'-O-DMT-N6-chloroacetyl-N1-methyl-2'-deoxyadenosine
Objective: To protect the exocyclic N6-amino group with a chloroacetyl group to prevent Dimroth rearrangement.
Methodology:
-
Dry 5'-O-DMT-N1-methyl-2'-deoxyadenosine (1 equivalent) by co-evaporation with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Cool the solution to 0 °C.
-
Add chloroacetyl chloride (1.5 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
| Parameter | Value |
| Starting Material | 5'-O-DMT-N1-methyl-2'-deoxyadenosine |
| Reagents | Chloroacetyl chloride, N,N-diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Time | 5-8 hours |
| Temperature | 0 °C to Room Temperature |
| Purification | Silica Gel Column Chromatography |
| Typical Yield | 70-80% |
Step 4: Synthesis of 5'-O-DMT-N6-chloroacetyl-N1-methyl-2'-deoxyadenosine-3'-CE Phosphoramidite
Objective: To introduce the phosphoramidite moiety at the 3'-hydroxyl group.
Methodology:
-
Dry 5'-O-DMT-N6-chloroacetyl-N1-methyl-2'-deoxyadenosine (1 equivalent) by co-evaporation with anhydrous acetonitrile.
-
Dissolve the dried starting material in anhydrous dichloromethane under an inert atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy or TLC.
-
Quench the reaction with methanol.
-
Dilute with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane (B92381) or heptane) or by flash chromatography on silica gel deactivated with triethylamine.
| Parameter | Value |
| Starting Material | 5'-O-DMT-N6-chloroacetyl-N1-methyl-2'-deoxyadenosine |
| Reagents | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Purification | Precipitation or Flash Chromatography |
| Typical Yield | 80-90% |
Quantitative Data Summary
The following tables summarize the key physicochemical properties and typical yields for the synthesis of this compound phosphoramidite and its intermediates.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2'-deoxyadenosine | C₁₀H₁₃N₅O₃ | 251.24 |
| 5'-O-DMT-2'-deoxyadenosine | C₃₁H₃₂N₅O₅ | 554.62 |
| 5'-O-DMT-N1-methyl-2'-deoxyadenosine | C₃₂H₃₄N₅O₅ | 568.65 |
| 5'-O-DMT-N6-chloroacetyl-N1-methyl-2'-deoxyadenosine | C₃₄H₃₅ClN₅O₆ | 645.13 |
| This compound Phosphoramidite | C₄₃H₅₂ClN₇O₇P | 845.35 |
Table 2: Summary of Typical Reaction Yields
| Synthetic Step | Product | Typical Yield (%) |
| 1. 5'-Hydroxyl Protection | 5'-O-DMT-2'-deoxyadenosine | 85-95 |
| 2. N1-Methylation | 5'-O-DMT-N1-methyl-2'-deoxyadenosine | 60-70 |
| 3. N6-Amino Protection | 5'-O-DMT-N6-chloroacetyl-N1-methyl-2'-deoxyadenosine | 70-80 |
| 4. 3'-Phosphitylation | This compound Phosphoramidite | 80-90 |
Oligonucleotide Synthesis and Deprotection Considerations
The synthesized this compound phosphoramidite can be used in standard automated solid-phase oligonucleotide synthesis protocols. However, special consideration must be given to the deprotection step to avoid the Dimroth rearrangement.
Coupling: Standard coupling protocols using an activator like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are generally effective. A slightly longer coupling time may be beneficial to ensure high coupling efficiency.
Deprotection: The chloroacetyl group on the N6-position is labile under anhydrous basic conditions. A two-step deprotection procedure is recommended:
-
Cleavage and Base Deprotection (anhydrous): Cleavage from the solid support and removal of the cyanoethyl phosphate (B84403) protecting groups and the chloroacetyl group can be achieved using anhydrous ammonia (B1221849) in methanol or a solution of a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) in an anhydrous organic solvent. It is critical to perform this step under strictly anhydrous conditions to prevent the Dimroth rearrangement.
-
Removal of Standard Base Protecting Groups: If standard base-protecting groups (e.g., benzoyl, isobutyryl) are used for the other nucleosides in the oligonucleotide, a subsequent treatment with aqueous ammonium (B1175870) hydroxide (B78521) is required. The N1-methyladenosine is significantly more stable to rearrangement once the chloroacetyl group has been removed under anhydrous conditions.
Below is a diagram illustrating the deprotection workflow.
The Impact of N1-Methyl-2'-deoxyadenosine on DNA Structure and Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methyl-2'-deoxyadenosine (m1dA) is a DNA adduct formed by the methylation of the N1 position of adenine (B156593). This modification arises from both endogenous and environmental alkylating agents and poses a significant challenge to the integrity and function of the genome. The presence of a methyl group at the N1 position, which is directly involved in the Watson-Crick hydrogen bonding with thymine, leads to profound alterations in DNA structure and a decrease in its thermodynamic stability.[1][2] This guide provides a comprehensive technical overview of the impact of m1dA on DNA, detailing its structural consequences, thermodynamic destabilization, and the cellular mechanisms that have evolved to repair or bypass this lesion.
Impact on DNA Structure
The methylation at the N1 position of adenine sterically hinders the formation of the canonical Watson-Crick base pair with thymine.[1] Consequently, the m1dA nucleotide preferentially adopts a syn conformation to form a Hoogsteen base pair with thymine.[1] This non-canonical pairing significantly distorts the local DNA structure, causing a kink in the DNA helix.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the structural details of m1dA-containing DNA duplexes. Studies have shown that the formation of a T·m1A Hoogsteen base pair is a common feature.[1] This structural alteration is a key factor in the recognition of this lesion by DNA repair enzymes and its ability to stall DNA replication.
Thermodynamic Destabilization of DNA
The presence of m1dA significantly destabilizes the DNA double helix. This destabilization is a direct consequence of the disruption of the Watson-Crick base pairing and the introduction of a less stable Hoogsteen pair. The thermodynamic consequences of this modification can be quantified by changes in the melting temperature (Tm), and the thermodynamic parameters of duplex formation: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).
It is important to note that conventional UV melting methods for determining these parameters can be unreliable for m1dA-containing DNA. This is due to the propensity of m1dA to convert to N6-methyladenine (m6A) at elevated temperatures through a Dimroth rearrangement, which would lead to inaccurate thermodynamic measurements.[2] Therefore, techniques like NMR spectroscopy are often employed to study the thermodynamics of m1dA-containing DNA at temperatures where this rearrangement is minimized.[2]
Quantitative Thermodynamic Data
The following tables summarize the available quantitative data on the thermodynamic impact of m1dA on DNA stability.
| DNA Construct | Modification | ΔTm (°C) | ΔG°₂₅°C (kcal·mol⁻¹) | ΔH° (kcal·mol⁻¹) | ΔS° (cal·mol⁻¹·K⁻¹) | Reference |
| TTTA Minidumbbell | None | ~19 | 0.43 ± 0.08 | - | - | Cui, Y., et al. (2021)[1] |
| TTTA Minidumbbell with m1A | m1A | ~23 | 0.12 ± 0.04 | - | - | Cui, Y., et al. (2021)[1] |
| Change (Δ) | +4 | -0.31 | - | - |
| Base Pair Context | Change in Gibbs Free Energy (ΔΔG° in kcal·mol⁻¹) | Reference |
| T·m1A | ~2.0 - 3.4 | Yang, H., et al. (2009)[2] |
| G·m1A | ~2.0 | Yang, H., et al. (2009)[2] |
| A·m1A | >2.0 | Yang, H., et al. (2009)[2] |
| C·m1A | >2.0 | Yang, H., et al. (2009)[2] |
Cellular Response to m1dA: Repair and Translesion Synthesis
Cells have evolved sophisticated mechanisms to counteract the deleterious effects of m1dA. These can be broadly categorized into direct repair and damage tolerance through translesion synthesis.
Direct Repair by AlkB Family Dioxygenases
The primary pathway for the direct reversal of m1dA is mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. In this process, the AlkB enzyme utilizes molecular oxygen to oxidatively demethylate the N1 position of adenine, releasing formaldehyde (B43269) and restoring the undamaged base. This direct reversal mechanism is a crucial line of defense against alkylation damage.
References
An In-depth Technical Guide to N1-Methyl-2'-deoxyadenosine: From DNA Damage to Epigenetic Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N1-Methyl-2'-deoxyadenosine (m1dA), a critical modification at the intersection of DNA damage, repair, and epigenetic regulation. While often discussed in the context of its ribonucleoside counterpart in RNA, m1dA in DNA possesses distinct characteristics and functional consequences. This document elucidates the enzymatic regulation of m1dA, its impact on cellular processes, and the experimental methodologies used for its study.
Introduction: this compound as a DNA Lesion
This compound (m1dA) is a DNA adduct formed by the methylation of the N1 position of a deoxyadenosine (B7792050) base. This modification is primarily induced by exposure to SN2 alkylating agents, such as methyl methanesulfonate (B1217627) and naturally occurring methyl halides[1][2]. Unlike canonical epigenetic marks that are enzymatically deposited to regulate gene expression, m1dA is predominantly considered a form of DNA damage. The addition of a methyl group to the N1 position disrupts the Watson-Crick base pairing, thereby impeding DNA replication and transcription, which can be lethal to the cell if not repaired[1][2].
The cellular response to m1dA involves a sophisticated network of DNA repair and translesion synthesis pathways, ensuring the maintenance of genomic integrity. Understanding these mechanisms is crucial for fields ranging from toxicology to cancer biology and the development of targeted therapeutics.
The Enzymatic Regulation of m1dA in DNA
The levels of m1dA in the genome are tightly controlled by a dedicated set of enzymes that recognize and remove this lesion. This process is primarily managed by the AlkB family of dioxygenases, which act as "erasers" for this type of DNA damage.
The AlkB family of iron(II)- and 2-oxoglutarate-dependent dioxygenases are the primary enzymes responsible for the repair of m1dA in DNA. They catalyze the oxidative demethylation of the lesion, restoring the adenine (B156593) base and releasing the methyl group as formaldehyde[2][3][4][5].
-
ALKBH2: In humans, ALKBH2 is considered the principal housekeeping enzyme for the repair of m1dA in double-stranded DNA[2]. Its activity is crucial for preventing the accumulation of this cytotoxic lesion.
-
ALKBH3: While ALKBH3 also possesses the ability to repair m1dA, it shows a preference for single-stranded DNA and RNA substrates. Its role in repairing m1dA in DNA is considered secondary to ALKBH2[2][3][6].
-
E. coli AlkB: The bacterial homolog, AlkB, is a well-characterized enzyme that efficiently repairs m1dA and 3-methylcytosine (B1195936) (m3C) lesions in DNA[2][3][4].
The repair of m1dA by AlkB enzymes is a direct reversal mechanism that does not involve base excision, making it an efficient pathway for protecting the genome from the deleterious effects of alkylation damage.
In the context of DNA, the concepts of "writers" and "readers" for m1dA differ from their roles in RNA epigenetics.
-
"Writers": There are no known dedicated enzymes that intentionally deposit m1dA on DNA as a regulatory mark. Its formation is a stochastic process resulting from exposure to alkylating agents.
-
"Readers": The "readers" of m1dA are the proteins involved in the DNA damage response. These include the AlkB repair enzymes themselves and the components of the translesion synthesis machinery that recognize the stalled replication fork and the structural distortion caused by the lesion.
Functional Consequences of m1dA in DNA
The presence of m1dA in the DNA template has profound consequences for cellular processes, primarily by obstructing the progression of DNA and RNA polymerases.
The most significant effect of m1dA is its ability to block DNA replication. When a replicative DNA polymerase encounters an m1dA lesion, it typically stalls, as the modified base cannot form a standard Watson-Crick pair with thymine (B56734). To overcome this block and prevent replication fork collapse, cells employ a specialized mechanism called translesion synthesis (TLS).
TLS is mediated by a class of low-fidelity DNA polymerases that can accommodate damaged bases in their active sites and insert a nucleotide opposite the lesion. In the case of m1dA, several TLS polymerases have been implicated:
-
DNA Polymerase ι (Pol ι): Pol ι can accurately insert a thymine opposite m1dA by utilizing a Hoogsteen base pairing geometry in its active site[7].
-
DNA Polymerase η (Pol η) and DNA Polymerase ζ (Pol ζ): These polymerases are also involved in distinct pathways for bypassing m1dA lesions[2].
While TLS allows for the completion of DNA replication, it can be an error-prone process, although for m1dA, it is often surprisingly accurate[2].
Similar to its effect on replication, m1dA can also impede the progress of RNA polymerase during transcription, leading to truncated transcripts and reduced gene expression. The efficient repair of m1dA is therefore essential for maintaining normal patterns of gene transcription.
Comparison with N1-Methyladenosine (m1A) in RNA
It is instructive to compare m1dA in DNA with its ribonucleoside counterpart, N1-methyladenosine (m1A), in RNA, as the latter is a well-established epitranscriptomic mark. The regulatory machinery and functional outcomes for m1A in RNA are distinct from those of m1dA in DNA.
| Feature | This compound (m1dA) in DNA | N1-Methyladenosine (m1A) in RNA |
| Nature | DNA Damage / Lesion | Reversible Epigenetic Mark |
| Formation | Alkylating Agents | Writers: TRMT6/TRMT61A, TRMT10C, TRMT61B[8][9] |
| Removal | Erasers: ALKBH2, ALKBH3[2][3] | Erasers: ALKBH1, ALKBH3[8][9] |
| Recognition | Repair/TLS Proteins: AlkB enzymes, TLS polymerases | Readers: YTHDF1, YTHDF2, YTHDF3, YTHDC1[8] |
| Function | Blocks Replication and Transcription | Regulates mRNA stability and translation[10][11] |
Signaling and Repair Pathways
The cellular response to m1dA involves a coordinated series of events to detect the lesion and initiate either repair or bypass.
References
- 1. N1-Methyl-deoxyadenosine, N1-Me-dA Oligonucleotide Modification [biosyn.com]
- 2. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Adaptive Response Enzyme AlkB Preferentially Repairs 1-Methylguanine and 3-Methylthymine Adducts in Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhein Inhibits AlkB Repair Enzymes and Sensitizes Cells to Methylated DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repair of methylation damage in DNA and RNA by mammalian AlkB homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The landscape of m1A modification and its posttranscriptional regulatory functions in primary neurons | eLife [elifesciences.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Harnessing m1A modification: a new frontier in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
N1-Methyl-2'-deoxyadenosine Adduct Formation from Environmental Toxins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of DNA is under constant assault from a variety of endogenous and exogenous agents. Environmental toxins, a significant source of this damage, can react with DNA to form covalent adducts, which, if not repaired, can lead to mutations and initiate carcinogenesis. Among the myriad of DNA lesions, N1-methyl-2'-deoxyadenosine (m1dA) is a cytotoxic adduct formed by the methylation of the N1 position of adenine (B156593). This modification disrupts the Watson-Crick base pairing, thereby impeding DNA replication and transcription. This technical guide provides a comprehensive overview of m1dA adduct formation from common environmental toxins, focusing on N-nitrosamines and hydrazine (B178648) derivatives. It details the analytical methods for their quantification, the cellular repair mechanisms, and the associated signaling pathways.
Core Toxin Focus: N-Nitrosamines and Hydrazine Derivatives
N-nitrosamines, such as N-nitrosodimethylamine (NDMA), are potent carcinogens found in tobacco smoke, certain foods, and as contaminants in some pharmaceuticals and drinking water.[1] Their metabolic activation generates highly reactive methylating agents that can attack DNA at various nucleophilic sites. Similarly, hydrazine derivatives, including 1,1-dimethylhydrazine (B165182) (UDMH), a component of rocket fuel, can induce DNA methylation, contributing to their toxicity and carcinogenicity.[2] While the formation of O6-methylguanine (O6-meG) and N7-methylguanine (N7-meG) from these toxins is well-documented, the formation of m1dA is also a significant consequence of exposure.
Data Presentation: Quantitative Analysis of Methylated DNA Adducts
Quantifying the levels of specific DNA adducts is crucial for assessing the genotoxic potential of environmental toxins. While direct quantitative data for m1dA adducts following exposure to NDMA and UDMH is limited in the readily available literature, extensive research has been conducted on other methylated purine (B94841) adducts, which provides a valuable comparative context. The following tables summarize the levels of O6-methylguanine and N7-methylguanine adducts observed in various studies. It is important to note that the relative abundance of different methylated adducts can vary depending on the specific toxin, dose, tissue, and repair capacity of the cells.
Table 1: Quantitative Data on N-Nitrosodimethylamine (NDMA)-Induced Methylated DNA Adducts
| Organism/Cell Line | Tissue/Cell Type | Toxin & Dose | Adduct Type | Adduct Level (adducts per 10^6 nucleotides) | Reference |
| Rat | Liver | NDMA (10 mg/kg) | N7-methylguanine | ~1300 | [3] |
| Rat | Liver | NDMA (10 mg/kg) | O6-methylguanine | ~100 | [3] |
| Rat | Liver | NDMA (0.055 mmol/kg) | N7-methylguanine | Not specified | [4] |
| Rat | Liver | NDMA (0.055 mmol/kg) | O6-methylguanine | 6.7% of N7-meG (4h post-dose) | [4] |
| Human | Esophagus | NDMA (environmental) | O6-methylguanine | Variable (10-fold interindividual variation) | [5] |
| Human (poisoning case) | Liver | NDMA | O6-methylguanine | 273–317 µmol/mol Guanine | [5] |
| Human (poisoning case) | Liver | NDMA | N7-methylguanine | 1363–1373 µmol/mol Guanine | [5] |
Table 2: Quantitative Data on 1,2-Dimethylhydrazine (a related hydrazine derivative)-Induced Methylated DNA Adducts
| Organism | Tissue | Toxin & Dose | Adduct Type | Adduct Level (adducts per 10^6 guanine) | Reference |
| Rat | Colon | 1,2-dimethylhydrazine (21 mg/kg weekly) | O6-methylguanine | Not specified (no accumulation) | [6] |
| Rat | Kidney | 1,2-dimethylhydrazine (21 mg/kg weekly) | O6-methylguanine | Increased with repeated administration | [6] |
| Rat | Kidney | 1,2-dimethylhydrazine (21 mg/kg weekly) | N7-methylguanine | Increased with repeated administration | [6] |
| Rat | Liver | 1,2-dimethylhydrazine (21 mg/kg weekly) | N7-methylguanine | Accumulated over 14 weeks | [6] |
Note: The data presented are compiled from different studies with varying experimental conditions and analytical methods. Direct comparison between studies should be made with caution.
Experimental Protocols
The gold standard for the sensitive and specific quantification of DNA adducts is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology for the analysis of m1dA and other methylated adducts in tissue samples.
DNA Isolation and Purification
-
Objective: To extract high-quality genomic DNA from tissue samples.
-
Protocol:
-
Homogenize fresh or frozen tissue samples (typically 50-100 mg) in a lysis buffer containing a chaotropic agent (e.g., guanidine (B92328) thiocyanate) and proteinase K.
-
Incubate the lysate at 55°C to ensure complete cell lysis and protein digestion.
-
Extract DNA using phenol-chloroform-isoamyl alcohol followed by ethanol (B145695) precipitation.
-
Wash the DNA pellet with 70% ethanol and resuspend in a suitable buffer (e.g., TE buffer).
-
Treat the DNA solution with RNase A to remove contaminating RNA.
-
Purify the DNA further using a commercial DNA purification kit or by repeating the precipitation steps.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).
-
Enzymatic Hydrolysis of DNA to Nucleosides
-
Objective: To digest the DNA into its constituent deoxyribonucleosides for LC-MS/MS analysis.
-
Protocol:
-
To a solution of purified DNA (typically 10-50 µg), add a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate the mixture at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion.
-
The addition of an internal standard, such as a stable isotope-labeled version of m1dA ([¹⁵N₅]-m1dA), at the beginning of the hydrolysis step is crucial for accurate quantification.
-
Sample Cleanup by Solid-Phase Extraction (SPE)
-
Objective: To remove interfering substances from the DNA hydrolysate before LC-MS/MS analysis.
-
Protocol:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elute the deoxyribonucleosides with a higher concentration of organic solvent (e.g., 50-80% methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase.
-
LC-MS/MS Analysis
-
Objective: To separate, detect, and quantify m1dA and other methylated adducts.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid). The gradient is optimized to achieve good separation of the adducts from the normal deoxyribonucleosides.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For m1dA, the transition would be from its protonated molecular ion [M+H]⁺ to the protonated adenine base fragment.
-
Optimization: The collision energy and other MS parameters are optimized for each adduct to maximize sensitivity.
-
Data Analysis and Quantification
-
Objective: To determine the concentration of m1dA in the original DNA sample.
-
Procedure:
-
Generate a standard curve by analyzing known concentrations of the m1dA standard.
-
Integrate the peak areas for the analyte (m1dA) and the internal standard in the chromatograms of the experimental samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of m1dA in the sample by interpolating from the standard curve.
-
Express the adduct level as the number of adducts per a certain number of normal nucleotides (e.g., adducts per 10⁶ or 10⁸ deoxyadenosine).
-
Mandatory Visualizations
Signaling Pathway for m1dA Repair
The primary mechanism for the repair of m1dA in mammalian cells is through direct reversal of the methylation by the AlkB homolog (ABH) family of Fe(II)/α-ketoglutarate-dependent dioxygenases, specifically ABH2 and ABH3. This process, known as oxidative demethylation, restores the adenine base to its unmethylated state.
Experimental Workflow for m1dA Adduct Analysis
The following diagram illustrates the typical workflow for the quantification of m1dA adducts from biological samples using LC-MS/MS.
Conclusion
The formation of this compound adducts is a critical consequence of exposure to environmental methylating agents like N-nitrosamines and hydrazine derivatives. The disruption of DNA replication and transcription by these lesions underscores their cytotoxic potential. Understanding the mechanisms of m1dA formation, the intricacies of its repair by AlkB homolog enzymes, and the precise methods for its quantification are essential for toxicological risk assessment and the development of strategies to mitigate the harmful effects of these environmental toxins. While quantitative data for m1dA remains less abundant than for other methylated adducts, the analytical frameworks and knowledge of repair pathways detailed in this guide provide a solid foundation for future research in this important area of DNA damage and repair.
References
- 1. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,1-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hesiglobal.org [hesiglobal.org]
- 6. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Detection of N1-Methyl-2'-deoxyadenosine in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of N1-Methyl-2'-deoxyadenosine (m1dA) in human urine samples. The protocols described herein are based on established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
This compound (m1dA) is a modified nucleoside that can result from DNA damage or RNA metabolism. Its presence and concentration in bodily fluids like urine are of increasing interest as a potential non-invasive biomarker for various physiological and pathological states, including cancer and other diseases.[1][2][3] Modified nucleosides originating from the degradation of nucleic acids are often excreted in urine, making urine an advantageous and readily accessible sample type for biomarker discovery.[4] Accurate and reproducible methods for the detection of m1dA are crucial for advancing research in this area.
This document outlines two primary methodologies for the analysis of m1dA in urine: a highly sensitive and specific LC-MS/MS method and a high-throughput ELISA-based method.
Method 1: Quantitative Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the sensitive and accurate quantification of modified nucleosides in complex biological matrices like urine.[1][2] The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds such as nucleosides.[1][2][4]
Experimental Protocol
1. Urine Sample Collection and Storage:
-
Collect mid-stream urine samples in sterile containers.
-
To preserve the integrity of the DNA and its modifications, it is recommended to process the samples shortly after collection.[5]
-
If immediate processing is not possible, urine samples can be stored at -20°C or -80°C for up to 28 days without significant degradation of DNA for methylation analysis.[5] For longer-term storage, -80°C is preferable. The addition of a preservative like Ethylenediaminetetraacetic acid (EDTA) can help maintain DNA integrity, especially if samples are stored at room temperature for a short period.[5]
2. Sample Preparation:
A simplified sample preparation method involving dilution and centrifugation has been shown to be effective and is recommended for its speed and cost-effectiveness.[1][2]
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet cellular debris and other precipitates.[6]
-
Collect the supernatant for analysis.
-
Dilute the supernatant with acetonitrile. The dilution factor should be optimized based on the expected concentration of the analyte and the sensitivity of the instrument. A common approach is a 1:1 or 1:4 dilution.[1][2]
-
Centrifuge the diluted sample again to precipitate any proteins that may have denatured upon addition of the organic solvent.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: An Agilent 1260 Infinity or similar HPLC/UHPLC system.[1]
-
Mass Spectrometer: A QTRAP 4000 (AB Sciex) or a similar triple quadrupole mass spectrometer.[1]
-
Chromatographic Column: A HILIC column, such as a BEH Amide column (2.1 × 100 mm, 1.7 μm), is effective for separating methylated nucleosides.[7]
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or malic acid in water) and an organic solvent (e.g., acetonitrile). The addition of malic acid to the mobile phase has been shown to improve the separation and enhance the sensitivity of detection for some modified nucleosides.[4][7]
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Detection: Operated in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for m1dA and an appropriate internal standard should be optimized.
Data Presentation
The following table summarizes representative quantitative data for modified nucleosides, including a related compound N6-methyl-2′-deoxyadenosine, found in human urine from published studies. These values can serve as a reference for expected concentration ranges.
| Analyte | Patient Group | Mean Concentration (ng/mL) | Method | Reference |
| N6-methyl-2′-deoxyadenosine | Parkinson's Disease | Lower than control | LC-MS/MS | [3] |
| N6-methyl-2′-deoxyadenosine | Healthy Controls | - | LC-MS/MS | [3] |
| N1-methyladenosine | Parkinsonian Syndrome | Elevated | LC-MS/MS | [1] |
| N6-methyladenosine | Gastric Cancer | Lower than control | HILIC-MS/MS | [4] |
| N6-methyladenosine | Colorectal Cancer | Higher than control | HILIC-MS/MS | [4] |
| N1-methyladenosine | Breast Cancer | Decreased in early-stage | HILIC-MS/MS | [7] |
Experimental Workflow Diagram
Method 2: Detection of N1-Methyladenosine by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput and cost-effective method for the semi-quantitative or quantitative analysis of modified nucleosides. Commercially available ELISA kits for N1-methyladenosine (m1A) can be utilized for screening purposes.[8] While these kits detect the ribo- and deoxyribonucleoside forms, they offer a valuable tool for rapid analysis of a large number of samples.
Experimental Protocol
This protocol is based on a typical competitive ELISA format.
1. Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Urine samples may require dilution to fall within the dynamic range of the assay.
2. Assay Procedure:
-
Add a defined volume (e.g., 50 µL) of standards or urine samples to the appropriate wells of the microplate, which is pre-coated with an m1A conjugate.[8]
-
Incubate for a short period (e.g., 10 minutes) at room temperature.[8]
-
Add an anti-m1A antibody to each well.[8]
-
Incubate for 1 hour at room temperature. During this incubation, the antibody will bind to either the m1A in the sample or the m1A conjugate on the plate.
-
Wash the plate multiple times (e.g., 5 times) to remove unbound antibody and sample components.[8]
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Incubate for 1 hour at room temperature.
-
Wash the plate again to remove the unbound secondary antibody.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate for 2-10 minutes at room temperature to allow for color development.[8]
-
Stop the reaction by adding a stop solution.[8]
-
Read the absorbance at 450 nm using a microplate reader.[8]
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of m1A in the urine samples is inversely proportional to the absorbance and can be determined by interpolating from the standard curve.
Data Presentation
The performance of a commercially available m1A ELISA kit is summarized below.
| Parameter | Value | Reference |
| Assay Type | Competitive ELISA | [8] |
| Sample Types | Urine, Serum, Plasma | [8] |
| Sensitivity | ~2.544 ng/mL | [8] |
| Assay Time | ~3 hours | [9] |
Experimental Workflow Diagram
Signaling Pathway and Biomarker Relevance
The presence of m1dA in urine is a result of cellular processes involving DNA and RNA metabolism and turnover. Dysregulation of these pathways, often associated with diseases like cancer, can lead to altered levels of modified nucleosides in urine, highlighting their potential as non-invasive biomarkers.
Conclusion
Both LC-MS/MS and ELISA offer viable methods for the detection of this compound in urine. The choice of method will depend on the specific requirements of the study. LC-MS/MS provides higher specificity and accuracy, making it the gold standard for quantitative analysis. ELISA, on the other hand, is a more accessible, high-throughput method suitable for screening large numbers of samples. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of biomarker discovery and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for urine collection and storage prior to DNA methylation analysis | PLOS One [journals.plos.org]
- 6. A Standardized and Reproducible Urine Preparation Protocol for Cancer Biomarkers Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. arigobio.com [arigobio.com]
Application Note: High-Sensitivity Quantification of N1-Methyl-2'-deoxyadenosine in Genomic DNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1-methyl-2'-deoxyadenosine (m1dA) is a DNA adduct formed through the methylation of the N1 position of deoxyadenosine (B7792050). This modification can arise from exposure to endogenous and exogenous methylating agents. Due to its potential to disrupt the Watson-Crick base pairing and interfere with DNA replication and transcription, m1dA is a significant biomarker for DNA damage and repair studies, carcinogenesis research, and in assessing the genotoxicity of drug candidates.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the analysis of DNA modifications due to its superior sensitivity and specificity.[1][2] This application note details a robust protocol for the accurate quantification of m1dA in genomic DNA using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method based on stable isotope dilution.[3] The use of a stable isotope-labeled internal standard, which is introduced early in the sample preparation process, ensures high accuracy and reproducibility by correcting for variations in sample recovery and matrix effects.[4][5]
Quantitative Data Summary
Accurate quantification is critical for assessing the biological significance of m1dA levels. The following tables summarize typical performance characteristics for the analysis of methylated nucleosides using LC-MS/MS.
Note: Data presented is for the related analytes N1-methyladenosine (m1A) and N7/O6-methyldeoxyguanosine to demonstrate representative method performance, as detailed validation reports for m1dA were not publicly available.
Table 1: Linearity of Methylated Adenosine Analysis by HILIC-MS/MS [6]
| Analyte | Regression Equation | Linearity Range (nM) | Correlation Coefficient (r²) |
| N1-methyladenosine (m1A) | y = 2.16x + 0.03 | 0.5 - 200 | 0.998 |
Table 2: Detection and Quantification Limits for Methylated Deoxyguanosine Adducts [7]
| Analyte | Limit of Detection (LOD) (fmol) | Limit of Quantification (LOQ) (pmol) |
| N7-methyl-2'-deoxyguanosine | 64 | 0.13 |
| O6-methyl-2'-deoxyguanosine | 43 | 0.085 |
Experimental Workflow Diagram
Caption: Workflow for m1dA quantification by stable isotope dilution LC-MS/MS.
Detailed Experimental Protocols
This protocol outlines the key steps for quantifying m1dA in DNA isolated from biological matrices such as cells or tissues.
Protocol 1: Genomic DNA Isolation and Purification
High-quality, intact genomic DNA is essential for accurate analysis. Care must be taken to prevent adventitious DNA damage during extraction.
-
Homogenization: Homogenize cell pellets or tissues using a method of choice (e.g., Dounce homogenizer, bead beating) in a lysis buffer appropriate for DNA extraction.
-
Extraction: Perform DNA extraction using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or a standard phenol-chloroform extraction protocol. Ensure all plasticware and reagents are sterile and nuclease-free.
-
RNA Removal: Treat the sample with RNase A (e.g., 100 µg/mL final concentration) for 30-60 minutes at 37 °C to remove RNA contamination.
-
Purification: Precipitate the DNA with isopropanol (B130326) or ethanol, wash with 75% ethanol, and resuspend the final DNA pellet in nuclease-free water.
-
Quantification and Quality Control: Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is considered pure for DNA.
Protocol 2: Enzymatic Digestion to Deoxyribonucleosides
This procedure digests the DNA polymer into its constituent nucleosides for LC-MS/MS analysis.
-
Sample Preparation: In a microcentrifuge tube, place 10-20 µg of purified genomic DNA.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard for m1dA (e.g., [¹⁵N₅]-N1-Methyl-2'-deoxyadenosine) to the DNA sample. The amount should be chosen to be within the calibration curve range.
-
Initial Digestion: Add buffer (e.g., 20 mM sodium acetate, pH 5.2) and Nuclease P1 (2-5 units). Incubate the mixture at 42 °C for 2 hours. This enzyme digests DNA into 3'-mononucleotides.
-
Dephosphorylation: Add buffer for alkaline phosphatase (e.g., 100 mM Tris-HCl, pH 8.5) and bacterial Alkaline Phosphatase (1-2 units). Incubate at 37 °C for an additional 2 hours. This step removes the phosphate (B84403) group to yield deoxyribonucleosides.
-
Enzyme Removal: Stop the reaction and remove the enzymes. This can be achieved by adding chloroform (B151607) for extraction or, more commonly, by ultrafiltration using a molecular weight cutoff filter (e.g., 3 kDa Nanosep spin column) to retain the proteins while allowing the nucleosides to pass through.
-
Drying: Dry the resulting nucleoside mixture in a vacuum centrifuge.
Protocol 3: UPLC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
-
Sample Reconstitution: Reconstitute the dried nucleoside pellet in an appropriate volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water).
-
Chromatographic Separation:
-
Instrument: UPLC system (e.g., Waters Acquity).
-
Column: A reverse-phase C18 column suitable for nucleoside analysis (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 × 100 mm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Develop a gradient to separate m1dA from other canonical and modified nucleosides. A typical gradient might start at 1-3% B, hold for 1-2 minutes, ramp to 15-20% B over 5-7 minutes, followed by a wash and re-equilibration step.[6][9]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Instrument: Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific mass transitions for m1dA and its labeled internal standard must be optimized. The characteristic transition for deoxyadenosine adducts involves the neutral loss of the deoxyribose moiety (116.0 Da).
-
m1dA (Analyte): m/z 266.1 → 150.1
-
[¹⁵N₅]m1dA (Internal Standard): m/z 271.1 → 155.1
-
(For Normalization) 2'-deoxyguanosine (B1662781) (dG): m/z 268.1 → 152.1
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte (m1dA) and the internal standard ([¹⁵N₅]m1dA).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the amount of m1dA in the sample by comparing this ratio to a standard curve prepared with known amounts of m1dA and a fixed amount of the internal standard.
-
Normalize the final amount of m1dA to the amount of unmodified nucleosides (e.g., dG) to report the level of modification, typically as adducts per 10⁶ or 10⁸ parent nucleosides.
-
References
- 1. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. imreblank.ch [imreblank.ch]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Regional DNA Methylation by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N1-Methyl-2'-deoxyadenosine in Genomic DNA
Audience: This document is intended for researchers, scientists, and drug development professionals involved in DNA damage and repair, epigenetics, and toxicology.
Introduction: N1-Methyl-2'-deoxyadenosine (m1dA) is a DNA lesion formed by the methylation of the N1 position of deoxyadenosine. This modification disrupts the Watson-Crick base pairing, presenting a block to replicative DNA polymerases and potentially leading to genomic instability and cytotoxicity.[1] Accurate quantification of m1dA is crucial for studying the mechanisms of DNA damage, evaluating the efficacy of DNA repair pathways, and assessing the genotoxicity of various chemical agents. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its exceptional sensitivity, selectivity, and accuracy, particularly when employing the stable isotope dilution method.[2][3][4] This application note provides a detailed protocol for the robust quantification of m1dA in genomic DNA isolated from biological samples.
Experimental Protocols
This section details the complete workflow for m1dA quantification, from genomic DNA isolation to final analysis.
Genomic DNA Isolation
High-quality genomic DNA (gDNA) is paramount for accurate analysis. Isolate gDNA from cells or tissues using a commercial kit (e.g., Qiagen QIAamp DNA Mini Kit) or a standard phenol-chloroform extraction protocol. Ensure the final DNA is free of RNA and protein contaminants. The quantity and purity of the DNA should be assessed spectrophotometrically (e.g., NanoDrop).
Enzymatic Hydrolysis of Genomic DNA
This procedure digests the DNA polymer into its constituent deoxyribonucleosides for LC-MS/MS analysis. A simplified one-step enzymatic cocktail method is described below.[5]
Materials:
-
Purified gDNA (10-20 µg)
-
Stable Isotope Labeled (SIL) Internal Standard (e.g., [¹⁵N₅]-N1-Methyl-2'-deoxyadenosine)
-
Benzonase Nuclease
-
Phosphodiesterase I (from Crotalus adamanteus venom)
-
Alkaline Phosphatase (Calf Intestinal)
-
Digestion Buffer: 20 mM Tris-HCl (pH 7.9), 100 mM NaCl, 20 mM MgCl₂
-
Ultrapure water
Procedure:
-
In a 1.5 mL microcentrifuge tube, add 10-20 µg of gDNA.
-
Spike the sample with a known amount of the SIL internal standard (e.g., 50 fmol). The amount should be chosen to be within the linear range of the assay.
-
Prepare the enzyme digestion mix in the Digestion Buffer containing Benzonase (25 Units/µg DNA), Phosphodiesterase I (0.03 Units/µg DNA), and Alkaline Phosphatase (0.2 Units/µg DNA).
-
Add the enzyme digestion mix to the DNA sample for a final reaction volume of 100 µL.
-
Vortex briefly and incubate at 37°C for 6-12 hours (or overnight) to ensure complete digestion.[5]
-
To terminate the reaction, enzymes can be removed by ultrafiltration (e.g., using a 3 kDa molecular weight cut-off filter) or by proceeding directly to Solid Phase Extraction.
Sample Cleanup using Solid Phase Extraction (SPE)
SPE is recommended to remove enzymes, salts, and other matrix components that can interfere with LC-MS/MS analysis. A generic reversed-phase protocol is provided.
Materials:
-
Reversed-Phase SPE Cartridge (e.g., C18, 50-100 mg)
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure water
-
5% Methanol in water (v/v)
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of ultrapure water. Do not let the sorbent bed dry out.[6][7]
-
Sample Loading: Load the entire DNA hydrolysate onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of ultrapure water to remove salts and other polar interferences.
-
Elution: Elute the deoxyribonucleosides with 1-2 mL of 50% methanol in water.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen or using a vacuum centrifuge. Reconstitute the dried sample in 100 µL of the initial LC mobile phase (e.g., 98% Water / 2% Acetonitrile / 0.1% Formic Acid) for analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[2]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-2 min: 2% B
-
2-8 min: 2% to 30% B (linear gradient)
-
8-9 min: 30% to 95% B
-
9-11 min: 95% B
-
11.1-15 min: 2% B (re-equilibration)
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
Scan Type: Multiple Reaction Monitoring (MRM)[2]
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Ion Spray Voltage: +4500 V
-
Temperature: 450-500 °C
-
Gas 1 (Nebulizer): 40 psi
-
Gas 2 (Turbo): 50 psi
-
Data Presentation
Quantitative data and method parameters should be clearly organized for evaluation.
Table 1: Mass Spectrometry MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| This compound (m1dA) | 266.1 | 150.1 | Optimized (e.g., 15-25) | Quantifier |
| [¹⁵N₅]-m1dA (Internal Standard) | 271.1 | 155.1 | Optimized (e.g., 15-25) | Internal Standard |
| 2'-deoxyguanosine (dG) | 268.1 | 152.1 | Optimized (e.g., 15-25) | DNA Loading Control |
Table 2: Representative Performance Characteristics of the Method (Note: These are typical values; actual performance must be validated in the user's laboratory.)
| Parameter | Typical Performance |
|---|---|
| Linearity Range | 10 fmol/injection - 20 pmol/injection |
| Correlation Coefficient (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 fmol/injection |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
Visualizations
Diagrams help clarify complex workflows and analytical principles.
Caption: Experimental workflow for the quantification of m1dA in biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 7. waters.com [waters.com]
Synthesis of Oligonucleotides Containing N1-Methyl-2'-deoxyadenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methyl-2'-deoxyadenosine (m1A) is a modified nucleoside with significant biological relevance, playing roles in DNA damage and repair mechanisms. The ability to incorporate m1A site-specifically into synthetic oligonucleotides is crucial for a variety of research applications, including the study of DNA-protein interactions, the investigation of repair pathways, and the development of novel therapeutic and diagnostic agents.
This document provides detailed application notes and experimental protocols for the successful synthesis of oligonucleotides containing m1A. A key challenge in this process is the susceptibility of the m1A residue to Dimroth rearrangement under standard basic deprotection conditions, which converts it to N6-methyl-2'-deoxyadenosine (m6A). The protocols outlined herein are optimized to ensure high coupling efficiency and minimize this unwanted side reaction.
Data Presentation
Table 1: Coupling Efficiency of this compound Phosphoramidite (B1245037)
| Activator | Concentration | Coupling Time | Coupling Efficiency (%) |
| 1H-Tetrazole | 0.45 M | Standard | >99 |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | 15 minutes | ~96 |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | Standard | Not specified, but generally higher than 1H-Tetrazole for hindered phosphoramidites |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M | Standard | Not specified, but a common efficient activator |
Table 2: Typical Yields and Purity of Modified Oligonucleotides After Purification
| Purification Method | Scale | Typical Yield | Typical Purity |
| Solid-Phase Extraction ("Trityl-on") | 0.2 µmol | 60-95% | ≥90% |
| Reverse-Phase HPLC ("Trityl-off") | 100 nmol | 75-80% | >90% |
| PAGE | Not specified | Lower than HPLC | 95-99% |
Table 3: Deprotection Conditions to Minimize Dimroth Rearrangement
| Reagent | Temperature | Duration | Notes |
| Anhydrous 2 M Ammonia (B1221849) in Methanol (B129727) | Room Temperature | 60 hours | Sufficient to remove standard protecting groups while minimizing rearrangement. |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | For use with UltraMILD protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG). |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10 minutes | Requires the use of Acetyl-dC (Ac-dC) to prevent side reactions. |
| tert-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | An alternative mild deprotection method. |
Table 4: Effect of N1-Methylation on DNA Duplex Thermal Stability
| Modification | Change in Melting Temperature (Tm) per modification (°C) | Thermodynamic Effect |
| This compound | Sequence-dependent, generally destabilizing | Disrupts Watson-Crick base pairing |
| 5-Methylcytosine | ~+1.0 | Stabilizing |
Note: The precise effect of a single m1A modification on the melting temperature is dependent on the sequence context. However, methylation at the N1 position of adenine (B156593) disrupts the canonical Watson-Crick hydrogen bonding, which typically leads to a decrease in the thermal stability of the DNA duplex.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of m1A-Containing Oligonucleotides
This protocol outlines the automated solid-phase synthesis of oligonucleotides containing m1A using the phosphoramidite method.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the initial 3'-nucleoside
-
Standard deoxyribonucleoside phosphoramidites (dA, dC, dG, T)
-
This compound phosphoramidite
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, ensuring the correct position for the incorporation of the this compound phosphoramidite.
-
Synthesis Cycle: The automated synthesis proceeds through a series of repeated cycles for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed with the deblocking solution to expose the free 5'-hydroxyl group.
-
Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-10 minutes) may be beneficial for the modified phosphoramidite to ensure high efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Final Detritylation (Optional): If "trityl-off" purification is planned, the final 5'-DMT group is removed by the synthesizer. For "trityl-on" purification, this step is skipped.
-
Cleavage and Deprotection: Proceed immediately to Protocol 2.
Protocol 2: Mild Deprotection of m1A-Containing Oligonucleotides
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups under mild conditions to prevent Dimroth rearrangement.
Materials:
-
CPG-bound oligonucleotide from Protocol 1
-
Anhydrous 2 M Ammonia in Methanol
-
Sealed reaction vessel
-
Centrifuge
-
Pipettes
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide into a sealed reaction vessel.
-
Add 1 mL of anhydrous 2 M ammonia in methanol to the CPG.
-
Seal the vessel tightly and incubate at room temperature for 60 hours.
-
After incubation, centrifuge the vessel to pellet the CPG support.
-
Carefully collect the supernatant containing the deprotected oligonucleotide into a clean tube.
-
Wash the CPG with 0.5 mL of methanol, centrifuge, and combine the supernatant with the previous collection.
-
Evaporate the solvent to dryness using a vacuum concentrator. The dried oligonucleotide is now ready for purification.
Protocol 3: Reverse-Phase HPLC Purification of m1A-Containing Oligonucleotides
This protocol details the purification of the crude m1A-containing oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Dried crude oligonucleotide from Protocol 2
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the dried oligonucleotide in an appropriate volume of Mobile Phase A (e.g., 200 µL).
-
HPLC Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Set the UV detector to monitor at 260 nm.
-
-
Injection and Elution:
-
Inject the dissolved oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% B over 30 minutes. The optimal gradient may need to be determined empirically based on the oligonucleotide sequence and length.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length oligonucleotide.
-
Desalting and Lyophilization:
-
Combine the collected fractions.
-
Remove the acetonitrile by vacuum concentration.
-
Desalt the oligonucleotide using a suitable method (e.g., gel filtration or a desalting cartridge).
-
Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.
-
-
Quantification and Analysis: Quantify the purified oligonucleotide by measuring its absorbance at 260 nm. The purity can be assessed by analytical HPLC or mass spectrometry.
Visualizations
Caption: Workflow for the synthesis of m1A-containing oligonucleotides.
Caption: The Dimroth rearrangement of N1-methyladenosine.
Application Notes and Protocols for the HPLC Analysis of N1-Methyl-2'-deoxyadenosine
Introduction
N1-methyl-2'-deoxyadenosine (m1dA) is a DNA adduct formed by the methylation of the N1 position of deoxyadenosine (B7792050). This modification can result from exposure to certain alkylating agents, which are both environmental mutagens and chemotherapeutic drugs. The presence of m1dA in DNA can disrupt the Watson-Crick base pairing, leading to mutations if not repaired.[1] Consequently, the accurate quantification of m1dA in biological samples is crucial for researchers in toxicology, cancer research, and drug development to understand the mechanisms of DNA damage and repair, and to monitor the efficacy of chemotherapies. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a sensitive and specific method for the analysis of m1dA.[2]
This document provides detailed application notes and protocols for the use of m1dA as a standard in HPLC analysis, aimed at researchers, scientists, and drug development professionals.
Quantitative Data
The following table summarizes key quantitative parameters for the HPLC analysis of methylated nucleosides. While specific data for this compound is limited, data for the closely related N1-methyladenosine (m1A) and other methylated nucleosides are provided as a reference. It is recommended to validate these parameters for your specific instrumentation and experimental conditions.
| Parameter | N1-methyladenosine (m1A) | O6-methyl-2'-deoxyguanosine (O6-mdGuo) | 1,N6-etheno-2'-deoxyadenosine (εdAdo) |
| Retention Time | 0.9 min[3] | Not specified | Not specified |
| Column Type | C18 Reverse Phase[3] | Not specified | Not specified |
| Detection Method | LC-MS/MS[3] | LC-MS/MS[4] | LC-MS/MS[4] |
| Limit of Quantification (LOQ) | Not specified | 24 fmol on column[4] | 48 fmol on column[4] |
| Linearity Range | Not specified | 0.24 - 125 pmol/mL[4] | 0.49 - 62.5 pmol/mL[4] |
| Mass Transition (m/z) | 282 -> 150[3] | Not specified | Not specified |
Experimental Protocols
Standard Solution Preparation
Objective: To prepare a stock solution and working standards of this compound.
Materials:
-
This compound (m1dA) powder
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
0.22 µm syringe filters
Procedure:
-
Stock Solution (e.g., 1 mM):
-
Accurately weigh a precise amount of m1dA powder.
-
Dissolve the powder in a small volume of HPLC-grade methanol.
-
Bring the solution to the final desired volume with HPLC-grade water to achieve a 1 mM concentration.
-
Filter the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C for long-term stability.
-
-
Working Standards:
-
Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
The concentration range of the working standards should encompass the expected concentration of m1dA in the samples and the linearity range of the instrument.
-
Filter each working standard through a 0.22 µm syringe filter before injection.
-
Sample Preparation from Biological Matrices
Objective: To extract and purify m1dA from tissue and urine samples for HPLC analysis.
a) From Tissue Samples
Materials:
-
Tissue sample (e.g., liver, lung)
-
Proteinase K
-
DNA isolation kit (e.g., Qiagen QIAamp DNA Mini Kit)
-
Nuclease P1
-
Alkaline phosphatase
-
Solid-phase extraction (SPE) cartridges (C18)
Procedure:
-
DNA Isolation:
-
Homogenize the tissue sample in a suitable buffer.
-
Digest the tissue with proteinase K to degrade proteins.
-
Isolate genomic DNA using a commercial DNA isolation kit following the manufacturer's protocol.[5]
-
-
Enzymatic Digestion to Nucleosides:
-
Resuspend the purified DNA in a buffer containing 25 mM NaCl and 2.5 mM ZnCl2.[3]
-
Add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into 3'-mononucleotides.[3]
-
Add alkaline phosphatase and incubate for an additional 2 hours at 37°C to dephosphorylate the mononucleotides into nucleosides.[3]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the digested sample onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the nucleosides, including m1dA, with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for HPLC analysis.
-
b) From Urine Samples
Materials:
-
Urine sample
-
Centrifugal filters (e.g., Nanosep 3K Omega)
-
Solid-phase extraction (SPE) cartridges (C18)
Procedure:
-
Deproteinization and Desalting:
-
Centrifuge the urine sample to pellet any cellular debris.
-
Use a centrifugal filter to desalt and deproteinize the urine sample.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Follow the same SPE procedure as described for tissue samples (steps 3.1-3.6).
-
HPLC Method
Objective: To separate and quantify this compound using reverse-phase HPLC.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a UV or mass spectrometer detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water
-
Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 260 nm
-
MS/MS (for higher sensitivity and specificity): Monitor the mass transition of m/z 282 -> 150 for m1A (a similar transition is expected for m1dA).[3]
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 60 | 40 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the m1dA standard against its concentration.
-
Determine the concentration of m1dA in the samples by interpolating their peak areas from the calibration curve.
-
The amount of m1dA can be expressed as a ratio to the amount of unmodified deoxyadenosine (dA) to normalize for variations in DNA content.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Incorporating N1-Methyl-2'-deoxyadenosine into Plasmid DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-methyl-2'-deoxyadenosine (m1A) is a modified nucleoside with significant biological implications, including the disruption of canonical Watson-Crick base pairing and the potential to block DNA replication.[1][2][3] The site-specific incorporation of m1A into plasmid DNA is a valuable tool for studying its effects on gene expression, DNA repair mechanisms, and overall plasmid stability. This document provides detailed protocols for three distinct methods to incorporate m1A into plasmid DNA: Ligation of m1A-Modified Oligonucleotides, Site-Directed Mutagenesis via the Kunkel Method, and Nicking Endonuclease-Mediated Strand Replacement. Additionally, protocols for the verification and quantification of m1A incorporation are provided.
Introduction
The ability to introduce modified nucleotides into specific locations within a plasmid opens the door to a wide range of functional studies. This compound, a derivative of deoxyadenosine (B7792050) methylated at the N1 position, is of particular interest due to its natural occurrence as a form of DNA damage and its impact on DNA structure and function.[1][2][3] Understanding the consequences of this modification requires precise tools for its placement within a plasmid vector. The following protocols offer researchers a selection of methods to achieve this, each with its own advantages in terms of efficiency, scalability, and complexity.
Data Presentation
The following tables summarize quantitative data associated with the successful incorporation and analysis of m1A-modified plasmids.
Table 1: Oligonucleotide Synthesis and Purity
| Parameter | Value | Method |
| m1A Phosphoramidite (B1245037) Coupling Efficiency | >99% | Automated DNA Synthesizer |
| Oligonucleotide Purity (Post-HPLC) | >95% | Reverse-Phase HPLC |
| Mass Verification (m1A-Oligo) | +/- 0.1% of Expected Mass | MALDI-TOF Mass Spectrometry |
Table 2: Plasmid Incorporation Efficiency
| Method | Parameter | Typical Efficiency |
| Ligation of Modified Oligonucleotides | Positive Colonies (with insert) | 70-90% |
| Kunkel Mutagenesis | Mutant Recovery Frequency | ~50% |
| Nicking Endonuclease Method | Religation Efficiency | >90% |
Table 3: Verification and Quantification of m1A-Modified Plasmids
| Analysis | Parameter | Result |
| Sanger Sequencing | Sequence Confirmation | Confirmed presence of mutation site |
| Mass Spectrometry (Intact Plasmid) | Molecular Weight | Corresponds to expected mass of modified plasmid |
| Digital PCR | Copy Number Quantification | Provides absolute quantification of modified plasmids |
Experimental Protocols
Method 1: Ligation of m1A-Modified Oligonucleotides
This method involves the chemical synthesis of a single-stranded DNA oligonucleotide containing m1A, followed by its annealing to a complementary strand and ligation into a linearized plasmid vector.
1.1. Synthesis and Annealing of m1A-Modified Oligonucleotides
-
Synthesize the desired single-stranded oligonucleotide containing this compound using standard phosphoramidite chemistry on an automated DNA synthesizer.
-
Purify the full-length oligonucleotide using reverse-phase HPLC to ensure high purity.
-
Verify the mass of the purified oligonucleotide using MALDI-TOF mass spectrometry.
-
Synthesize the complementary oligonucleotide without the m1A modification.
-
To anneal, mix the m1A-containing oligonucleotide and its complementary strand in a 1:1 molar ratio in an annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA).
-
Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.
-
Allow the mixture to cool slowly to room temperature over approximately 45 minutes.
1.2. Vector Preparation and Ligation
-
Digest the recipient plasmid vector with appropriate restriction enzymes to create compatible ends for the annealed oligonucleotide insert.
-
Run the digested vector on an agarose (B213101) gel and purify the linearized plasmid using a gel extraction kit.
-
Set up the ligation reaction as follows:
| Component | Amount |
| Linearized Vector | 100 ng |
| Annealed m1A-Oligo Insert | 3:1 molar ratio to vector |
| 10X T4 DNA Ligase Buffer | 2 µL |
| T4 DNA Ligase | 1 µL |
| Nuclease-free water | to 20 µL |
-
Incubate the reaction at 16°C overnight or at room temperature for 2 hours.[4]
1.3. Transformation and Screening
-
Transform competent E. coli cells with 2-5 µL of the ligation reaction mixture using a standard heat-shock or electroporation protocol.
-
Plate the transformed cells on selective agar (B569324) plates (e.g., containing the appropriate antibiotic).
-
Incubate overnight at 37°C.
-
Pick individual colonies and grow them in liquid culture.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the insert by restriction digest analysis and Sanger sequencing.
Method 2: Site-Directed Mutagenesis (Kunkel's Method)
This method is highly efficient for introducing site-specific modifications by synthesizing a new strand containing the desired change on a uracil-containing template of the original plasmid.[5][6][7][8][9]
2.1. Preparation of Uracil-Containing Plasmid DNA
-
Transform a dut- ung- strain of E. coli (e.g., CJ236) with the plasmid to be modified.
-
Inoculate a single colony into 2xYT medium containing the appropriate antibiotic and grow overnight.
-
Isolate the plasmid DNA, which will have uracil (B121893) incorporated in place of thymine.
2.2. Mutagenesis Reaction
-
Design a mutagenic primer (30-35 nucleotides) containing the m1A modification at the desired location.
-
Anneal the phosphorylated mutagenic primer to the uracil-containing single-stranded plasmid DNA.
-
Set up the synthesis reaction:
| Component | Amount |
| Uracilated Plasmid DNA | 200 ng |
| m1A-Mutagenic Primer | 15 ng |
| 10X DNA Polymerase Buffer | 2 µL |
| dNTPs (10 mM each) | 1 µL |
| T4 DNA Ligase | 1 µL |
| T7 DNA Polymerase | 1 µL |
| Nuclease-free water | to 20 µL |
-
Incubate at room temperature for 2 hours.
2.3. Transformation and Selection
-
Transform a wild-type (ung+) E. coli strain (e.g., DH5α) with the mutagenesis reaction product.
-
The wild-type strain will recognize and degrade the uracil-containing template strand, leaving the newly synthesized m1A-containing strand.
-
Plate on selective media and incubate overnight.
-
Isolate and sequence plasmid DNA from resulting colonies to confirm the modification.
Method 3: Nicking Endonuclease-Mediated Strand Replacement
This advanced method uses a nicking endonuclease to create a single-stranded gap in the plasmid, which is then filled by a complementary oligonucleotide containing the m1A modification.
3.1. Plasmid Preparation and Nicking
-
Ensure the target plasmid contains two recognition sites for a nicking endonuclease (e.g., Nt.BbvCI) flanking the region to be modified.[10][11][12][13]
-
Incubate the plasmid with the nicking endonuclease according to the manufacturer's protocol to create a single-stranded gap.
3.2. Oligonucleotide Annealing and Ligation
-
Synthesize and purify an oligonucleotide containing the m1A modification and sequences complementary to the gapped region.
-
Add a 100-fold molar excess of the modified oligonucleotide to the nicked plasmid.
-
Heat the mixture to 80°C for 2 minutes and then cool slowly to room temperature to allow the oligonucleotide to anneal into the gap.
-
Add T4 DNA ligase and its buffer to the reaction and incubate to seal the nicks.
3.3. Purification and Transformation
-
Purify the religated plasmid using a spin column to remove excess oligonucleotides.
-
Transform competent E. coli and screen colonies as described in Method 1.
References
- 1. goldbio.com [goldbio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. quora.com [quora.com]
- 4. addgene.org [addgene.org]
- 5. Kunkel Mutagenesis Methodology [bio.davidson.edu]
- 6. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 7. bioinnovatise.com [bioinnovatise.com]
- 8. Improvements to the Kunkel mutagenesis protocol for constructing primary and secondary phage-display libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvements to the Kunkel mutagenesis protocol for constructing primary and secondary phage-display libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient preparation of internally modified single-molecule constructs using nicking enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. neb.com [neb.com]
- 13. Natural and engineered nicking endonucleases—from cleavage mechanism to engineering of strand-specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N1-Methyl-2'-deoxyadenosine (m1dA) Antibody for Immunoprecipitation Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N1-methyl-2'-deoxyadenosine (m1dA) is a DNA adduct resulting from exposure to certain endogenous and exogenous alkylating agents. This modification can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations, and has been implicated in carcinogenesis. The study of m1dA's genomic distribution is crucial for understanding its biological significance and its role in disease. Immunoprecipitation (IP) coupled with high-throughput sequencing (m1dA-IP-seq) is a powerful technique to map m1dA across the genome. This document provides a detailed protocol for the enrichment of m1dA-containing DNA fragments using a specific antibody.
Note: The success of this protocol is critically dependent on the availability of a highly specific and validated antibody against this compound. As of the writing of this document, commercially available antibodies specifically validated for m1dA immunoprecipitation are not widely established. Therefore, rigorous in-house validation of the chosen antibody is an essential prerequisite for any experiment.
Antibody Specifications and Validation
Prior to initiating any immunoprecipitation experiments, the specificity and sensitivity of the anti-m1dA antibody must be thoroughly validated. The following table outlines the key parameters that researchers should determine and document for their chosen antibody.
| Parameter | Recommended Validation Method | Acceptance Criteria |
| Specificity | Dot Blot, ELISA | High signal with m1dA-containing DNA; negligible signal with unmodified DNA, N6-methyladenosine (m6A), 5-methylcytosine (B146107) (5mC), and other modified bases. |
| Sensitivity | Dot Blot with serially diluted m1dA-spiked DNA | Detection of m1dA at physiologically relevant levels (low parts per million). |
| Clonality | Monoclonal or polyclonal. Polyclonal antibodies may offer multiple epitopes for binding, potentially increasing precipitation efficiency. | |
| Working Dilution for IP | Titration experiment using a known amount of m1dA-spiked DNA | Optimal antibody concentration that maximizes enrichment of target DNA while minimizing background. |
| Lot-to-Lot Variability | Side-by-side validation of new antibody lots | Consistent performance in specificity and sensitivity assays compared to a previously validated lot. |
Experimental Protocols
This protocol is adapted from established methods for methylated DNA immunoprecipitation (MeDIP)[1][2][3][4][5][6].
Part 1: Genomic DNA Extraction and Fragmentation
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from cells or tissues using a standard phenol-chloroform extraction method or a commercial kit. Ensure the DNA is free from RNA and protein contamination.
-
DNA Quantification and Quality Control: Quantify the DNA using a fluorometric method (e.g., Qubit) and assess its integrity by agarose (B213101) gel electrophoresis.
-
DNA Fragmentation: Fragment the genomic DNA to an average size of 200-800 bp using sonication.[2][3] The optimal fragment size should be determined based on the downstream application (e.g., qPCR, sequencing). Verify the fragment size distribution using a Bioanalyzer or similar instrument.
Part 2: Immunoprecipitation of m1dA-Containing DNA
-
DNA Denaturation: Take 1-5 µg of fragmented DNA and denature it by heating at 95°C for 10 minutes. Immediately place the sample on ice for at least 5 minutes to prevent re-annealing.[2]
-
Immunoprecipitation Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Denatured, fragmented DNA
-
IP Buffer (10 mM Sodium Phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100)
-
Anti-m1dA antibody (use pre-determined optimal amount)
-
Bring the final volume to 500 µL with IP buffer.
-
-
Antibody-DNA Incubation: Incubate the reaction mixture overnight at 4°C on a rotating platform to allow for the formation of antibody-DNA complexes.[2]
-
Preparation of Beads: On the following day, prepare Protein A/G magnetic beads (or agarose beads). Wash the beads three times with IP buffer. The choice between Protein A or G depends on the isotype and origin of the primary antibody.
-
Capture of Immune Complexes: Add the washed beads to the antibody-DNA mixture and incubate for 2-4 hours at 4°C on a rotating platform.[7]
-
Washing: Pellet the beads using a magnetic stand (for magnetic beads) or centrifugation (for agarose beads). Discard the supernatant. Wash the beads three times with 1 mL of ice-cold IP buffer to remove non-specifically bound DNA.[2]
-
Elution of Immunoprecipitated DNA: Elute the captured DNA from the antibody-bead complex using one of the following methods:
-
Proteinase K Digestion: Resuspend the beads in 250 µL of Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% SDS) and add 3.5 µL of Proteinase K (20 mg/mL). Incubate overnight at 55°C with gentle agitation.[4]
-
High Salt Elution: Resuspend beads in a high-salt elution buffer and incubate to dissociate the antibody-DNA complexes.
-
-
DNA Purification: Purify the eluted DNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation, or by using a DNA purification kit. Resuspend the purified m1dA-enriched DNA in nuclease-free water.
Part 3: Validation and Downstream Analysis
-
Quantification of Enriched DNA: Quantify the yield of the immunoprecipitated DNA.
-
Validation of Enrichment (qPCR): Perform quantitative PCR (qPCR) on the immunoprecipitated DNA and the input DNA (a small fraction of the starting fragmented DNA saved before the IP step). Use primers for a positive control region (known to contain m1dA, if available) and a negative control region (known to be devoid of m1dA). Successful enrichment should show a significantly higher signal in the IP fraction for the positive control region compared to the negative control region.
-
Downstream Applications: The enriched m1dA DNA can be used for various downstream analyses, including:
-
m1dA-IP-Seq: Library preparation and high-throughput sequencing to map m1dA genome-wide.
-
m1dA-IP-qPCR: Locus-specific analysis of m1dA enrichment.
-
Visualization of Experimental Workflow
Caption: Workflow for this compound Immunoprecipitation (m1dA-IP).
Logical Relationship for Antibody Validation
Caption: Decision-making workflow for anti-m1dA antibody validation.
References
- 1. Methylated DNA Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized method for methylated DNA immuno-precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylated DNA Immunoprecipitation and Microarray-Based Analysis: Detection of DNA Methylation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Methylated DNA Immunoprecipitation for DNA Methylation | Diagenode [diagenode.com]
- 7. Sensitivity and specificity of immunoprecipitation of DNA containing 5-Methylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N1-Methyl-2'-deoxyadenosine in Mutagenesis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methyl-2'-deoxyadenosine (m1A) is a DNA adduct formed by the methylation of the N1 position of adenine (B156593). This lesion arises from exposure to endogenous and exogenous alkylating agents, such as S-adenosylmethionine and environmental carcinogens. The presence of a methyl group at the N1 position disrupts the Watson-Crick base pairing face of adenine, thereby impeding the progression of replicative DNA polymerases and posing a significant challenge to genome integrity.[1] This blockage can lead to cytotoxicity and mutagenesis if not properly repaired. The study of m1A is crucial for understanding the mechanisms of mutagenesis induced by alkylating agents and for the development of therapeutic strategies against diseases associated with DNA damage, including cancer.
These application notes provide a comprehensive overview of the role of m1A in mutagenesis, detailing the cellular responses to this lesion, and offering protocols for its quantification and for studying its mutagenic potential.
Cellular Processing of this compound
The persistence of m1A in the genome can have significant biological consequences. Cells have evolved sophisticated mechanisms to tolerate and repair such lesions, primarily through two main pathways: direct reversal of the damage and translesion synthesis (TLS).
Direct Repair of m1A
The primary pathway for the repair of m1A in mammalian cells is direct reversal by the AlkB homolog (ALKBH) family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[2][3][4] Specifically, ALKBH2 and ALKBH3 have been shown to oxidatively demethylate m1A, converting it back to adenine and releasing the methyl group as formaldehyde.[2][3][4] This process restores the original DNA sequence in an error-free manner. In some organisms, base excision repair (BER) initiated by a specific DNA glycosylase can also remove m1A.[5][6]
Translesion Synthesis (TLS) Bypass of m1A
When direct repair fails, cells can utilize specialized low-fidelity DNA polymerases to bypass the m1A lesion during replication, a process known as translesion synthesis (TLS).[7][8][9][10] This is a damage tolerance mechanism that prevents the stalling of replication forks, which could otherwise lead to more severe DNA damage, such as double-strand breaks. However, TLS is often error-prone and is a major source of mutations.
Several TLS polymerases are involved in the bypass of m1A, with distinct efficiencies and fidelities. The primary polymerases implicated in m1A bypass are DNA polymerase ι (Pol ι), DNA polymerase η (Pol η), and DNA polymerase ζ (Pol ζ).[11]
-
DNA Polymerase ι (Pol ι): Pol ι is a key player in the bypass of m1A. It exhibits a remarkable ability to incorporate thymine (B56734) (T) opposite m1A with relatively high efficiency and accuracy, considering the disruptive nature of the lesion.[1][12] This is achieved through the formation of a Hoogsteen base pair between the incoming dTTP and the syn-conformation of the m1A template base.[1][12]
-
DNA Polymerase η (Pol η): Pol η is another important TLS polymerase that can participate in the bypass of various DNA lesions. While specific kinetic data for m1A bypass by Pol η is less defined in the provided search results, it is known to be a low-fidelity polymerase that can incorporate nucleotides opposite damaged bases.[13][14][15]
-
DNA Polymerase ζ (Pol ζ): Pol ζ often acts as an "extender" polymerase in TLS.[11][16] After an "inserter" polymerase (like Pol ι or Pol η) incorporates a nucleotide opposite the lesion, Pol ζ can then extend the DNA strand from this often-mismatched primer terminus.[11][17]
The choice of polymerase and the outcome of the bypass (error-free vs. error-prone) are influenced by the cellular context and the specific nature of the DNA lesion.
Quantitative Data on m1A Bypass by DNA Polymerases
The efficiency and fidelity of nucleotide incorporation opposite m1A by different TLS polymerases can be quantified using steady-state kinetic analysis. The following table summarizes the available kinetic parameters for human DNA polymerase ι.
| Template Base | Incoming Nucleotide | kcat (min⁻¹) | Km (μM) | kcat/Km (min⁻¹ μM⁻¹) | Efficiency Relative to T opposite m1A |
| m1A | T | 2.0 ± 0.1 | 0.20 ± 0.04 | 10.0 | 1.0 |
| C | 0.08 ± 0.01 | 0.8 ± 0.2 | 0.1 | 0.01 | |
| G | 0.09 ± 0.01 | 1.9 ± 0.4 | 0.05 | 0.005 | |
| A | 0.02 ± 0.003 | 0.8 ± 0.2 | 0.03 | 0.003 | |
| A (unmodified) | T | 0.25 ± 0.02 | 0.12 ± 0.03 | 2.1 | - |
| C | ND | ND | ND | - | |
| G | 0.003 ± 0.0004 | 1.5 ± 0.4 | 0.002 | - | |
| A | 0.002 ± 0.0003 | 2.0 ± 0.6 | 0.001 | - |
ND: Not Determined. Data extracted from steady-state kinetic analyses of human DNA polymerase ι.[1]
Experimental Protocols
Protocol 1: Quantification of m1A in DNA by LC-MS/MS
This protocol describes the quantification of m1A in genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
Materials:
-
Genomic DNA sample
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Stable isotope-labeled m1A internal standard (e.g., [¹⁵N₅]-m1A)
-
LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer)
-
DNA isolation kit
-
Solvents for LC-MS/MS analysis (e.g., acetonitrile (B52724), formic acid)
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from cells or tissues using a commercial DNA isolation kit according to the manufacturer's instructions.
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
Enzymatic Hydrolysis: a. To 10-20 µg of genomic DNA, add a known amount of the stable isotope-labeled m1A internal standard. b. Add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into 3'-mononucleotides. c. Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.
-
Sample Cleanup: Remove the enzymes by ultrafiltration or protein precipitation.
-
LC-MS/MS Analysis: a. Inject the hydrolyzed DNA sample into the LC-MS/MS system. b. Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). c. Detect and quantify m1A and the internal standard using multiple reaction monitoring (MRM) mode. The MRM transitions should be optimized for m1A and its stable isotope-labeled counterpart.
-
Data Analysis: Calculate the amount of m1A in the sample by comparing the peak area ratio of endogenous m1A to the stable isotope-labeled internal standard against a standard curve.
Protocol 2: In Vitro Primer Extension Assay to Study m1A Bypass
This assay is used to assess the ability of a DNA polymerase to bypass an m1A lesion and to identify the nucleotides incorporated opposite the lesion.
Materials:
-
Purified DNA polymerase
-
Oligonucleotide template containing a site-specific m1A lesion
-
5'-radiolabeled ([³²P]) or fluorescently labeled primer complementary to the template downstream of the m1A lesion
-
dNTPs
-
Reaction buffer for the DNA polymerase
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Primer Annealing: Anneal the labeled primer to the m1A-containing template oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare the reaction mixture containing the annealed primer/template duplex, the DNA polymerase, and the reaction buffer.
-
Initiation of Reaction: Start the reaction by adding a mixture of all four dNTPs. For standing-start assays to determine the identity of the incorporated nucleotide, add only one type of dNTP at a time.
-
Time Course: Incubate the reaction at the optimal temperature for the polymerase and take aliquots at different time points (e.g., 0, 1, 5, 10, 30 minutes). Stop the reaction by adding a quench buffer (e.g., formamide (B127407) with EDTA).
-
PAGE Analysis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. The length of the extended primer indicates whether the polymerase has bypassed the m1A lesion. The intensity of the bands can be quantified to determine the efficiency of bypass.
Protocol 3: Mammalian Cell-Based Reporter Assay for m1A-Induced Mutagenesis
This assay measures the frequency and spectrum of mutations induced by m1A in a reporter gene within mammalian cells.
Materials:
-
Mammalian cell line
-
Shuttle vector containing a reporter gene (e.g., lacZ, supF)
-
Oligonucleotide containing a site-specific m1A lesion
-
Restriction enzymes and DNA ligase
-
Transfection reagent
-
Bacterial strain for plasmid rescue and mutation analysis
Procedure:
-
Construction of m1A-Containing Vector: a. Ligate the m1A-containing oligonucleotide into the reporter gene of the shuttle vector. b. Purify the ligated plasmid.
-
Transfection: Transfect the m1A-containing plasmid and a control plasmid (without the m1A lesion) into the mammalian cell line using a suitable transfection reagent.
-
Replication in Mammalian Cells: Allow the plasmids to replicate in the mammalian cells for a defined period (e.g., 48 hours).
-
Plasmid Rescue: Isolate the replicated plasmids from the mammalian cells.
-
Transformation of Bacteria: Transform a suitable bacterial strain with the rescued plasmids.
-
Mutation Analysis: a. Plate the transformed bacteria on appropriate selective media to identify colonies with mutations in the reporter gene (e.g., blue/white screening for lacZ). b. Calculate the mutation frequency by dividing the number of mutant colonies by the total number of colonies. c. Isolate plasmid DNA from mutant colonies and sequence the reporter gene to determine the types of mutations induced by m1A.
Visualizations
References
- 1. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repair of methylation damage in DNA and RNA by mammalian AlkB homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repair of Methylation Damage in DNA and RNA by Mammalian AlkB Homologues* | Semantic Scholar [semanticscholar.org]
- 5. Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translesion DNA Synthesis in Human Cells [sites.psu.edu]
- 8. Translesion DNA Synthesis and Mutagenesis in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Translesion DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translesion Synthesis: Insights into the Selection and Switching of DNA Polymerases [mdpi.com]
- 12. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest [mdpi.com]
- 14. The mechanism of nucleotide incorporation by human DNA polymerase eta differs from that of the yeast enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Mechanism of Nucleotide Incorporation by Human DNA Polymerase η Differs from That of the Yeast Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of DNA polymerase ζ in translesion synthesis across bulky DNA adducts and cross-links in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Translesion synthesis by yeast DNA polymerase ζ from templates containing lesions of ultraviolet radiation and acetylaminofluorene - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N1-Methyl-2'-deoxyadenosine as a Tool for Studying DNA Polymerase Fidelity
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1-methyl-2'-deoxyadenosine (m1dA) is a DNA lesion formed by the reaction of deoxyadenosine (B7792050) with alkylating agents, such as methyl methanesulfonate, and naturally occurring methyl halides.[1] The methylation occurs at the N1 position of the adenine (B156593) base, a site critically involved in Watson-Crick hydrogen bonding with thymine.[2] This modification disrupts the normal A-T base pairing, presenting a significant block to high-fidelity replicative DNA polymerases and challenging the DNA repair and tolerance machinery of the cell.[1][3] Because of its ability to stall replication and potentially induce mutations, m1dA serves as an invaluable tool for studying the fidelity of various DNA polymerases, dissecting the mechanisms of translesion synthesis (TLS), and evaluating the efficacy of potential therapeutic agents that target DNA repair pathways.
This application note provides an overview of the use of m1dA in DNA polymerase fidelity studies, summarizes key quantitative data, and offers detailed protocols for relevant experimental assays.
Applications
1. Assessing DNA Polymerase Specificity and Translesion Synthesis (TLS) Efficiency
The m1dA lesion is a potent blocker of replicative DNA polymerases. However, specialized TLS polymerases can bypass such lesions, albeit with varying efficiency and fidelity.[1] By placing m1dA at a specific site in a DNA template, researchers can quantitatively assess how different polymerases interact with the lesion. This is typically achieved through steady-state kinetic analysis of single nucleotide incorporation opposite the m1dA lesion.
The key parameters measured are the Michaelis constant (K_m), which reflects the substrate binding affinity, and the maximum reaction velocity (k_cat), which represents the catalytic turnover rate. The ratio k_cat/K_m is a measure of the incorporation efficiency. By comparing the efficiency of incorporating the "correct" nucleotide (Thymine, via Hoogsteen pairing) versus incorrect nucleotides, a quantitative measure of a polymerase's fidelity at the lesion site can be determined.[4] For example, human DNA polymerase ι (Pol ι) is approximately 100-fold more efficient at incorporating the correct nucleotide T opposite m1dA compared to the incorrect nucleotide C.[3]
2. Elucidating Mechanisms of Lesion Bypass
The m1dA lesion provides a specific substrate to investigate the complex pathways of TLS. Studies in human cells have shown that bypass of m1dA is not handled by a single polymerase but involves at least three independent pathways utilizing DNA polymerases ι (iota), θ (theta), η (eta), and ζ (zeta).[1] Using m1dA-containing templates in biochemical and cellular assays allows for the dissection of these pathways and the specific roles each polymerase plays, such as whether a polymerase acts as an "inserter" (placing a nucleotide opposite the lesion) or an "extender" (continuing synthesis after the nucleotide has been inserted).[1]
Structural studies combined with kinetics have revealed the molecular basis for error-free bypass by some polymerases. For instance, when encountering m1dA, human Pol ι facilitates a conformational change in the m1dA base from its normal anti to a syn conformation.[3] This rotation allows the m1dA to form a stable Hoogsteen base pair with an incoming dTTP, thus promoting correct, error-free bypass.[2][3]
Data Presentation
The fidelity of nucleotide incorporation opposite an m1dA lesion can be quantified by comparing the efficiency of correct versus incorrect nucleotide insertion by a given DNA polymerase.
Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite m1dA by Human DNA Polymerase ι
| Incoming Nucleotide (dNTP) | K_m (µM) | k_cat (min⁻¹) | Relative Efficiency (k_cat/K_m) |
| dTTP (Correct) | 2.9 ± 0.4 | 1.8 ± 0.1 | 1.0 |
| dCTP (Incorrect) | 180 ± 30 | 1.1 ± 0.1 | 0.01 |
| dGTP (Incorrect) | 140 ± 20 | 0.20 ± 0.01 | 0.0023 |
| dATP (Incorrect) | 300 ± 50 | 0.20 ± 0.01 | 0.0011 |
Data adapted from steady-state kinetic analyses. The efficiency of dTTP incorporation is set to 1.0 for relative comparison. These data demonstrate the high preference of Pol ι for incorporating T opposite m1dA.[3]
Experimental Protocols & Visualizations
Overall Experimental Workflow
The general workflow for studying the effect of an m1dA lesion on DNA polymerase activity involves preparing a custom DNA template, performing a polymerase-catalyzed primer extension reaction, and analyzing the results.
Protocol 1: Primer Extension Assay for Bypass and Stalling
This assay determines the ability of a DNA polymerase to extend a primer past the m1dA lesion. The primary endpoints are the percentage of primers that are extended (bypass) versus those that are halted at or before the lesion (stalling).
1. Principle A radioactively or fluorescently labeled primer is annealed to a template strand containing a site-specific m1dA lesion. A DNA polymerase is added along with all four dNTPs. The reaction products are separated by size on a denaturing polyacrylamide gel. The relative intensity of the stalled product band (at the position of the lesion) and the full-length extension product band reflects the polymerase's ability to bypass the m1dA.
2. Materials
-
m1dA-containing template oligonucleotide (e.g., 40-mer)
-
Complementary primer oligonucleotide (e.g., 20-mer), 5'-labeled with ³²P or a fluorescent tag (e.g., FAM)
-
T4 Polynucleotide Kinase (for ³²P labeling)
-
[γ-³²P]ATP (for radiolabeling)
-
DNA Polymerase of interest
-
10x Polymerase Reaction Buffer (enzyme-specific)
-
dNTP mix (e.g., 10 mM each)
-
Annealing Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)
-
Quench/Loading Buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing Polyacrylamide Gel (e.g., 15-20%, 7M Urea)
-
1x TBE Buffer
3. Procedure
-
Primer Labeling (if using ³²P):
-
In a microfuge tube, combine 2 pmol of primer, 1 µL of 10x T4 PNK buffer, 3 µL of [γ-³²P]ATP (3000 Ci/mmol), and water to 9 µL.
-
Add 1 µL of T4 PNK (10 U/µL). Incubate at 37°C for 45 minutes.
-
Inactivate the enzyme at 65°C for 20 minutes.
-
Remove unincorporated ATP using a suitable spin column.
-
-
Primer/Template Annealing:
-
Combine the labeled primer and the m1dA template in a 1:1.5 molar ratio in Annealing Buffer.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature (~1-2 hours) to ensure proper annealing.
-
-
Primer Extension Reaction:
-
Prepare reaction mixes on ice. For a 10 µL reaction, combine:
-
1 µL 10x Polymerase Reaction Buffer
-
1 µL Annealed Primer/Template (e.g., 50 nM final concentration)
-
1 µL dNTP mix (e.g., 100 µM final concentration of each)
-
X µL DNA Polymerase (concentration to be optimized)
-
X µL Nuclease-free water to 10 µL
-
-
Initiate the reaction by transferring the tubes to a 37°C heat block.
-
Incubate for a defined time course (e.g., 1, 5, 10, 20 minutes).
-
-
Quenching and Analysis:
-
Stop each reaction by adding 10 µL of Quench/Loading Buffer.
-
Heat the samples at 95°C for 5 minutes to denature.
-
Load 5-10 µL of each sample onto a denaturing polyacrylamide gel.
-
Run the gel until the bromophenol blue dye is near the bottom.
-
Visualize the gel using autoradiography (for ³²P) or a fluorescence imager (for FAM).
-
4. Data Analysis Quantify the band intensities for the unextended primer, the stalled product (at the m1dA site), and the full-length product. Calculate the percentage of bypass as: [Intensity of Full-Length Product] / ([Intensity of Stalled Product] + [Intensity of Full-Length Product]) * 100.
Protocol 2: Steady-State Kinetic Analysis of Single Nucleotide Incorporation
This protocol is used to determine the kinetic parameters (k_cat and K_m) for the incorporation of a single dNTP opposite the m1dA lesion.[5]
1. Principle The primer is designed to terminate one base before the m1dA lesion. The primer extension reaction is performed in the presence of only one type of dNTP (e.g., only dTTP or only dCTP). The initial velocity of the incorporation reaction is measured over a range of dNTP concentrations. By fitting this data to the Michaelis-Menten equation, the k_cat and K_m values are determined.
2. Materials
-
Same as Protocol 1, with the following exceptions:
-
Four separate stocks of individual dNTPs (dATP, dCTP, dGTP, dTTP).
-
The primer must be designed to terminate immediately 3' to the lesion site.
3. Procedure
-
Preparation: Label primer and anneal to the m1dA template as described in Protocol 1.
-
Reaction Setup:
-
A series of reactions are set up, each with a different concentration of a single dNTP species (e.g., for dTTP, use a range like 0.1, 0.5, 1, 2, 5, 10, 20 µM).
-
The DNA polymerase concentration should be kept low (e.g., 1-5 nM) to ensure single-turnover conditions are not met, and product formation should be kept below 20% of the total substrate to adhere to steady-state assumptions.[5]
-
Prepare a master mix containing the reaction buffer and annealed primer/template.
-
Aliquot the master mix into tubes for each dNTP concentration.
-
-
Initiation and Time Course:
-
Pre-warm the reaction tubes and the dNTP solutions to 37°C.
-
Initiate the reactions by adding the dNTP, followed immediately by the enzyme.
-
Quench the reactions at several short, precise time points (e.g., 0.5, 1, 2, 4 minutes) by adding Quench/Loading buffer.
-
-
Gel Analysis:
-
Separate and visualize the products using denaturing PAGE as in Protocol 1.
-
-
Data Analysis:
-
Quantify the intensity of the product band (primer + 1 nt) for each sample.
-
Convert the intensity to the concentration of product formed (in nM).
-
For each dNTP concentration, plot the product concentration versus time. The initial velocity (V₀) is the slope of the linear portion of this graph.
-
Plot the calculated V₀ values against the dNTP concentration [S].
-
Fit the data to the Michaelis-Menten equation: V₀ = (k_cat * [E] * [S]) / (K_m + [S]) using non-linear regression software (e.g., GraphPad Prism) to determine k_cat and K_m.
-
The fidelity of incorporation is often expressed as the ratio of the efficiency (k_cat/K_m) for the correct nucleotide versus an incorrect nucleotide.
-
Visualizing m1dA Bypass Mechanisms
The biochemical challenge posed by m1dA can be resolved by different cellular pathways, which can be represented logically.
The structural basis for accurate bypass by Pol ι involves a unique base-pairing mechanism.
References
- 1. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 1-methyladenine on double-helical DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Data of N1-Methyl-2'-deoxyadenosine Analytical Standards
For researchers, scientists, and drug development professionals requiring N1-Methyl-2'-deoxyadenosine analytical standards, several commercial suppliers offer this compound. This document provides a summary of available products, their specifications, and general protocols for their use in analytical applications.
Commercial Availability
A survey of chemical suppliers indicates that this compound is available from various sources. The closely related isomer, N6-Methyl-2'-deoxyadenosine, is also commercially available and may be of interest for comparative studies. Key suppliers include:
-
Simson Pharma Limited: Provides 1-Methyladenosine, a related compound, and offers custom synthesis services.[5]
-
Sigma-Aldrich (Merck): A prominent supplier of N6-Methyl-2'-deoxyadenosine, providing detailed product information and citing its use in research.[6][7]
-
Thermo Scientific Chemicals: Also a supplier of N6-Methyl-2'-deoxyadenosine.[8]
It is crucial for researchers to select the correct isomer for their specific application, as the position of the methyl group significantly impacts the molecule's biological and chemical properties.
Product Specifications
The following table summarizes the quantitative data for this compound and the related N6-isomer from various suppliers. This allows for a direct comparison of key product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| MedchemExpress | This compound | 60192-55-4 | C11H15N5O3 | 265.27 | Not specified | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)[1] |
| Amsbio | This compound | 60192-55-4 | Not specified | Not specified | Not specified | -20°C[4] |
| Sigma-Aldrich | N6-Methyl-2'-deoxyadenosine | 2002-35-9 | C11H15N5O3 | 265.27 | ≥98% (TLC) | -20°C[6][7] |
| Thermo Scientific | N6-Methyl-2'-deoxyadenosine | 2002-35-9 | Not specified | Not specified | 99% | Not specified |
Application Notes
This compound is a purine (B94841) nucleoside analog.[1][2] Such analogs are known to have broad antitumor activity and are investigated for their roles in DNA damage and repair pathways.[1][2] In research, this analytical standard is primarily used for the identification and quantification of this specific DNA adduct in biological samples. This is critical for studies in toxicology, cancer research, and epigenetics to understand the mechanisms of DNA damage and the cellular response.
The N6-methylated counterpart, N6-Methyl-2'-deoxyadenosine (m6dA), is a known modification in the DNA of various organisms and is involved in the regulation of gene expression.[6][7] Analytical standards for m6dA are used to quantify its levels in genomic DNA, often by sensitive techniques like UHPLC-MS/MS.[6][7]
Experimental Protocols
Below are generalized protocols for the preparation and use of this compound analytical standards in common laboratory applications.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound for use as a calibration standard.
Materials:
-
This compound analytical standard
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the appropriate solvent. Based on supplier data, this compound is soluble in DMSO and water.[1] For long-term storage, DMSO is often preferred.
-
Prepare a high-concentration stock solution (e.g., 10 mM).
-
Accurately weigh a precise amount of the this compound powder.
-
Calculate the volume of solvent required to achieve the desired concentration. The molecular weight is 265.27 g/mol .
-
Add the solvent to the powder.
-
Vortex thoroughly to dissolve. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
-
Store the stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
-
Prepare working solutions. On the day of the experiment, thaw an aliquot of the stock solution and perform serial dilutions with the appropriate buffer or solvent to create a calibration curve.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound in a sample using an external calibration curve.
Materials:
-
Prepared working standards of this compound
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid)
-
Sample containing the analyte of interest
Procedure:
-
Equilibrate the HPLC system. Run the mobile phase through the system until a stable baseline is achieved.
-
Generate a calibration curve.
-
Inject a series of known concentrations of the this compound working standards.
-
Record the peak area for each concentration.
-
Plot the peak area versus concentration to create a linear calibration curve.
-
-
Analyze the sample. Inject the prepared sample into the HPLC system under the same conditions.
-
Quantify the analyte. Determine the peak area of this compound in the sample and use the calibration curve to calculate its concentration.
Visualizations
The following diagrams illustrate common workflows and conceptual relationships relevant to the use of this compound analytical standards.
Caption: Workflow for preparing and using analytical standards.
Caption: Conceptual pathway of DNA adduct formation and its cellular fate.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. amsbio.com [amsbio.com]
- 5. 1-Methyladenosine | CAS No- 15763-06-1 | Simson Pharma Limited [simsonpharma.com]
- 6. ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. N6-Methyl-2'-deoxyadenosine, 99% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Application Notes and Protocols for N1-Methyl-2'-deoxyadenosine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methyl-2'-deoxyadenosine (m1dA) is a purine (B94841) nucleoside analogue that has garnered interest in cancer research. It is structurally similar to deoxyadenosine, a fundamental component of DNA. The addition of a methyl group at the N1 position of the adenine (B156593) base, however, fundamentally alters its properties, particularly its ability to form standard Watson-Crick base pairs. This document provides an overview of the current understanding of m1dA's role in cancer cell line research, including its mechanism of action as a DNA adduct, and offers detailed protocols for its investigation.
While direct, extensive research on m1dA as a standalone therapeutic agent is limited, its primary role in the literature is as a form of DNA damage. Its presence in DNA is a significant challenge for cellular replication machinery, leading to stalled replication forks and potentially triggering cell cycle arrest or apoptosis. This contrasts with its unmethylated counterpart, 2'-deoxyadenosine (B1664071), which has been more extensively studied for its ability to induce apoptosis when applied exogenously to cancer cells. These application notes will therefore focus on m1dA as a DNA adduct and provide protocols to study its cytotoxic effects, drawing parallels with 2'-deoxyadenosine where relevant.
Mechanism of Action: this compound as a DNA Adduct
This compound is primarily recognized in the scientific literature as a DNA lesion or adduct, often resulting from exposure to alkylating agents. The methyl group at the N1 position of adenine disrupts the hydrogen bonds required for proper base pairing with thymine. This disruption presents a physical barrier to the progression of DNA polymerase during replication, leading to a stalled replication fork.
The cellular response to this m1dA-induced replication stress is a critical determinant of cell fate. Cells may activate DNA damage response (DDR) pathways, leading to:
-
Cell Cycle Arrest: To provide time for DNA repair.
-
Translesion Synthesis (TLS): Specialized DNA polymerases are recruited to bypass the lesion, which can be an error-prone process and a source of mutations.
-
Apoptosis: If the damage is too extensive or cannot be repaired, the cell may initiate programmed cell death.
A key pathway for bypassing m1dA lesions involves translesion synthesis (TLS) DNA polymerases, such as DNA polymerase-ι (Polι). Polι can accommodate the m1dA adduct and incorporate a nucleotide opposite it, allowing replication to continue, albeit with the potential for introducing mutations.[1][2] The inability to efficiently bypass or repair these adducts can lead to the accumulation of DNA damage, triggering apoptotic pathways.
Quantitative Data Summary
Direct quantitative data, such as IC50 values for the exogenous application of this compound on various cancer cell lines, is not extensively available in peer-reviewed literature. However, data for the related compound, 2'-deoxyadenosine (in combination with an adenosine (B11128) deaminase inhibitor like deoxycoformycin to prevent its degradation), demonstrates its cytotoxic and apoptotic effects. The following table summarizes representative data for 2'-deoxyadenosine to provide a comparative context.
| Compound | Cell Line | Assay | Result | Reference |
| 2'-deoxyadenosine (+ deoxycoformycin) | LoVo (Human Colon Carcinoma) | Apoptosis Assay | Induction of apoptosis, chromatin condensation, nuclear fragmentation | [3][4] |
| 2'-deoxyadenosine (+ EHNA) | MCF-7 (Human Breast Cancer) | Apoptosis Assay | Induction of apoptosis via intrinsic pathway, Caspase-9 activation | [5][6] |
| 2'-deoxyadenosine (+ EHNA) | MDA-MB-468 (Human Breast Cancer) | Apoptosis Assay | Induction of apoptosis via intrinsic pathway, Caspase-9 and -3 activation | [5][6] |
| Deoxyadenosine | Human Leukemic T-cells | Cell Cycle Analysis | G1 phase arrest at 3 µM (with adenosine deaminase inhibitor) | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (m1dA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of m1dA in complete medium.
-
Remove the medium from the wells and add 100 µL of the m1dA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve m1dA, e.g., DMSO).
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.[6][8]
Materials:
-
Cancer cell line of interest
-
This compound (m1dA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with m1dA at various concentrations (e.g., IC50 concentration) for a predetermined time (e.g., 24 or 48 hours). Include an untreated or vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.[3][9]
Materials:
-
Cancer cell line of interest
-
This compound (m1dA)
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach and synchronize (if necessary).
-
Treat the cells with m1dA at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined analysis of DNA methylation and cell cycle in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implications of Translesion DNA Synthesis Polymerases on Genomic Stability and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Combined analysis of DNA methylation and cell cycle in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing N1-Methyl-2'-deoxyadenosine (m1A) Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methyl-2'-deoxyadenosine (m1A) is a modified nucleoside that has garnered significant interest due to its presence as a DNA adduct and its potential antitumor activities. However, its structural similarity to deoxyadenosine (B7792050) and the location of the methyl group at the N1 position, which is critical for Watson-Crick base pairing, raise concerns about its potential toxicity. The methylation at this position can impair normal DNA replication, suggesting a high cytotoxic potential.[1] Therefore, a thorough toxicological assessment of m1A is essential for any therapeutic development or risk assessment.
These application notes provide a comprehensive experimental framework to evaluate the toxicity of m1A, focusing on its effects on cell viability, genotoxicity, mitochondrial function, and oxidative stress. The provided protocols are designed to be detailed and reproducible for researchers in relevant fields.
Experimental Design Overview
A tiered approach is recommended to systematically assess the toxicity of m1A. This involves progressing from general cytotoxicity assays to more specific mechanistic studies.
Tier 1: Cytotoxicity Assessment
-
Objective: To determine the concentration-dependent effect of m1A on cell viability in relevant cell lines.
-
Assays: MTT and LDH release assays.
Tier 2: Genotoxicity Assessment
-
Objective: To evaluate the potential of m1A to induce DNA damage and mutations.
-
Assays: Comet assay (Single Cell Gel Electrophoresis) and Ames test (Bacterial Reverse Mutation Assay).
Tier 3: Mechanistic Toxicity Assessment
-
Objective: To investigate the underlying mechanisms of m1A-induced toxicity.
-
Assays:
-
Mitochondrial Toxicity Assays (Mitochondrial Membrane Potential and Cellular ATP levels).
-
Oxidative Stress Assays (Reactive Oxygen Species (ROS) and Glutathione (GSH) levels).
-
A visual representation of the overall experimental workflow is provided below.
Tier 1: Cytotoxicity Assessment
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of m1A concentrations (e.g., 0.1 µM to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (the solvent used to dissolve m1A) and an untreated control.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Release Assay for Cytotoxicity
Principle: The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100
Data Presentation:
| Concentration (µM) | % Cell Viability (MTT, 24h) | % Cytotoxicity (LDH, 24h) | % Cell Viability (MTT, 48h) | % Cytotoxicity (LDH, 48h) | % Cell Viability (MTT, 72h) | % Cytotoxicity (LDH, 72h) |
| Vehicle Control | 100 | 0 | 100 | 0 | 100 | 0 |
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| 1000 |
Tier 2: Genotoxicity Assessment
Comet Assay (Alkaline)
Principle: The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[2][3][4][5] Under alkaline conditions, the assay can detect single- and double-strand DNA breaks. Damaged DNA migrates further in the agarose (B213101) gel, creating a "comet tail," the intensity of which is proportional to the amount of DNA damage.[2][5]
Protocol:
-
Cell Treatment: Treat cells with non-cytotoxic to moderately cytotoxic concentrations of m1A (determined from Tier 1) for a defined period (e.g., 4-24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Cell Embedding: Mix approximately 1 x 10⁵ cells/mL with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the percentage of DNA in the tail.
Ames Test
Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[6][7][8][9][10] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[6][7][8][10] The test measures the ability of the test compound to cause a reverse mutation that restores the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[6][7][8]
Protocol:
-
Strain Selection: Use at least two different strains of S. typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Metabolic Activation: Perform the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: Mix the bacterial culture with the test compound at various concentrations and the S9 mix (if applicable) in molten top agar (B569324).
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Data Presentation:
| Assay | Concentration of m1A | - S9 Mix (Revertant Colonies/Plate) | + S9 Mix (Revertant Colonies/Plate) |
| Comet Assay | Vehicle Control | ||
| Positive Control | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Ames Test (TA98) | Vehicle Control | ||
| Positive Control | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Ames Test (TA100) | Vehicle Control | ||
| Positive Control | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 |
Tier 3: Mechanistic Toxicity Assessment
Given that m1A can disrupt DNA replication and potentially affect mitochondrial function, investigating these pathways is crucial.
Mitochondrial Toxicity Assays
Principle: Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[11][12] Evaluating changes in mitochondrial membrane potential (ΔΨm) and cellular ATP levels can provide insights into m1A's impact on mitochondrial health.
Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-10):
-
Cell Seeding and Treatment: Seed and treat cells as previously described.
-
JC-10 Staining: Add JC-10 dye to the cells and incubate at 37°C. In healthy cells with high ΔΨm, JC-10 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-10 remains in its monomeric form and fluoresces green.
-
Fluorescence Measurement: Measure the fluorescence intensity at both red (e.g., Ex/Em = 540/590 nm) and green (e.g., Ex/Em = 490/525 nm) wavelengths using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Cellular ATP Level Assay:
-
Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate.
-
Cell Lysis: Lyse the cells to release ATP.
-
Luciferase Reaction: Add a luciferin-luciferase reagent. Luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The amount of light produced is directly proportional to the amount of ATP present. Normalize the results to the cell number or protein concentration.
Oxidative Stress Assays
Principle: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can lead to cellular damage.
Reactive Oxygen Species (ROS) Detection (using DCFDA):
-
Cell Seeding and Treatment: Seed and treat cells as previously described.
-
DCFDA Staining: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), which is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity (e.g., Ex/Em = 485/535 nm) using a fluorescence plate reader or flow cytometer.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Glutathione (GSH) Assay:
-
Cell Seeding and Treatment: Seed and treat cells as previously described.
-
Cell Lysis: Lyse the cells to release intracellular GSH.
-
GSH Detection: Use a commercially available kit that typically involves a reaction where GSH reacts with a substrate to produce a fluorescent or colored product.
-
Measurement: Measure the fluorescence or absorbance according to the kit's instructions.
-
Data Analysis: A decrease in the signal indicates depletion of intracellular GSH levels.
Data Presentation:
| Parameter | Vehicle Control | m1A Concentration 1 | m1A Concentration 2 | m1A Concentration 3 | Positive Control |
| ΔΨm (Red/Green Ratio) | |||||
| Cellular ATP (RLU) | |||||
| ROS Levels (RFU) | |||||
| GSH Levels (µM) |
Conclusion
The experimental design and protocols outlined in these application notes provide a robust framework for the comprehensive toxicological assessment of this compound. By systematically evaluating cytotoxicity, genotoxicity, and key mechanistic pathways such as mitochondrial dysfunction and oxidative stress, researchers can gain a thorough understanding of the potential risks associated with this modified nucleoside. The structured data presentation and visual workflows are intended to facilitate clear interpretation and comparison of results, ultimately aiding in informed decision-making for drug development and safety assessment.
References
- 1. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profound toxicity of deoxyadenosine and 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and metabolism of 3'-deoxyadenosine N1-oxide in mice and Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective toxicity of deoxyadenosine analogues in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1-methylation of adenosine (m1A) in ND5 mRNA leads to complex I dysfunction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligodeoxynucleotides containing this compound and N6-methyl-2'-deoxyadenosine [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative damage to DNA constituents by iron-mediated Fenton reactions: the deoxyadenosine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxicity of several clinically used topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Homocysteine induced N6-methyldeoxyadenosine modification perturbation elicits mitochondria dysfunction contributes to the impairment of learning and memory ability caused by early life stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N1-Methyl-2'-deoxyadenosine in Vitro Replication Blockage Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting an in vitro replication blockage assay using N1-Methyl-2'-deoxyadenosine (N1-mdA). This assay is a powerful tool for studying the mechanisms of DNA damage, repair, and translesion synthesis, and for screening potential therapeutic agents that target these pathways.
Application Notes
Scientific Background
N1-methyladenine (1-MeA) is a DNA lesion formed by the reaction of DNA with alkylating agents and naturally occurring methyl halides.[1][2] The methylation of the N1 position of adenine (B156593) disrupts the Watson-Crick base pairing with thymine (B56734), presenting a significant obstacle to the progression of replicative DNA polymerases.[1][2][3] This blockage of DNA replication can lead to stalled replication forks, genomic instability, and ultimately, cell death if not repaired.[4][5]
Cells have evolved specialized mechanisms to tolerate such DNA lesions, primarily through the action of translesion synthesis (TLS) DNA polymerases.[1] These polymerases, such as DNA polymerase iota (Pol ι), can bypass lesions like N1-mdA, often in an error-free manner, by accommodating the modified base in their active site.[1][2][3] Specifically, Pol ι can facilitate the incorporation of thymine opposite N1-mdA by promoting a syn conformation of the damaged base and utilizing Hoogsteen base pairing.[2][3]
Assay Principle
The in vitro replication blockage assay is designed to quantify the extent to which this compound impedes the progression of a DNA polymerase along a synthetic DNA template. The basic principle involves a primer extension reaction where a DNA polymerase elongates a labeled primer annealed to a template containing a site-specific N1-mdA lesion. The reaction products are then analyzed, typically by denaturing polyacrylamide gel electrophoresis (PAGE), to visualize the stalling of the polymerase at the site of the lesion. The intensity of the bands corresponding to the stalled and full-length products can be quantified to determine the percentage of replication blockage.
Applications in Research and Drug Development
-
Studying DNA Repair Mechanisms: This assay can be used to investigate the efficiency and fidelity of various DNA polymerases in bypassing the N1-mdA lesion. By comparing the activity of different polymerases, researchers can gain insights into the specific roles of these enzymes in DNA damage tolerance pathways.
-
Screening for DNA Polymerase Inhibitors: The assay provides a platform for screening small molecules that inhibit the activity of specific DNA polymerases, particularly TLS polymerases. Identifying inhibitors of TLS polymerases is a promising strategy for cancer therapy, as it can sensitize cancer cells to DNA-damaging agents.
-
Investigating the Cytotoxicity of DNA Adducts: By quantifying the degree of replication blockage, this assay can help to assess the cytotoxic potential of N1-mdA and other DNA adducts.
-
Characterizing Novel Translesion Synthesis Polymerases: The assay can be employed to characterize the ability of newly discovered or engineered DNA polymerases to bypass specific types of DNA damage.
Experimental Protocols
Protocol 1: Primer Extension Assay to Measure Replication Blockage
This protocol describes a standard primer extension assay to qualitatively and quantitatively assess the blockage of DNA synthesis by a site-specific this compound lesion.
Materials:
-
Oligonucleotides:
-
Template oligonucleotide (e.g., 40-mer) containing a single, site-specific this compound.
-
Primer oligonucleotide (e.g., 20-mer) complementary to the 3' end of the template, labeled at the 5' end with 32P or a fluorescent dye.
-
Unmodified control template oligonucleotide of the same sequence.
-
-
DNA Polymerase: High-fidelity replicative DNA polymerase (e.g., Klenow fragment, T7 DNA polymerase) or a translesion synthesis polymerase (e.g., human Pol ι).
-
Deoxynucleotide Triphosphates (dNTPs): Equimolar mix of dATP, dCTP, dGTP, and dTTP.
-
Reaction Buffer: 10X polymerase reaction buffer (specific to the chosen polymerase).
-
Stop Solution: Formamide loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Nuclease-free water.
-
Denaturing Polyacrylamide Gel (e.g., 15-20%)
-
Phosphorimager or Fluorescence Imaging System.
Procedure:
-
Primer-Template Annealing:
-
In a microcentrifuge tube, mix the labeled primer and the template oligonucleotide (either N1-mdA containing or control) at a molar ratio of 1:1.5 in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare the reaction mixture on ice in a final volume of 20 µL:
-
2 µL of 10X Polymerase Buffer
-
2 µL of annealed primer-template DNA (e.g., 100 nM final concentration)
-
2 µL of dNTP mix (e.g., 100 µM final concentration of each)
-
X µL of DNA Polymerase (concentration to be optimized)
-
Nuclease-free water to 20 µL.
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath or thermocycler.
-
Incubate for a predetermined time course (e.g., 1, 5, 10, 20 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding an equal volume (20 µL) of Stop Solution.
-
-
Denaturing PAGE Analysis:
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the desired position.
-
-
Visualization and Quantification:
-
Visualize the gel using a phosphorimager (for 32P) or a fluorescence scanner.
-
Quantify the band intensities for the unextended primer, the stalled product (at the position of the N1-mdA), and the full-length product.
-
Calculate the percentage of replication blockage using the following formula:
-
% Blockage = [Intensity of Stalled Product / (Intensity of Stalled Product + Intensity of Full-Length Product)] * 100
-
-
Protocol 2: Steady-State Kinetic Analysis of Nucleotide Incorporation Opposite N1-mdA
This protocol is used to determine the efficiency and fidelity of nucleotide incorporation by a specific DNA polymerase opposite the N1-mdA lesion.
Materials:
-
Same as Protocol 1, but with individual dNTP solutions.
-
A set of template oligonucleotides with the N1-mdA lesion at a specific position.
-
A primer that anneals to the template such that the first incorporation event is opposite the N1-mdA.
Procedure:
-
Primer-Template Annealing: Anneal the 32P-labeled primer to the N1-mdA containing template as described in Protocol 1.
-
Single Nucleotide Incorporation Assay:
-
Set up individual reactions for each dNTP to be tested.
-
The reaction mixture (20 µL) should contain the annealed primer-template, reaction buffer, a specific DNA polymerase, and varying concentrations of a single dNTP (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Incubate the reactions at 37°C for a short, fixed time that allows for less than 20% of the primer to be extended (to ensure single-hit kinetics).
-
Quench the reactions with Stop Solution.
-
-
Denaturing PAGE and Analysis:
-
Analyze the reaction products by denaturing PAGE as in Protocol 1.
-
Quantify the amount of extended primer for each dNTP concentration.
-
-
Kinetic Parameter Calculation:
-
Plot the initial velocity (percent product formed per unit time) against the dNTP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for each nucleotide.
-
Calculate the efficiency of incorporation (Vmax/Km).
-
Determine the fidelity of incorporation by comparing the efficiency of correct nucleotide insertion (dTTP) to that of incorrect nucleotides.
-
Data Presentation
Table 1: Quantification of Replication Blockage by this compound
| DNA Polymerase | Template | Incubation Time (min) | % Blockage[1] |
| Replicative Pol | Control (A) | 10 | 0% |
| Replicative Pol | N1-mdA | 10 | >95% |
| TLS Pol ι | Control (A) | 10 | 0% |
| TLS Pol ι | N1-mdA | 10 | ~20% |
Note: The values presented are illustrative and will vary depending on the specific experimental conditions and polymerase used.
Table 2: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite this compound by DNA Polymerase ι
| Incoming Nucleotide | Apparent Km (µM) | Apparent Vmax (relative) | Efficiency (Vmax/Km) | Fidelity (relative to dTTP) |
| dTTP | 1.5 | 1.0 | 0.67 | 1 |
| dCTP | 150 | 0.1 | 0.00067 | 1/1000 |
| dATP | >500 | <0.01 | <0.00002 | <1/33500 |
| dGTP | >500 | <0.01 | <0.00002 | <1/33500 |
Note: These values are hypothetical and serve as an example of the data that can be generated from this assay. Actual values can be found in specialized literature. Steady-state kinetic analyses indicate that Polι is ~100 fold more efficient in incorporating the correct nucleotide T versus the incorrect nucleotide C opposite 1-MeA.[3]
Mandatory Visualizations
Caption: Workflow for the in vitro replication blockage assay.
Caption: Mechanism of N1-mdA induced replication fork stalling.
References
- 1. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA polymerase stabilization at stalled replication forks requires Mec1 and the RecQ helicase Sgs1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymerase stalling during replication, transcription and translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in N1-Methyl-2'-deoxyadenosine (m1A) Detection by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS detection of N1-Methyl-2'-deoxyadenosine (m1A).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the detection and quantification of m1A by LC-MS/MS?
A1: The detection and quantification of this compound (m1A) by LC-MS/MS are subject to several key challenges:
-
Chemical Instability : m1A can undergo a Dimroth rearrangement to form N6-methyladenosine (m6A) under mild alkaline pH conditions. This chemical conversion can lead to an underestimation of m1A levels and a false positive detection of m6A.[1]
-
Isobaric Interference : m1A is isobaric with other modified nucleosides, such as 2'-O-Methyladenosine (Am) and N6-methyladenosine (m6A), meaning they have the same mass.[2] This makes their differentiation by a single mass measurement impossible, necessitating tandem mass spectrometry (MS/MS) for accurate identification based on distinct fragmentation patterns.[2]
-
Low Abundance : The low physiological abundance of m1A in many biological samples can make its detection and accurate quantification challenging, requiring highly sensitive instrumentation and optimized methods.
-
Matrix Effects : Complex biological samples contain numerous other molecules that can interfere with the ionization of m1A in the mass spectrometer, leading to ion suppression or enhancement and affecting quantitative accuracy.[3]
-
Sample Preparation : The process of extracting and hydrolyzing nucleic acids to individual nucleosides can be a source of variability and error. Inefficient enzymatic digestion or sample loss during cleanup steps can impact the final quantification.[4]
-
Chromatographic Separation : Achieving baseline separation of m1A from its isomers is critical for accurate quantification. This requires careful optimization of the liquid chromatography method, often utilizing techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[5]
Q2: My m1A signal is low or undetectable. What are the possible causes and solutions?
A2: Low or undetectable m1A signal can stem from several factors throughout the experimental workflow. Here are some common causes and troubleshooting steps:
-
Insufficient Starting Material : The amount of m1A in your sample may be below the detection limit of your instrument.
-
Solution : Increase the amount of starting material (e.g., total RNA or DNA) if possible. For samples with very low input, consider micro-extraction techniques or methods optimized for small-volume samples.[4]
-
-
Inefficient Nucleic Acid Extraction or Hydrolysis : Incomplete extraction of nucleic acids or inefficient enzymatic digestion to nucleosides will result in a lower yield of m1A.
-
Sample Degradation : m1A can be susceptible to degradation during sample preparation.
-
Solution : Handle samples on ice whenever possible and minimize freeze-thaw cycles. Ensure the pH of your solutions is controlled to prevent chemical rearrangements like the Dimroth rearrangement.[1]
-
-
Poor Ionization in the Mass Spectrometer : The composition of your sample matrix or mobile phase may be suppressing the ionization of m1A.
-
Suboptimal LC-MS/MS Parameters : The instrument parameters may not be optimized for m1A detection.
-
Solution : Infuse an m1A standard to optimize MS parameters such as collision energy and to confirm instrument sensitivity. Ensure you are using the correct and most sensitive multiple reaction monitoring (MRM) transitions.[9]
-
Q3: I am observing a signal for N6-methyladenosine (m6A) in my samples, but I expect to see N1-methyladenosine (m1A). What could be the reason?
A3: The unexpected detection of m6A when m1A is expected is a common issue, often arising from the following:
-
Dimroth Rearrangement : This is the most likely cause. m1A is chemically unstable under alkaline conditions and can rearrange to the more stable m6A isomer.[1] This can occur during sample preparation if the pH is not carefully controlled.
-
Solution : Maintain a neutral or slightly acidic pH throughout your sample preparation workflow, especially during RNA/DNA hydrolysis and any heating steps.
-
-
Isobaric Interference and Inadequate Chromatographic Separation : If your chromatography does not adequately separate m1A and m6A, and you are only monitoring the precursor mass, you may be misidentifying m6A.
-
Solution : Optimize your liquid chromatography method to achieve baseline separation of m1A and m6A. Utilize tandem mass spectrometry (MS/MS) and monitor specific fragment ions for each isomer to confirm their identity.[2]
-
-
Antibody Cross-Reactivity (for enrichment-based methods) : If you are using an antibody-based enrichment method like MeRIP, the antibody may have some cross-reactivity with m6A.[2]
-
Solution : Validate the specificity of your antibody using dot blot assays with synthetic oligonucleotides containing known modifications. Confirm your findings with an orthogonal method like LC-MS/MS.[2]
-
Troubleshooting Guides
Issue 1: Poor Peak Shape and Retention Time Shifts
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[10] |
| Mismatch between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[8] | |
| Peak Fronting | Column overload. | Dilute the sample or inject a smaller volume. |
| Split Peaks | Partially clogged frit or void in the column. | Replace the column frit or the column itself.[8] |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase.[10] | |
| Retention Time Drifting | Changes in mobile phase composition. | Prepare fresh mobile phase daily. Use a mobile phase bottle cap that limits evaporation. |
| Inconsistent column temperature. | Use a column oven to maintain a stable temperature. | |
| Leak in the LC system. | Inspect all fittings and connections for signs of leaks.[9] |
Issue 2: Inaccurate Quantification and High Variability
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High Coefficient of Variation (%CV) between replicates | Inconsistent sample preparation. | Standardize all sample preparation steps, including pipetting, incubation times, and temperatures. Use a validated protocol. |
| Matrix effects. | Use a stable isotope-labeled internal standard for m1A to normalize for variations in sample preparation and matrix effects.[3] Perform a more thorough sample cleanup using techniques like solid-phase extraction (SPE). | |
| Systematic Under- or Over-quantification | Inaccurate calibration curve. | Prepare fresh calibration standards and ensure they are within the linear range of the assay. Use a suitable matrix for the calibration standards that mimics the biological sample matrix. |
| Dimroth rearrangement of m1A to m6A. | Maintain a neutral or slightly acidic pH during sample preparation to prevent the chemical conversion of m1A.[1] | |
| Incomplete enzymatic digestion. | Optimize the digestion protocol by testing different enzyme concentrations and incubation times. Verify enzyme activity with a control substrate.[2] |
Quantitative Data Summary
Table 1: LC-MS/MS MRM Transitions for Adenosine Modifications
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound (m1A) | 282.1 | 150.0 | [2] |
| N6-Methyladenosine (m6A) | 282.1 | 150.0 | [11] |
| 2'-O-Methyladenosine (Am) | 282.1 | 136.0 | [11] |
| Adenosine (A) | 268.1 | 136.1 | [12] |
Note: While m1A and m6A can have the same precursor and product ions, their distinct fragmentation patterns at different collision energies and their chromatographic separation allow for their differentiation.
Table 2: Reported Concentrations of Methylated Adenosines in Human Serum (nM)
| Analyte | Healthy Controls (n=99) | Colorectal Cancer Patients (n=51) | Gastric Cancer Patients (n=27) | Reference |
| A | 7.98 ± 3.01 | 8.47 ± 6.30 | 11.53 ± 8.55 | [12] |
| m6A | 4.51 ± 1.08 | 5.57 ± 1.67 | 6.93 ± 1.38 | [12] |
| m1A | 154.58 ± 21.10 | 158.62 ± 24.79 | 156.83 ± 27.07 | [12] |
| m6Am | 0.63 ± 0.37 | 1.13 ± 0.53 | 0.91 ± 0.57 | [12] |
Experimental Protocols
Protocol 1: Enzymatic Digestion of DNA for LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of modified deoxynucleosides.[6]
-
DNA Isolation : Isolate genomic DNA from cells or tissues using a standard method.
-
Enzymatic Digestion :
-
To 10-20 µg of DNA, add an appropriate volume of digestion buffer.
-
Add a cocktail of nucleases and phosphatases (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
Incubate the mixture at 37°C for 24 hours.
-
Add a second dose of alkaline phosphatase and phosphodiesterase I and incubate for an additional 4 hours at 37°C.
-
-
Sample Cleanup :
-
Neutralize the reaction with formic acid.
-
Remove the enzymes by chloroform (B151607) extraction or by using a molecular weight cutoff filter (e.g., 3 kDa).
-
Dry the aqueous phase in a vacuum centrifuge.
-
-
Reconstitution : Reconstitute the dried nucleoside mixture in an appropriate volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation of Urine for Modified Nucleoside Analysis
This protocol is a simplified method for preparing urine samples for LC-MS/MS.[13]
-
Sample Thawing : Thaw frozen urine samples at room temperature.
-
Internal Standard Spiking : To 100 µL of urine, add 100 µL of an internal standard solution (e.g., tubercidin (B1682034) at 1 µg/mL).
-
Protein Precipitation : Add 600 µL of acetonitrile (B52724) to the sample, vortex at high speed for 3 minutes, and then centrifuge at 10,000 x g for 5 minutes.
-
Injection : Inject 5 µL of the supernatant directly onto the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for m1A detection by LC-MS/MS.
Caption: Troubleshooting logic for low m1A signal in LC-MS/MS experiments.
Caption: Chemical conversion of m1A to m6A via Dimroth rearrangement.
References
- 1. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. myadlm.org [myadlm.org]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N1-Methyl-2'-deoxyadenosine (m1A) Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and quality of synthetic N1-Methyl-2'-deoxyadenosine (m1A) containing oligonucleotides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, deprotection, and purification of m1A oligonucleotides.
Issue 1: Low Coupling Efficiency of m1A Phosphoramidite (B1245037)
Q1: We are observing a significant drop in trityl signal after the coupling step for the m1A monomer, resulting in low overall yield. What are the potential causes and solutions?
A1: Low coupling efficiency of the m1A phosphoramidite is a common challenge. Several factors can contribute to this issue:
-
Suboptimal Activator: Standard activators like 1H-Tetrazole may not be sufficiently reactive for the m1A phosphoramidite.
-
Inadequate Coupling Time: The bulkiness of the m1A phosphoramidite may require a longer reaction time for efficient coupling.
-
Reagent Quality: The m1A phosphoramidite is sensitive to moisture and oxidation. Degradation of the phosphoramidite or the presence of water in the acetonitrile (B52724) (ACN) or activator solution will significantly reduce coupling efficiency.[][2]
Recommended Solutions:
-
Optimize Activator and Coupling Time: Consider using a more potent activator and extending the coupling time.
-
Ensure Anhydrous Conditions: Use high-quality, anhydrous solvents and reagents. Ensure that the synthesizer's solvent lines are dry.[]
-
Check Phosphoramidite Quality: Use fresh, high-quality m1A phosphoramidite. If the phosphoramidite is old or has been improperly stored, it may be degraded.
Issue 2: Dimroth Rearrangement during Deprotection
Q2: We are detecting the presence of N6-methyladenosine (m6A) in our final product. How can we prevent this Dimroth rearrangement?
A2: The N1-methyladenosine (m1A) moiety is susceptible to rearrangement to the thermodynamically more stable N6-methyladenosine (m6A) under standard alkaline deprotection conditions (e.g., using aqueous ammonium (B1175870) hydroxide).[3][4][5] This is a major cause of product impurity.
Recommended Solutions:
-
Use a Protective Group Strategy: The m1A phosphoramidite should have a protecting group, such as chloroacetyl, on the exocyclic amine to prevent rearrangement.[6][7][8]
-
Employ Mild and Anhydrous Deprotection Conditions: Avoid standard aqueous ammonium hydroxide (B78521). Instead, use anhydrous deprotection methods.[7][8] A recommended approach is to use a solution of a mild base in an anhydrous organic solvent.
-
Controlled Deprotection Temperature and Time: Carefully control the temperature and duration of the deprotection step to minimize the risk of rearrangement.
Issue 3: Incomplete Deprotection or Cleavage
Q3: After purification, we still observe species with protecting groups attached or incomplete cleavage from the solid support. How can we ensure complete deprotection and cleavage?
A3: Incomplete deprotection or cleavage can result from several factors, including the choice of deprotection reagents and reaction conditions.
Recommended Solutions:
-
Optimize Deprotection Cocktail: For RNA synthesis involving 2'-silyl protecting groups (like TBDMS or TOM), standard fluoride-based deprotection is required. However, some fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) can be difficult to remove during purification.[6] Using a volatile reagent like triethylamine (B128534) hydrogen fluoride (TEA-HF) can simplify the workup and improve yields.[6]
-
Ensure Sufficient Reaction Time and Temperature: Follow the recommended deprotection times and temperatures for the specific protecting groups used in your synthesis.[9][10][11] For cleavage from the support, ensure the chosen reagent and conditions are compatible with the linker on the solid support.[9][11]
-
Use Fresh Deprotection Reagents: The efficacy of deprotection reagents can diminish over time. Always use fresh, high-quality reagents.[9][11]
Frequently Asked Questions (FAQs)
Q: Why is the synthesis of m1A-containing oligonucleotides more challenging than standard oligonucleotides?
A: The primary challenge lies in the chemical properties of the m1A nucleobase. The methyl group at the N1 position introduces a positive charge and makes the base susceptible to Dimroth rearrangement to m6A under the standard basic conditions used for deprotection in oligonucleotide synthesis.[3][4][5][12] This necessitates the use of specialized protecting groups and milder, often anhydrous, deprotection protocols, adding complexity to the overall process.[7][8]
Q: What are the best purification methods for m1A-containing oligonucleotides?
A: High-Performance Liquid Chromatography (HPLC) is the recommended purification method for m1A-containing oligonucleotides.[13][14]
-
Reverse-Phase HPLC (RP-HPLC): This is a widely used method that separates the full-length product from shorter, failure sequences based on hydrophobicity.[13][14][15] It is particularly effective for DMT-on purifications.
-
Anion-Exchange HPLC (AE-HPLC): This method separates oligonucleotides based on the number of phosphate (B84403) groups (i.e., length). It offers excellent resolution for shorter oligonucleotides.[13]
For applications requiring very high purity, a combination of two different HPLC methods may be employed.
Q: How does the presence of m1A affect the properties of an oligonucleotide?
A: The N1-methylation of adenosine (B11128) has a significant impact on the oligonucleotide's properties:
-
Disruption of Watson-Crick Base Pairing: The methyl group at the N1 position prevents the formation of standard Watson-Crick hydrogen bonds with thymine (B56734) or uracil.[3][4][16] This can alter the secondary structure of the oligonucleotide.
-
Introduction of a Positive Charge: The N1-methylated adenine (B156593) base is positively charged at physiological pH.[4][12][17][18] This can influence interactions with other molecules, such as proteins.
-
Altered Hydrophobicity and Stacking: The methyl group also changes the hydrophobicity and base-stacking properties of the nucleobase.[3][4][12][17]
Quantitative Data Summary
Table 1: Comparison of Activators for m1A-RNA Phosphoramidite Coupling
| Activator | Concentration | Coupling Time (min) | Coupling Efficiency (%) |
| 1H-Tetrazole | 0.45 M | 15 | >90 |
| 5-Benzylthio-1H-tetrazole | 0.25 M | 15 | 96 |
Data adapted from Glen Research Report 19.1.[5]
Experimental Protocols
Protocol 1: Deprotection of m1A-containing RNA using Triethylamine Hydrogen Fluoride (TEA-HF)
This protocol is designed to minimize Dimroth rearrangement and simplify purification.
-
Initial Cleavage and Deprotection:
-
Treat the CPG-bound oligonucleotide with a 1:1 (v/v) mixture of 30% ammonium hydroxide and 40% methylamine.
-
Incubate at 65°C for 20 minutes.
-
Evaporate the solution to dryness.
-
-
Desilylation (Removal of 2'-OH protecting groups):
-
To the dried residue, add 1.5 mL of triethylamine hydrogen fluoride (TEA-HF).
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding 1.0 mL of 1.5 M ammonium acetate.
-
-
Purification:
-
Purify the fully deprotected RNA oligonucleotide using a suitable method such as a GlenPak™ cartridge followed by RP-HPLC.[6]
-
Visualizations
Caption: Automated solid-phase synthesis cycle for incorporating m1A.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Oligodeoxynucleotides containing this compound and N6-methyl-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical incorporation of 1-methyladenosine into oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Chemical incorporation of 1-methyladenosine into oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labcluster.com [labcluster.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. N1-Methyl-deoxyadenosine, N1-Me-dA Oligonucleotide Modification [biosyn.com]
- 17. N1-Methyl rAdenosine, N1-Me-rA Oligonucleotide Modification [biosyn.com]
- 18. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N1-Methyl-2'-deoxyadenosine (m1A) Antibody Binding
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with poor antibody binding for N1-Methyl-2'-deoxyadenosine (m1A).
Troubleshooting Guides & FAQs
Q1: Why am I observing a weak or no signal in my m1A detection experiment (ELISA, Dot Blot, etc.)?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Perform a titration experiment to determine the optimal antibody concentration. You can also try increasing the incubation time with the primary antibody (e.g., overnight at 4°C). |
| Incorrect Reagent Preparation or Order of Addition | Carefully review the experimental protocol to ensure all reagents were prepared correctly and added in the proper sequence.[1] |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components and reagents. Ensure that all components have been stored at the recommended temperatures.[2] |
| Insufficient Antigen Coating (Indirect ELISA/Dot Blot) | For indirect ELISAs or dot blots, the m1A-containing RNA or DNA may not have efficiently bound to the plate or membrane. Ensure you are using plates designed for ELISA and consider increasing the coating incubation time (e.g., overnight at 4°C). For dot blots, ensure proper crosslinking of the nucleic acid to the membrane.[3] |
| Issues with the Standard/Positive Control | If you are using a standard, it may have degraded. Prepare a fresh standard according to the manufacturer's instructions. If a lyophilized standard is used, ensure it is properly reconstituted. |
| Sample Issues | The concentration of m1A in your biological sample may be below the detection limit of the assay.[4] Consider performing a serial dilution to find the optimal sample concentration or using a method to enrich for m1A-containing transcripts.[4] |
| Enzyme Inhibition | Some buffer components, like sodium azide, can inhibit the activity of horseradish peroxidase (HRP), a common enzyme conjugate.[1] Ensure your buffers are free of any inhibiting agents. |
Q2: My assay shows a high background signal. What can I do to reduce it?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Washing or Blocking | Increase the number and/or duration of wash steps. Adding a detergent like Tween-20 (0.01-0.1%) to the wash buffer can also help. Optimize the blocking step by increasing the incubation time or the concentration of the blocking agent (e.g., BSA or non-fat milk).[5] |
| High Antibody Concentration | An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Perform a titration to find the optimal concentration.[1][6] |
| Cross-Reactivity of the Detection Antibody | The secondary antibody may be cross-reacting with other components in the sample. Ensure the secondary antibody is specific to the species of the primary antibody.[1] |
| Contaminated Buffers or Reagents | Prepare fresh buffers and reagents to avoid contamination that could contribute to high background.[1] |
Q3: How can I be sure my signal is specific to m1A and not a result of cross-reactivity?
A significant concern with some anti-m1A antibodies is their cross-reactivity with the 7-methylguanosine (B147621) (m7G) cap found at the 5' end of eukaryotic mRNAs.[4][7][8] This can lead to false-positive signals, particularly an enrichment of signal in the 5' UTR of mRNAs.[4][8]
Validation Strategy: Competition Assay
A competition ELISA or dot blot is a robust method to assess the specificity of your anti-m1A antibody.[4][7] In this assay, the binding of the antibody to immobilized m1A is challenged by the presence of free competitors in the solution. A reduction in signal with an increasing concentration of a competitor indicates that the antibody binds to that competitor.
Hypothetical Competition ELISA Data:
The following table illustrates hypothetical data from a competitive ELISA designed to test the cross-reactivity of an anti-m1A antibody.
| Competitor | Competitor Concentration | % Inhibition of Antibody Binding | Interpretation |
| N1-Methyladenosine (m1A) | 100 nM | 95% | High Specificity: The antibody has a strong affinity for the target molecule. |
| 7-Methylguanosine (m7G) | 1 µM | 15% | Low Cross-Reactivity: The antibody shows minimal binding to the m7G cap analog. |
| Adenosine | 10 µM | 5% | Negligible Cross-Reactivity: The antibody does not significantly recognize the unmodified nucleoside. |
| N6-Methyladenosine (m6A) | 10 µM | 8% | Negligible Cross-Reactivity: The antibody shows good specificity against other methylated adenosines. |
Experimental Protocols
Protocol: Competitive ELISA for Anti-m1A Antibody Specificity Validation
This protocol outlines a method to determine the specificity of an anti-m1A antibody by measuring its binding to an m1A-coated plate in the presence of various competitors.
Materials:
-
ELISA plate
-
m1A-conjugated protein (e.g., m1A-BSA) or biotinylated m1A-containing oligonucleotide
-
Anti-m1A antibody
-
HRP-conjugated secondary antibody
-
Competitors: N1-methyladenosine (m1A), 7-methylguanosine triphosphate (m7G-ppp-A), adenosine, N6-methyladenosine (m6A)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of an ELISA plate with the m1A-conjugated protein or oligonucleotide diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the competitors (m1A, m7G-ppp-A, adenosine, m6A) in Blocking Buffer.
-
In a separate tube, pre-incubate the anti-m1A antibody (at its optimal dilution) with each concentration of the competitor for 1 hour at room temperature.
-
Add the antibody-competitor mixtures to the wells of the coated and blocked plate. Include a control with no competitor.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB Substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop Reaction: Add Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each competitor concentration compared to the control (no competitor).
Protocol: Dot Blot for Global m1A Detection
This protocol provides a method for the semi-quantitative detection of total m1A levels in RNA samples.
Materials:
-
Purified RNA sample
-
RNase-free water
-
Denaturing Buffer
-
Nylon or nitrocellulose membrane
-
UV crosslinker
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m1A antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (TBST: TBS with 0.1% Tween-20)
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
RNA Denaturation: Prepare serial dilutions of your RNA sample in RNase-free water. Denature the RNA by heating at 95°C for 3 minutes, then immediately chill on ice.[9]
-
Membrane Spotting: Spot 1-2 µL of each denatured RNA dilution onto a nylon or nitrocellulose membrane. Allow the spots to air dry completely.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle shaking.
-
Primary Antibody Incubation: Incubate the membrane with the anti-m1A antibody (at its optimal dilution in Blocking Buffer) overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature with gentle shaking.[9]
-
Washing: Wash the membrane four times for 10 minutes each with Wash Buffer.[9]
-
Detection: Incubate the membrane with ECL substrate for 5 minutes in the dark.[9]
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Data Analysis: Quantify the dot intensities using software like ImageJ. The signal intensity should be proportional to the amount of m1A in the sample.[9]
Visualizations
Caption: Troubleshooting workflow for poor m1A antibody binding.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Antibody cross-reactivity accounts for widespread appearance of m1A in 5’UTRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 6. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody cross-reactivity accounts for widespread appearance of m1A in 5’UTRs [ideas.repec.org]
- 9. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PCR conditions for templates containing N1-Methyl-2'-deoxyadenosine
Welcome to the Technical Support Center for (m1A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for PCR amplification of DNA containing this specific modification.
N1-Methyl-2'-deoxyadenosine (m1A) is a DNA modification that can arise from exposure to certain alkylating agents.[1] This modification disrupts the Watson-Crick base pairing by blocking the N1 position of adenine (B156593), which is crucial for hydrogen bonding with thymine.[1] Consequently, m1A can act as a roadblock for many standard DNA polymerases, leading to stalled replication and failed PCR amplification. This guide provides strategies to overcome these challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered when performing PCR on templates containing m1A.
Table 1: Poor or No PCR Product
| Observation | Potential Cause | Recommended Solution |
| No amplification product | DNA polymerase stalling at m1A sites: Standard DNA polymerases, including Taq, often lack the ability to read through m1A modifications. | Switch to a specialized DNA polymerase: Utilize a high-fidelity polymerase with proofreading activity or a polymerase specifically engineered for tolerance to DNA damage. Options like KOD DNA Polymerase or polymerase blends containing a proofreading enzyme may show improved performance.[2] |
| Suboptimal annealing temperature: The presence of m1A can alter the local DNA structure, potentially affecting primer annealing. | Optimize annealing temperature using a gradient PCR: Test a range of temperatures from 5°C below the calculated primer Tm to several degrees above. Start with a gradient from 50-65°C.[3] | |
| Poor primer design: Primers may be located in regions with high m1A density or have secondary structures. | Redesign primers: Ensure primers are 18-24 bases long with a GC content of 40-60%.[3] Avoid placing the 3' end of the primer directly opposite a potential m1A site. Use online primer design tools to check for secondary structures and primer-dimers. | |
| Low yield of PCR product | Inefficient polymerase activity: Even with a specialized polymerase, the efficiency of bypassing m1A may be reduced. | Increase the number of PCR cycles: Try increasing the cycle number in increments of 3-5, up to a maximum of 40-45 cycles.[4][5] |
| Optimize MgCl₂ concentration: The optimal magnesium concentration can vary. Titrate MgCl₂ in 0.5 mM increments from 1.5 mM to 3.0 mM.[4] | ||
| Insufficient extension time: The polymerase may require more time to bypass the m1A lesion. | Increase extension time: Extend the elongation time to 1.5-2 minutes per kb of the target amplicon. | |
| Presence of PCR inhibitors: Contaminants from the DNA extraction process can inhibit the polymerase. | Improve template quality: Re-purify the DNA template using a column-based kit or ethanol (B145695) precipitation to remove potential inhibitors.[6] |
Table 2: Non-Specific PCR Products (Multiple Bands)
| Observation | Potential Cause | Recommended Solution |
| Multiple bands on the gel | Annealing temperature is too low: Low annealing temperatures can lead to non-specific primer binding. | Increase annealing temperature: Gradually increase the annealing temperature in 2°C increments. A gradient PCR is highly recommended for efficient optimization.[7] |
| Primer-dimer formation: Primers may be annealing to each other. | Review primer design: Use primer design software to check for complementarity between forward and reverse primers. Consider redesigning primers if significant complementarity is found.[3] | |
| High primer concentration: Excess primers can increase the likelihood of non-specific amplification. | Reduce primer concentration: Titrate the primer concentration down to 0.1-0.3 µM.[4] | |
| Smearing on the gel | Too much template DNA: High concentrations of template can sometimes lead to non-specific amplification and smearing. | Reduce template amount: Perform a serial dilution of the template DNA to find the optimal concentration.[4] |
| Degraded template DNA: Damaged or fragmented DNA can lead to a smear of products. | Assess template integrity: Run an aliquot of your template DNA on an agarose (B213101) gel to check for degradation. Use freshly extracted DNA if possible. |
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is PCR with m1A-containing templates so challenging?
A1: The methyl group at the N1 position of adenine in m1A protrudes into the major groove of the DNA double helix, sterically hindering the formation of a standard Watson-Crick base pair with thymine. This disruption can cause many DNA polymerases to stall or dissociate from the template, leading to incomplete or failed amplification.
Q2: Which type of DNA polymerase is best suited for amplifying templates with m1A?
A2: High-fidelity DNA polymerases with 3'-5' exonuclease (proofreading) activity are generally recommended.[8][9][10] These enzymes can sometimes excise a misincorporated nucleotide opposite the m1A and attempt to re-insert the correct one. Additionally, some specialized polymerases designed for translesion synthesis (TLS) may be able to bypass the m1A adduct, although potentially with lower fidelity. Empirically testing a few different high-fidelity or lesion-tolerant polymerases is the best approach.
Optimization Strategies
Q3: How should I approach primer design for m1A-containing templates?
A3: Follow standard primer design guidelines, such as a length of 18-24 nucleotides, a GC content of 40-60%, and a melting temperature (Tm) between 55-65°C.[3] Crucially, if the approximate location of the m1A modification is known, design primers that do not have their 3' end directly opposite the modified base. The stability of the 3' end is critical for polymerase extension.
Q4: What is the most critical parameter to optimize for PCR with m1A templates?
A4: The two most critical parameters are the choice of DNA polymerase and the annealing temperature. Selecting a polymerase capable of reading through the m1A lesion is fundamental. Optimizing the annealing temperature via a gradient PCR is essential to maximize specificity and yield.[11]
Q5: Can PCR additives help in amplifying m1A-containing templates?
A5: Yes, certain PCR additives may improve results.
-
Betaine (B1666868) and DMSO: These are often used to amplify GC-rich templates but can also help by reducing the secondary structures that may be stabilized by the presence of m1A.[12][13] Typical starting concentrations are 1-2 M for betaine and 2-8% for DMSO.[13] Note that high concentrations of DMSO can inhibit Taq polymerase.[13]
-
TMAC (Tetramethylammonium chloride): This additive can increase the specificity of primer annealing.[13]
It is important to empirically test the effect of these additives on your specific PCR system.
Experimental Protocols
Protocol 1: Gradient PCR for Annealing Temperature Optimization
This protocol is designed to determine the optimal annealing temperature for your specific primer set and m1A-containing template.
Materials:
-
m1A-containing DNA template
-
Forward and reverse primers
-
High-fidelity DNA polymerase suitable for modified templates
-
dNTP mix
-
Reaction buffer
-
Nuclease-free water
-
Thermal cycler with a gradient function
Procedure:
-
Calculate the theoretical melting temperature (Tm) of your primers using a reputable online tool.
-
Prepare a master mix containing all reaction components except the template DNA. This ensures consistency across all reactions.
-
Aliquot the master mix into separate PCR tubes.
-
Add the template DNA to each tube.
-
Place the tubes in the thermal cycler.
-
Set up the thermal cycler program with a temperature gradient for the annealing step. A typical gradient might span from 5°C below the lowest primer Tm to 5°C above the highest primer Tm (e.g., 50°C to 70°C).
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: Temperature gradient (e.g., 50-70°C) for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analyze the PCR products by agarose gel electrophoresis. The lane corresponding to the temperature that gives the brightest, most specific band is the optimal annealing temperature.
Visualizations
Troubleshooting Workflow for PCR with m1A Templates
Caption: A logical workflow for troubleshooting common issues in PCR with m1A-containing templates.
References
- 1. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Fidelity Rapid DNA Polymerase | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Solis BioDyne | Troubleshooting guide for end-point PCR [solisbiodyne.com]
- 5. ProtocolsStandardPCR < Lab < TWiki [barricklab.org]
- 6. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. How to Simplify PCR Optimization Steps for Primer Annealing | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. azerscientific.com [azerscientific.com]
- 9. Hi-Fidelity NGS Polymerase | NANOHELIX [nanohelix.net]
- 10. DNA polymerases for High-Fidelity PCR Clinisciences [clinisciences.com]
- 11. Optimization of Annealing Temperature To Reduce Bias Caused by a Primer Mismatch in Multitemplate PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 13. genelink.com [genelink.com]
Technical Support Center: Artifactual Formation of N1-Methyl-2'-deoxyadenosine during DNA Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the artifactual formation of N1-Methyl-2'-deoxyadenosine (N1-me-dA) during DNA isolation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N1-me-dA) and why is its artifactual formation a concern?
Q2: What are the potential sources of artifactual N1-me-dA formation during DNA isolation?
While direct methylation of adenine (B156593) by standard DNA isolation reagents is not extensively documented, several potential sources of artifactual formation exist:
-
Residual Fixatives: Formaldehyde, a common tissue fixative, is a known precursor to DNA adducts. It can react with DNA to form various adducts, and its presence in samples could potentially contribute to the formation of methylated bases during subsequent processing steps.[2][3][4]
-
Methylating Agents in Solvents: Although not definitively proven for N1-me-dA in the context of DNA isolation, some solvents used in laboratory procedures have the potential to act as methylating agents under specific conditions. For instance, acidified methanol (B129727) has been shown to methylate other biological molecules.[5][6] Methanol is a common reagent in the DNA precipitation step of many protocols.
-
Sample Preparation for Analysis: The use of certain chemicals, such as formic acid for DNA hydrolysis prior to mass spectrometry, can introduce DNA adducts.[7][8] While formylated adducts are the primary concern, the reactivity of such reagents warrants careful consideration.
-
pH-dependent Rearrangement: N1-me-dA can undergo a Dimroth rearrangement to the more stable N6-methyladenosine (N6-me-dA) under mild alkaline conditions (pH > 7).[9] Many cell lysis buffers have an alkaline pH, which could lead to the conversion of any artifactually formed N1-me-dA to N6-me-dA, complicating accurate quantification of both adducts.
Q3: Can my choice of DNA isolation kit affect the levels of DNA adducts?
Yes, the choice of DNA isolation method can significantly impact the quality, purity, and yield of the extracted DNA.[10][11][12][13][14][15] Different kits employ various reagents and protocols, which can influence the chemical environment of the DNA during extraction. While specific studies on the effect of different kits on N1-me-dA formation are limited, it is plausible that variations in lysis buffers, wash solutions, and elution buffers could create conditions that are more or less favorable for artifactual modifications. Some studies have shown that different extraction methods can lead to variability in global DNA methylation measurements.[16]
Q4: How can I detect if N1-me-dA in my samples is artifactual?
Distinguishing between endogenous and artifactual N1-me-dA requires careful experimental design and controls. Isotope dilution mass spectrometry is a highly sensitive and specific method for quantifying DNA adducts.[17] To assess artifactual formation, you can process a control DNA sample (known to have very low or no N1-me-dA) in parallel with your experimental samples. Any N1-me-dA detected in the control sample would suggest artifactual formation during the isolation or analysis process.
Troubleshooting Guides
Issue 1: High background levels of N1-me-dA in control samples.
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity reagents (molecular biology grade). Test individual reagents by processing a "no DNA" blank to identify the source of contamination. Bacterial contamination in enzymes used for DNA digestion can be a source of methylated DNA.[18][19][20] |
| Residual Formaldehyde in Tissues | If working with formalin-fixed paraffin-embedded (FFPE) tissues, ensure thorough removal of the fixative before DNA extraction. Consider using alternative fixation methods if possible.[21] |
| Inappropriate pH | Measure the pH of all buffers used in the DNA isolation protocol. Avoid strongly alkaline conditions (pH > 8) to minimize the risk of Dimroth rearrangement of N1-me-dA to N6-me-dA.[9] |
| Reactive Solvents | If using methanol for DNA precipitation, ensure it is of high purity and free of contaminants. Consider alternative precipitation methods, such as using ethanol (B145695) or isopropanol (B130326), and evaluate if they reduce background levels. |
Issue 2: Inconsistent N1-me-dA levels across replicate samples.
| Potential Cause | Troubleshooting Step |
| Variable DNA Quality | Assess the integrity of the isolated DNA using gel electrophoresis. Degraded DNA may be more susceptible to chemical modification.[22] Standardize the DNA isolation procedure to ensure consistent quality. |
| Inconsistent Sample Handling | Ensure all samples are processed uniformly, with consistent incubation times, temperatures, and reagent volumes. |
| Carryover of Inhibitors | Ensure complete removal of lysis and wash buffer components that could interfere with downstream analysis or contribute to adduct formation. |
Data Presentation
Table 1: Comparison of DNA Yield and Purity from Different Extraction Methods (Example Data)
This table illustrates how different DNA extraction methods can yield varying results in terms of DNA quantity and quality, which can indirectly impact the reliability of DNA adduct analysis. Data is hypothetical and for illustrative purposes.
| DNA Extraction Method | Average DNA Yield (ng/µL) | A260/A280 Ratio (Purity) | A260/A230 Ratio (Purity) |
| Kit A (Silica-based spin column) | 50 ± 5 | 1.85 ± 0.05 | 2.10 ± 0.10 |
| Kit B (Magnetic beads) | 75 ± 8 | 1.88 ± 0.04 | 2.20 ± 0.08 |
| Phenol-Chloroform Extraction | 100 ± 12 | 1.90 ± 0.03 | 1.80 ± 0.15 |
Higher A260/A280 ratios (around 1.8-2.0) indicate pure DNA, while lower ratios may indicate protein contamination. Higher A260/A230 ratios (around 2.0-2.2) indicate less contamination from salts and organic solvents.[10]
Experimental Protocols
Protocol 1: Recommended DNA Isolation Protocol to Minimize Artifactual N1-me-dA Formation
This protocol incorporates best practices to reduce the risk of artifactual DNA modifications.
-
Sample Collection and Storage:
-
Whenever possible, use fresh or frozen tissues instead of fixed tissues.
-
If using blood, collect in EDTA tubes to chelate divalent cations that can act as cofactors for DNases.[23]
-
Store samples at -80°C until processing.
-
-
Cell Lysis:
-
Use a lysis buffer with a neutral pH (7.0-8.0).
-
Include a chelating agent like EDTA to inhibit nuclease activity.
-
Perform lysis at a controlled, low temperature (e.g., 4°C) to minimize spontaneous chemical reactions.
-
-
Protein Removal:
-
Use enzymatic digestion with Proteinase K.
-
Alternatively, perform a standard phenol-chloroform-isoamyl alcohol extraction. Ensure complete removal of the organic phase.[23]
-
-
DNA Precipitation:
-
Use high-purity, molecular-grade ethanol (70%) or isopropanol for DNA precipitation.
-
Wash the DNA pellet thoroughly with 70% ethanol to remove residual salts and other contaminants.
-
-
DNA Rehydration:
-
Resuspend the purified DNA in a low-salt buffer with a neutral pH, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Protocol 2: Quality Control Experiment to Assess Artifactual N1-me-dA Formation
-
Prepare a Control DNA Sample:
-
Obtain a commercially available, high-purity calf thymus DNA, which is expected to have negligible levels of N1-me-dA.
-
-
Process in Parallel:
-
Process an aliquot of the control DNA using the exact same DNA isolation protocol as your experimental samples.
-
-
Quantify N1-me-dA:
-
Analyze the N1-me-dA levels in the processed control DNA and your experimental samples using a sensitive method like LC-MS/MS with isotope dilution.
-
-
Data Analysis:
-
The level of N1-me-dA detected in the control DNA represents the background level of artifactual formation for that specific protocol.
-
Subtract the background level from the values obtained for your experimental samples to get a more accurate measurement of the endogenous N1-me-dA.
-
Mandatory Visualizations
Caption: Potential pathways for artifactual N1-me-dA formation and subsequent isomerization.
Caption: Workflow for quantifying and correcting for artifactual N1-me-dA formation.
References
- 1. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of DNA Adducts Caused by Inhaled Formaldehyde Is Consistent with Induction of Nasal Carcinoma but Not Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and next generation sequencing of archival formalin‐fixed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of formaldehyde-induced DNA-RNA crosslinks in the A/J mouse lung tumorigenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the Impact of DNA Extraction Method on the Representation of Human Oral Bacterial and Fungal Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the influence from whole blood DNA extraction methods on Infinium 450K DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Sample Type and DNA Isolation Procedure on Genomic Inference of Microbiome Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of DNA preservation solution and DNA extraction methods on microbial community profiling of soil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of DNA Extraction Kits and Primers on Prokaryotic and Eukaryotic Microbial Community in Freshwater Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DNA Isolation Method Is a Source of Global DNA Methylation Variability Measured with LUMA. Experimental Analysis and a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sources of artifact in measurements of 6mA and 4mC abundance in eukaryotic genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sources of artifact in measurements of 6mA and 4mC abundance in eukaryotic genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methanol-based fixation is superior to buffered formalin for next-generation sequencing of DNA from clinical cancer samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
Strategies to enhance the sensitivity of N1-Methyl-2'-deoxyadenosine quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the sensitivity of N1-Methyl-2'-deoxyadenosine (m1A) quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying this compound (m1A)?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of m1A in biological samples.[1][2] This method combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.
Q2: Why is a stable isotope-labeled internal standard crucial for accurate m1A quantification?
A2: A stable isotope-labeled internal standard, such as ¹³C or ¹⁵N-labeled m1A, is essential to correct for variability during sample preparation and analysis. It helps to account for matrix effects, extraction efficiency, and instrument response fluctuations, thereby improving the accuracy and precision of the quantification.
Q3: Can derivatization improve the sensitivity of m1A detection?
A3: While not always necessary due to the inherent sensitivity of modern LC-MS/MS instruments, chemical derivatization can be a strategy to enhance the ionization efficiency and chromatographic retention of nucleosides like m1A, potentially leading to improved sensitivity. However, this approach requires careful optimization to ensure complete and reproducible reactions.
Q4: What are the critical steps in sample preparation for sensitive m1A analysis?
A4: The critical steps include efficient extraction of DNA from the biological matrix, complete enzymatic hydrolysis of DNA to its constituent nucleosides, and removal of potential interferences. Each step must be carefully optimized to prevent degradation of m1A and to minimize matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of m1A by LC-MS/MS.
Issue 1: Low or No Signal for m1A
| Possible Cause | Troubleshooting Steps |
| Inefficient DNA Hydrolysis | - Ensure the use of a robust enzymatic digestion protocol with a sufficient concentration of nuclease P1 and alkaline phosphatase.[3] - Optimize incubation time and temperature for complete digestion. A one-step digestion mix can simplify the process.[3][4] - Verify the activity of the enzymes. |
| Degradation of m1A | - Minimize freeze-thaw cycles of samples and standards. - Maintain samples at low temperatures during processing. - Investigate the pH of solutions used during extraction and analysis, as extreme pH can affect nucleoside stability. |
| Poor Ionization in Mass Spectrometer | - Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature. - Ensure the mobile phase composition is compatible with efficient ionization. The addition of a small amount of formic acid is common for positive ion mode. - Clean the ion source if contamination is suspected.[5] |
| Incorrect MS/MS Transition | - Verify the precursor and product ion m/z values for m1A. - Optimize collision energy to ensure efficient fragmentation and a strong product ion signal. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Reduce the injection volume or dilute the sample. |
| Column Contamination | - Implement a column wash step between injections. - If the problem persists, replace the guard column or the analytical column.[6] |
| Inappropriate Mobile Phase | - Ensure the mobile phase pH is compatible with the column and the analyte. - Check for proper mobile phase mixing and degassing. |
| Secondary Interactions | - Adjust the mobile phase composition, for example, by altering the ionic strength or adding a different modifier. |
Issue 3: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily.[5] |
| Co-eluting Matrix Components | - Improve sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances. - Optimize the chromatographic separation to resolve m1A from matrix components. This may involve trying different column chemistries or gradient profiles. |
| Carryover | - Implement a robust needle and injection port wash protocol between samples.[7] - Inject blank samples to confirm the absence of carryover. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of DNA for m1A Analysis
This protocol describes a simplified one-step enzymatic digestion of DNA to deoxyribonucleosides.[3][4]
Materials:
-
Purified DNA sample
-
DNA Hydrolysis Enzyme Mix (containing Benzonase, Alkaline Phosphatase, and Phosphodiesterase I)
-
Digestion Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂, pH 7.9)
-
Nuclease-free water
Procedure:
-
Dilute the purified DNA sample to a concentration of approximately 50 ng/µL in nuclease-free water.
-
In a microcentrifuge tube, combine 20 µL of the DNA sample (1 µg) with 50 µL of the DNA Hydrolysis Enzyme Mix in Digestion Buffer.
-
Add a known amount of a stable isotope-labeled m1A internal standard to the mixture.
-
Incubate the reaction mixture at 37°C for 2-4 hours. For complex matrices, an overnight incubation may be beneficial.
-
To stop the reaction, proteins can be precipitated by adding an equal volume of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the digested nucleosides to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of m1A
This protocol provides a general framework for the LC-MS/MS analysis of m1A. Instrument parameters should be optimized for the specific system being used.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to elute m1A, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
m1A: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined empirically)
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined empirically)
-
-
Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximum signal intensity.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for the quantification of modified nucleosides. These values can serve as a benchmark when developing and validating a method for m1A.
| Parameter | Method 1: UPLC-MS/MS in Cellular Lysate | Method 2: LC-MS/MS in Human Urine |
| Linearity Range | 50 to 2500 fmol/sample | R² > 0.995 |
| Lower Limit of Quantification (LLOQ) | 50 fmol/sample | Not explicitly stated |
| Accuracy | Within ±13.0% for standards; Intra-assay within ±12.3%, Inter-assay within ±9.3% for QCs | 89% to 108% (within-run) |
| Precision (%CV) | ≤ 14.3% for standards; Intra-assay within 15.2%, Inter-assay within 13.2% for QCs | 0.2% to 4.3% (within-run) |
| Internal Standard | 2'-Deoxyadenosine-¹³C₁₀ | Not explicitly stated |
| Data adapted from a comparative guide for 2'-deoxyadenosine (B1664071) quantification.[8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of m1A from biological samples.
Caption: General workflow for m1A quantification.
DNA Damage and Repair Pathway
This compound is a form of DNA damage that can be repaired by the Base Exision Repair (BER) pathway. The following diagram illustrates a simplified overview of this pathway.[9][10][11][12][13][14][15]
Caption: Simplified Base Excision Repair pathway for m1A.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigentek.com [epigentek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. LCMS Troubleshooting: Increasing Quantification on Standards - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medicine.jrank.org [medicine.jrank.org]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. DNA glycosylases: in DNA repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. v2.pjsir.org [v2.pjsir.org]
- 15. Exploring DNA Damage and Repair Mechanisms: A Review with Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N1-Methyl-2'-deoxyadenosine (N1-mdA) Adducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the analysis of N1-Methyl-2'-deoxyadenosine (N1-mdA) adducts. The information is tailored for researchers, scientists, and drug development professionals working with this labile DNA adduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the analysis of N1-mdA?
A1: The main challenge is the chemical instability of the N1-mdA adduct. It is highly susceptible to Dimroth rearrangement, a process where the methyl group migrates from the N1 position to the N6 position, forming the isomeric N6-methyl-2'-deoxyadenosine (N6-mdA). This rearrangement is facilitated by alkaline conditions and heat.[1][2][3] Additionally, like other N-alkylated purines, N1-mdA can be prone to depurination, which is the cleavage of the glycosidic bond, leading to the loss of the adducted base from the DNA backbone.
Q2: How can I prevent the Dimroth rearrangement of N1-mdA during sample preparation?
A2: To minimize the Dimroth rearrangement, it is crucial to maintain neutral to slightly acidic pH conditions and avoid high temperatures throughout the sample preparation process. It is recommended to keep samples on ice or at 4°C whenever possible and to use buffers with a pH below 7.0.
Q3: What is the recommended method for hydrolyzing DNA to release N1-mdA adducts?
A3: Enzymatic hydrolysis is the preferred method for releasing N1-mdA as a modified nucleoside. This approach uses a cocktail of enzymes, such as nuclease P1, phosphodiesterase, and alkaline phosphatase, under mild conditions (typically near neutral pH and 37°C), which preserves the integrity of the labile adduct.[4] Acid hydrolysis should be avoided as it can lead to depurination and rearrangement of the adduct.
Q4: I am having trouble with the chromatographic retention of N1-mdA. What can I do?
A4: N1-mdA is a polar molecule and may exhibit poor retention on traditional reversed-phase (e.g., C18) columns, especially with high aqueous mobile phases at the beginning of the gradient.[5] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of polar analytes.[6][7][8][9] Alternatively, using a reversed-phase column with a polar endcapping or a phenyl-based stationary phase can also improve retention.
Troubleshooting Guides
Issue 1: Low or No Detectable N1-mdA Signal
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation during DNA Hydrolysis | 1. Ensure that the pH of the hydrolysis buffer is neutral or slightly acidic (pH 6.5-7.4).2. Avoid excessive incubation times and temperatures. Stick to validated protocols. | N1-mdA is unstable at alkaline pH and elevated temperatures, leading to Dimroth rearrangement or depurination. |
| Loss during Sample Cleanup | 1. Evaluate the recovery of N1-mdA during solid-phase extraction (SPE).2. Use a stable isotope-labeled internal standard (SIL-IS) for N1-mdA to track and correct for losses. | N1-mdA may not be efficiently retained or eluted from certain SPE cartridges. |
| Poor Ionization in MS Source | 1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).2. Ensure the mobile phase is compatible with efficient ionization (e.g., contains a low concentration of a suitable acid like formic acid). | Suboptimal source conditions can lead to poor ionization efficiency and low signal intensity. |
| In-source Fragmentation | 1. Reduce the fragmentor or declustering potential in the mass spectrometer settings.2. Optimize the ion source temperature. | Nucleosides can undergo fragmentation in the ion source, leading to a decrease in the precursor ion signal.[10][11][12][13] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Column | 1. For reversed-phase columns, ensure the mobile phase pH is appropriate to suppress silanol (B1196071) interactions (e.g., pH 3-4).2. Consider a column with a different stationary phase (e.g., HILIC). | Polar analytes like N1-mdA can interact with residual silanols on silica-based columns, leading to peak tailing.[14][15][16][17] |
| Injection Solvent Mismatch | 1. Dissolve the final sample in a solvent that is weaker than or matches the initial mobile phase.2. Minimize the injection volume if a stronger solvent must be used. | Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[5][16] |
| Co-elution of Isomers | 1. Optimize the chromatographic gradient to resolve N1-mdA from its rearranged isomer, N6-mdA.2. Use a high-resolution column. | If Dimroth rearrangement has occurred, the resulting N6-mdA may co-elute or elute very close to N1-mdA, causing peak splitting or broadening. |
| Column Overload | 1. Dilute the sample and re-inject.2. Use a column with a higher loading capacity. | Injecting too much analyte can lead to peak fronting. |
Experimental Protocols
Recommended Protocol for Enzymatic Hydrolysis of DNA
This protocol is designed to gently release N1-mdA nucleosides from the DNA backbone while minimizing degradation.
-
To 10-20 µg of DNA in a microcentrifuge tube, add a stable isotope-labeled internal standard for N1-mdA.
-
Add a buffer solution to maintain a neutral pH (e.g., 10 mM Tris-HCl, pH 7.4).
-
Add a cocktail of enzymes:
-
Nuclease P1 (to digest DNA to 3'-mononucleotides)
-
Bovine spleen phosphodiesterase (to digest 3'-mononucleotides to nucleosides)
-
Alkaline phosphatase (to dephosphorylate any remaining nucleotides)
-
-
Incubate the mixture at 37°C for 2-4 hours.
-
Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by heating to 95°C for 5 minutes followed by centrifugation to pellet the denatured enzymes.
-
Collect the supernatant containing the nucleosides for LC-MS/MS analysis.
Visualizations
Caption: Chemical instability pathways of this compound (N1-mdA).
Caption: Recommended workflow for the analysis of N1-mdA adducts.
Caption: Troubleshooting decision tree for poor peak shape in N1-mdA analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine [pubmed.ncbi.nlm.nih.gov]
- 8. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. agilent.com [agilent.com]
- 16. halocolumns.com [halocolumns.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Refinement for Distinguishing N1-Methyl-2'-deoxyadenosine from other Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately distinguishing N1-Methyl-2'-deoxyadenosine (m1A) from its isomers, such as N6-Methyl-2'-deoxyadenosine (m6A).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for distinguishing m1A from m6A using sequencing-based methods?
A1: The primary principle lies in the differential impact of these isomers on the reverse transcriptase (RT) enzyme. The methyl group on the N1 position of adenosine (B11128) in m1A disrupts the Watson-Crick base pairing face, causing the RT enzyme to frequently stall or misincorporate a nucleotide when synthesizing a complementary DNA (cDNA) strand.[1][2][3] In contrast, the methyl group on the N6 position in m6A does not inhibit RT, allowing for faithful transcription. This difference in RT behavior—stalling and misincorporation for m1A versus read-through for m6A—is the basis for many sequencing methods.
Q2: What are the primary methods for distinguishing m1A from its isomers?
A2: The main methods can be categorized as follows:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive method that can quantify the absolute levels of m1A and m6A in a sample after enzymatic digestion of the nucleic acid into individual nucleosides.[4][5]
-
Sequencing-Based Methods: These methods, such as m1A-seq and m1A-MAP, identify m1A sites at single-nucleotide resolution by detecting the signatures of RT stalling or misincorporation.[1][2][3][6]
-
Chemical and Enzymatic Methods: These involve treating the sample with agents that selectively act on one isomer. For example, the Dimroth rearrangement chemically converts m1A to m6A, and demethylases like AlkB can remove the methyl group from m1A.[2][7][8][9] These are often used in conjunction with sequencing to confirm m1A sites.
Q3: Can I use antibodies to distinguish m1A from m6A?
A3: While antibodies specific to m1A and m6A are used in techniques like methylated RNA immunoprecipitation sequencing (MeRIP-seq), there can be issues with cross-reactivity.[10] For instance, some m6A antibodies have been shown to interact with m6Am. Therefore, while useful for enrichment, antibody-based methods should ideally be validated with an orthogonal technique for precise isomer distinction.
Troubleshooting Guides
Issue 1: Inconsistent or high background signals in sequencing-based m1A detection.
-
Possible Cause 1: Suboptimal Reverse Transcriptase or Reaction Conditions. The efficiency of RT stalling and misincorporation at m1A sites is dependent on the specific reverse transcriptase used and the reaction conditions.[1] Some RTs are more processive and may read through m1A sites with lower stalling rates.
-
Solution: Experiment with different reverse transcriptases. For example, Thermostable Group II Intron Reverse Transcriptase (TGIRT) is known for a higher rate of misincorporation at m1A sites, while SuperScript III may lead to more premature truncation.[3] Optimize dNTP concentrations and reaction temperature as recommended for your chosen enzyme.
-
-
Possible Cause 2: Sequence Context Dependence. The sequence context surrounding the m1A modification can influence the rate of RT stalling and misincorporation.[1]
-
Solution: When possible, use synthetic oligonucleotides with known m1A placement in various sequence contexts as positive controls to characterize the behavior of your system. Analyze your data for any sequence motifs that appear to be associated with higher or lower detection efficiency.
-
-
Possible Cause 3: False positives from other RNA modifications or SNPs. Other RNA modifications or single nucleotide polymorphisms (SNPs) can also cause signatures that mimic m1A-induced RT behavior.
-
Solution: Incorporate a control experiment where the m1A modification is removed. This can be achieved through treatment with a demethylase like AlkB or by using the Dimroth rearrangement to convert m1A to m6A.[2][7] True m1A sites will show a significant reduction in the stalling/misincorporation signal in the treated sample compared to the untreated sample.
-
Issue 2: Overestimation of m6A levels in LC-MS/MS analysis.
-
Possible Cause: Bacterial Contamination. Commercial enzymes used for DNA/RNA hydrolysis can sometimes be contaminated with bacterial nucleic acids, which can contain m6A, leading to an overestimation of its level in eukaryotic samples.
-
Solution: Ensure the use of high-purity, nuclease-free reagents and enzymes. It is also advisable to process a "no-input" control (i.e., a mock digestion with no sample nucleic acid) to assess the level of background contamination from the reagents themselves.
-
Issue 3: Incomplete conversion of m1A to m6A during Dimroth rearrangement.
-
Possible Cause: Suboptimal reaction conditions. The Dimroth rearrangement is sensitive to pH, temperature, and incubation time. Incomplete conversion will lead to residual m1A signals in your control samples.
-
Solution: Optimize the reaction conditions. While traditional methods use harsh alkaline conditions which can lead to RNA degradation, newer protocols suggest the use of catalysts like 4-nitrothiophenol (B108094) under milder pH conditions for more efficient and less damaging conversion.[7][11] Always validate the completion of the reaction using a method like LC-MS/MS on a control sample if possible.
-
Quantitative Data Summary
| Method | Analyte | Limit of Quantification / Key Metric | Reference |
| LC-MS/MS | m6A in mRNA | Can quantify levels down to femtomole amounts. | [4][5] |
| ARM-seq | m1A in small RNA | Increases the proportion of tRNA sequencing reads from ~7% to ~15%. | [2] |
| m1A-MAP | m1A in tRNA | Successfully detects conserved m1A sites at positions 9 and 58. | [6] |
Experimental Protocols
Protocol 1: m1A Detection using Reverse Transcription Stalling (m1A-seq workflow)
This protocol provides a general workflow for identifying m1A sites based on the principle of RT stalling and misincorporation.
-
RNA Preparation:
-
Isolate total RNA from the sample of interest.
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA to a desired size (e.g., ~100 nucleotides).
-
-
Control Sample Preparation (Parallel Reaction):
-
Take a portion of the fragmented RNA and perform a Dimroth rearrangement to convert m1A to m6A. This will serve as the negative control.
-
-
Reverse Transcription:
-
Set up two separate reverse transcription reactions: one with the untreated RNA and one with the Dimroth-rearranged RNA.
-
Use a reverse transcriptase known to be sensitive to m1A (e.g., TGIRT for misincorporation or SuperScript III for truncation).[3]
-
Include appropriate primers (e.g., random hexamers or gene-specific primers).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the cDNA generated from both the untreated and treated samples.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference transcriptome.
-
For the untreated sample, identify positions with a high rate of RT stops (truncation) or nucleotide mismatches (misincorporation).
-
Compare these sites to the Dimroth-treated control. A significant reduction in the stop/mismatch signal at a specific adenosine position in the control sample is indicative of an m1A modification.
-
Protocol 2: LC-MS/MS Quantification of m1A and m6A
This protocol outlines the steps for quantifying the absolute levels of m1A and m6A.
-
Nucleic Acid Digestion:
-
Isolate the nucleic acid of interest (e.g., mRNA).
-
Digest the purified nucleic acid into individual nucleosides using a cocktail of enzymes, typically including nuclease P1 followed by alkaline phosphatase.
-
-
Chromatographic Separation:
-
Inject the digested nucleoside mixture into a liquid chromatography system.
-
Use a suitable column (e.g., a C18 column) and a gradient of solvents to separate the different nucleosides based on their physicochemical properties. m1A and m6A will have distinct retention times.
-
-
Mass Spectrometry Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated forms of adenosine, m1A, and m6A, as well as their characteristic fragment ions.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure adenosine, m1A, and m6A nucleosides.
-
Quantify the amount of each modified nucleoside in the sample by comparing its peak area to the standard curve. The ratio of the modified nucleoside to total adenosine can then be calculated.
-
Visualizations
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. qian.human.cornell.edu [qian.human.cornell.edu]
- 7. Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AlkB-Facilitated Demethylation Enables Quantitative and Site-Specific Detection of Dual Methylation of Adenosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics [rna.cd-genomics.com]
- 11. Development of Mild Chemical Catalysis Conditions for m1A-to-m6A Rearrangement on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of N1-Methyl-2'-deoxyadenosine in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N1-Methyl-2'-deoxyadenosine (m1dA) under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][][3] It is also advisable to protect it from light and moisture to prevent potential degradation.
Q2: How should I store this compound in solution?
For short-term storage, solutions of m1dA can be kept at 2-8°C. However, for long-term storage, it is highly recommended to store aliquots at -20°C or -80°C to minimize degradation. The choice of solvent can also impact stability (see solvent stability table below).
Q3: What are the primary degradation pathways for this compound?
The two main degradation pathways for m1dA are:
-
Acid-catalyzed hydrolysis: Under acidic conditions, the N-glycosidic bond can be cleaved, leading to the formation of N1-methyladenine and 2-deoxyribose.
-
Dimroth rearrangement: Under alkaline conditions, particularly with heating, this compound can rearrange to the more stable N6-methyl-2'-deoxyadenosine (m6dA).[1][4]
Q4: I am observing an unexpected peak in my HPLC analysis of an aged m1dA sample. What could it be?
An unexpected peak could be a degradation product. If the sample was stored under acidic conditions, it might be N1-methyladenine. If it was exposed to basic conditions, especially with heat, the peak could correspond to N6-methyl-2'-deoxyadenosine due to the Dimroth rearrangement.[4] It is crucial to use a validated stability-indicating HPLC method to resolve the parent compound from its potential degradants.
Q5: How can I monitor the stability of my m1dA samples?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV or Mass Spectrometry (MS) detection, is the recommended approach.[5][6][7][8] This allows for the separation and quantification of m1dA and its degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of m1dA concentration in solution over time | Degradation due to improper storage. | Verify storage temperature and pH of the solution. For aqueous solutions, ensure the pH is neutral. Aliquot and store at -20°C or below for long-term use. |
| Repeated freeze-thaw cycles. | Prepare smaller aliquots to avoid multiple freeze-thaw cycles. | |
| Appearance of a new peak during HPLC analysis | Acid-catalyzed hydrolysis. | If your solution is acidic, the new peak could be N1-methyladenine. Adjust the pH to neutral for storage. |
| Dimroth rearrangement. | If your solution is alkaline (pH > 8), the new peak is likely N6-methyl-2'-deoxyadenosine. Neutralize the solution for storage. | |
| Poor peak shape or resolution in HPLC | Inappropriate HPLC method. | Develop and validate a stability-indicating HPLC method capable of separating m1dA from its potential degradation products. Consider using a C18 column with a gradient elution. |
| Inconsistent results in biological assays | Use of degraded m1dA. | Always use freshly prepared solutions or samples that have been stored under validated stable conditions. Periodically check the purity of your stock solutions by HPLC. |
Stability Data Summary
Disclaimer: Direct quantitative stability data for this compound is limited in publicly available literature. The following tables are compiled based on general knowledge of nucleoside stability, data from related compounds like 2-chloro-2'-deoxyadenosine[9], and known degradation pathways.
Table 1: Stability of this compound in Aqueous Solution at Different Temperatures (Estimated)
| Temperature | pH | Expected Stability | Primary Degradation Pathway(s) |
| -20°C | 7.0 | High (months to years) | Minimal degradation |
| 4°C | 7.0 | Moderate (weeks to months) | Slow hydrolysis |
| 25°C (Room Temp) | 7.0 | Low (days to weeks) | Hydrolysis |
| 37°C | 7.0 | Very Low (hours to days) | Accelerated hydrolysis |
| 37°C | < 7.0 | Extremely Low | Rapid acid-catalyzed hydrolysis |
| > 37°C | > 8.0 | Extremely Low | Dimroth rearrangement, Hydrolysis |
Table 2: Stability of this compound at Different pH Values (Estimated)
| pH Range | Condition | Expected Stability | Primary Degradation Product(s) |
| 1-3 | Acidic | Very Unstable | N1-methyladenine, 2-deoxyribose |
| 4-6 | Weakly Acidic | Moderately Unstable | N1-methyladenine, 2-deoxyribose |
| 6-8 | Neutral | Relatively Stable | - |
| 9-11 | Alkaline | Unstable, especially with heat | N6-methyl-2'-deoxyadenosine |
| > 12 | Strongly Alkaline | Very Unstable | N6-methyl-2'-deoxyadenosine, other decomposition products |
Table 3: Stability of this compound in Common Solvents (Estimated)
| Solvent | Storage at -20°C | Comments |
| Water (pH 7.0) | Good | Prone to hydrolysis at higher temperatures. |
| DMSO | Excellent | Generally a good solvent for long-term storage of nucleosides. |
| Ethanol/Methanol | Good | Can be used for stock solutions. Ensure anhydrous conditions to minimize hydrolysis. |
| Acetonitrile | Good | Suitable for analytical purposes. |
| Aqueous Buffers | Varies | Stability is highly dependent on the pH and composition of the buffer. Avoid acidic buffers for storage. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of m1dA.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis (Dimroth Rearrangement): Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Collect samples at various time points.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature. Protect from light. Collect samples at various time points.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 60°C in the dark.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze the stability of m1dA.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm and/or Mass Spectrometry (for identification of degradation products).
-
Column Temperature: 30°C.
Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Key degradation pathways of this compound.
Caption: Workflow for a forced degradation study of m1dA.
References
- 1. Development of Mild Chemical Catalysis Conditions for m1A-to-m6A Rearrangement on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. ijfmr.com [ijfmr.com]
- 9. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N1-Methyl-2'-deoxyadenosine (m1A) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of N1-Methyl-2'-deoxyadenosine (m1A) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for accurate quantification of m1A?
A1: The gold standard for accurate and sensitive quantification of m1A in biological samples is isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This technique utilizes a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to m1A but has a different mass. The SIL-IS is added to the sample at a known concentration early in the sample preparation process to compensate for variability in extraction efficiency, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1]
Q2: What are the critical steps in sample preparation for m1A analysis from DNA?
A2: The critical steps for preparing samples for m1A analysis from DNA include:
-
DNA Isolation: High-purity DNA is essential. Commercial kits or standard protocols involving proteinase K and RNase A treatment followed by precipitation are commonly used.
-
DNA Quantification: Accurate determination of the DNA concentration is crucial for normalizing the final m1A levels.
-
Addition of Internal Standard: A known amount of a stable isotope-labeled m1A internal standard should be added to the DNA sample before hydrolysis.
-
Enzymatic Hydrolysis: The DNA is enzymatically digested into individual nucleosides. A combination of nucleases and phosphatases is typically used to ensure complete digestion.
-
Sample Cleanup: After hydrolysis, the sample may require cleanup to remove enzymes and other interfering substances. This can be achieved through filtration or solid-phase extraction (SPE).
Q3: What are the potential sources of isobaric interference in m1A quantification?
A3: Isobaric interferences, which are compounds with the same nominal mass as m1A, can lead to inaccurate quantification if not chromatographically resolved. Potential sources of isobaric interference include other methylated deoxyadenosine (B7792050) isomers, such as N6-methyl-2'-deoxyadenosine. It is crucial to develop a robust chromatographic method that can separate these isomers from m1A to ensure accurate measurement. Utilizing multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions for m1A can also enhance selectivity.[2]
Q4: What are the acceptance criteria for a calibration curve in a bioanalytical method for m1A?
A4: According to regulatory guidelines from agencies like the EMA and FDA, the acceptance criteria for a calibration curve typically include:
-
Correlation Coefficient (r²): A value of ≥ 0.99 is generally considered the minimum for establishing linearity.
-
Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[1]
-
Precision: The coefficient of variation (CV) for the response factors should not exceed 15%.
-
Calibration Points: A minimum of six non-zero calibration points, a blank, and a zero sample should be included in the curve.[3]
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | - Prepare fresh stock and working solutions. - Verify the calibration of pipettes and balances. - Use a high-purity reference standard for m1A. |
| Inappropriate Calibration Range | - Ensure the calibration range covers the expected concentrations of the samples. - If saturation is observed at the high end, extend the dilution series to determine the linear range and dilute high-concentration samples accordingly. |
| Matrix Effects | - Use a stable isotope-labeled internal standard to compensate for matrix effects. - If an appropriate SIL-IS is not available, use matrix-matched calibrators. - Improve sample cleanup to remove interfering matrix components. |
| Detector Saturation | - Reduce the injection volume. - Dilute the higher concentration standards. - Optimize MS detector settings (e.g., detector gain). |
| Analyte Instability | - Investigate the stability of m1A in the sample matrix and processing solvents. Ensure samples are processed and analyzed within the established stability window. |
Issue 2: High Variability in Quality Control (QC) Samples
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and precise execution of all sample preparation steps, especially the addition of the internal standard. - Automate liquid handling steps if possible to reduce human error. |
| Instrument Instability | - Check for fluctuations in LC pump pressure and temperature. - Ensure the mass spectrometer is properly tuned and calibrated. - Monitor the stability of the electrospray ionization (ESI) source. |
| Matrix Effects | - Evaluate matrix effects by comparing the response of the analyte in neat solution versus in the presence of the matrix. - If significant matrix effects are observed, optimize the sample cleanup procedure or chromatographic separation. |
| Analyte Degradation | - Assess the stability of m1A under the storage and processing conditions of the QC samples. - Prepare fresh QC samples if degradation is suspected. |
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | - Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) for m1A. - Optimize collision energy and other MS/MS parameters for the specific MRM transitions of m1A. |
| Inefficient Ionization | - Ensure the mobile phase composition is compatible with efficient electrospray ionization of m1A. The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) can improve protonation. |
| Sample Loss During Preparation | - Evaluate the recovery of m1A at each step of the sample preparation process. - Optimize extraction and cleanup steps to minimize analyte loss. |
| Contamination of the LC-MS System | - Clean the ion source and other components of the mass spectrometer. - Flush the LC system to remove any potential contaminants. |
Data Presentation
Table 1: Typical Calibration Curve Parameters for Methylated Nucleoside Quantification
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.995 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 ng/mL (in urine) | [4] |
| Upper Limit of Quantification (ULOQ) | 50 - 500 ng/mL (in urine) | [4] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [1] |
| Precision (% CV) | < 15% (< 20% at LLOQ) | [1] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Methylated Nucleosides in Urine
| Parameter | Acceptance Criteria | Observed Value | Reference |
| Intra-day Precision (% CV) | < 15% | 0.2% - 4.3% | [5] |
| Inter-day Precision (% CV) | < 15% | Not specified | [5] |
| Accuracy (% Recovery) | 85% - 115% | 89% - 108% | [5] |
| Matrix Effect (%) | 85% - 115% | < 15% deviation | [5] |
Experimental Protocols
Protocol 1: Quantification of m1A in DNA by UPLC-MS/MS
-
DNA Isolation and Quantification:
-
Isolate genomic DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction method.
-
Treat the DNA with RNase A to remove RNA contamination.
-
Quantify the purified DNA using a spectrophotometer or fluorometer.
-
-
Sample Preparation:
-
To 10 µg of DNA, add a known amount of stable isotope-labeled m1A internal standard.
-
Perform enzymatic hydrolysis by adding a cocktail of DNase I, nuclease P1, and alkaline phosphatase in an appropriate buffer.
-
Incubate the mixture at 37°C for 2-4 hours to ensure complete digestion of DNA into nucleosides.
-
Filter the digested sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
UPLC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column suitable for nucleoside analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate m1A from other nucleosides and potential interferences.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Optimize and monitor specific precursor-to-product ion transitions for both native m1A and the stable isotope-labeled internal standard.
-
-
Calibration Curve and Quantification:
-
Prepare a series of calibration standards by spiking known amounts of m1A and a fixed amount of the internal standard into a blank matrix (e.g., digested DNA from a source known to have low levels of m1A).
-
Construct a calibration curve by plotting the peak area ratio of m1A to the internal standard against the concentration of m1A.
-
Determine the concentration of m1A in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Caption: Experimental workflow for m1A quantification.
Caption: Troubleshooting decision tree for calibration issues.
References
Technical Support Center: N1-Methyl-2'-deoxyadenosine (m1dA) Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometric analysis of N1-Methyl-2'-deoxyadenosine (m1dA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise during LC-MS/MS analysis of m1dA.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in m1dA mass spectrometry analysis?
A1: Background noise in LC-MS/MS analysis of m1dA can originate from various sources, broadly categorized as chemical, environmental, and electronic noise.
-
Chemical Noise: This is often the most significant contributor and arises from sources such as:
-
Solvents and Mobile Phase Additives: Impurities in solvents, even those of high purity, can contribute to background ions. Additives like formic acid, ammonium (B1175870) acetate (B1210297), or ammonium formate (B1220265) can form clusters.[1][2]
-
Plasticizers and Polymers: Phthalates from plastic labware (e.g., tubes, pipette tips) and polymers like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) are common contaminants.[2]
-
Sample Matrix: Complex biological samples contain numerous endogenous compounds that can interfere with the detection of m1dA.[3]
-
Adduct Formation: Metal ions (e.g., Na+, K+) present in the sample or from the LC-MS system can form adducts with the analyte of interest.[2]
-
-
Environmental Noise: Volatile organic compounds from the laboratory environment and dust particles can be ionized and detected.
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.
Q2: How can I distinguish between a true m1dA signal and background noise?
A2: Differentiating a true signal from background noise is critical for accurate quantification. Key strategies include:
-
Blank Injections: Regularly run blank samples (mobile phase without analyte) to identify and monitor background ions that are consistently present in the system.
-
Characteristic Fragmentation: For m1dA, the protonated molecule [M+H]⁺ is at m/z 266.1. A characteristic product ion is observed at m/z 150.1, corresponding to the N1-methyladenine base. Monitoring this specific transition in Multiple Reaction Monitoring (MRM) mode significantly enhances specificity.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., N1-methyl-[¹³C₅]-2'-deoxyadenosine) is the gold standard. The internal standard will have the same retention time and ionization efficiency as the analyte but a different mass, allowing for confident identification and accurate quantification.[4][5]
Q3: My baseline is very high in the total ion chromatogram (TIC). What are the likely causes and how can I fix it?
A3: A high baseline in the TIC is a common indicator of significant background contamination.
-
Contaminated Solvents or Mobile Phase: Use fresh, high-purity, LC-MS grade solvents and additives.[2] Filter all mobile phases before use.
-
Contaminated LC System: Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water).
-
Dirty Ion Source: A contaminated ion source can be a major source of background noise. Clean the ion source components (e.g., capillary, skimmer, cone) according to the manufacturer's instructions.
Troubleshooting Guides
Issue 1: High Background Noise and Unidentified Peaks
This guide provides a systematic approach to identifying and eliminating sources of background noise.
Symptoms:
-
Elevated baseline in the total ion chromatogram (TIC).
-
Presence of numerous non-analyte peaks.
-
Poor signal-to-noise ratio for the m1dA peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise.
Detailed Steps:
-
Run a Blank Injection: Inject only the mobile phase. If contaminant peaks are present, the issue is likely with the LC-MS system itself.[2]
-
Check Solvents and Mobile Phase: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. Ensure glassware is scrupulously clean.
-
Flush the LC System: If the background remains high, flush the entire LC system with a gradient of cleaning solvents. A common sequence is water, isopropanol, and then re-equilibration with the initial mobile phase.
-
Clean the Ion Source: A dirty ion source is a frequent cause of high background. Follow the manufacturer's protocol to clean the ion source components.
-
Review Sample Preparation: If the blank injection is clean, the contamination is likely being introduced during sample preparation.[3]
-
Check Labware: Avoid plasticware where possible, as plasticizers can leach into your samples. Use glass or polypropylene tubes and pipette tips.[2]
Issue 2: Prominent Adduct Ion Formation
This guide addresses the issue of adduct formation with m1dA, which can reduce the signal of the desired protonated molecule and complicate data analysis.
Symptoms:
-
Reduced intensity of the [M+H]⁺ ion for m1dA (m/z 266.1).
-
Presence of significant peaks corresponding to adducts such as [M+Na]⁺ (m/z 288.1) or [M+K]⁺ (m/z 304.0).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for adduct ion formation.
Detailed Steps:
-
Identify the Source: Metal ions can come from glassware, mobile phase additives, or the sample itself.[2]
-
Use High-Purity Additives: Ensure that any mobile phase additives (e.g., ammonium acetate) are of high purity to minimize metal ion contamination.
-
Optimize Additive Concentration: Use the lowest concentration of mobile phase additives necessary for good chromatography.
-
Use Deactivated Glassware: If metal ion contamination from glassware is suspected, use deactivated glass vials.
-
Incorporate a Column Wash: A low-pH wash step (e.g., with 0.1% formic acid) can help remove metal cations that have accumulated on the column.
Experimental Protocols
Protocol 1: Sample Preparation of m1dA from Cellular RNA
This protocol provides a general workflow for the extraction and digestion of RNA to nucleosides for LC-MS/MS analysis.[6][7]
Materials:
-
TRIzol reagent or equivalent RNA isolation kit
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
RNase-free water, tubes, and pipette tips
-
Ammonium bicarbonate buffer (50 mM, pH 7.5)
Procedure:
-
RNA Isolation: Isolate total RNA from cell pellets or tissues using TRIzol reagent or a commercial kit according to the manufacturer's instructions. Ensure all materials are RNase-free.
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer.
-
Enzymatic Digestion: a. In an RNase-free microcentrifuge tube, combine 1-5 µg of total RNA with Nuclease P1 (e.g., 2 units) in a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.3). b. Incubate at 37°C for 2 hours. c. Add bacterial alkaline phosphatase (e.g., 0.5 units) and a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0). d. Incubate at 37°C for an additional 2 hours.
-
Sample Cleanup (Optional but Recommended): Use a microspin filter (e.g., 3 kDa molecular weight cutoff) to remove the enzymes.
-
LC-MS/MS Analysis: The resulting nucleoside mixture is ready for analysis.
Protocol 2: Recommended LC-MS/MS Parameters for m1dA Analysis
These are starting parameters that may require optimization for your specific instrument and application.[8][9]
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for nucleoside separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM ammonium acetate or ammonium formate in water, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the modified nucleosides. For example:
-
0-2 min: 2% B
-
2-10 min: 2-30% B
-
10-12 min: 30-95% B
-
12-15 min: 95% B
-
15-20 min: Re-equilibration at 2% B
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
m1dA: Precursor ion (m/z) 266.1 → Product ion (m/z) 150.1
-
Internal Standard (example): N1-methyl-[¹³C₅]-2'-deoxyadenosine: Precursor ion (m/z) 271.1 → Product ion (m/z) 155.1
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to your instrument manufacturer's recommendations.
Quantitative Data Summary
The following tables provide examples of common background ions and typical concentration ranges of modified adenosines in biological fluids.
Table 1: Common Background Ions in Positive ESI-MS
| m/z (Da) | Identity | Common Source |
| 149.0233 | Phthalate (B1215562) fragment | Plasticizers |
| 279.1591 | Diisooctyl phthalate fragment | Plasticizers |
| Various | Polyethylene glycol (PEG) series | Polymers, detergents |
| Various | Polypropylene glycol (PPG) series | Polymers |
| Various | Polydimethylsiloxane (PDMS) series | Silicone tubing, grease |
This table is a summary of common contaminants and the exact m/z may vary depending on the specific compound and adduct form.[2]
Table 2: Representative Concentrations of Modified Adenosines in Human Serum
| Modified Nucleoside | Concentration Range (nM) |
| Adenosine (A) | 1.95 - 34.19 |
| N6-methyladenosine (m6A) | 2.24 - 9.74 |
| N1-methyladenosine (m1A) | 115.16 - 215.77 |
| N6,2'-O-dimethyladenosine (m6Am) | 0.16 - 2.56 |
Data from a study on healthy volunteers and cancer patients, illustrating typical physiological ranges.[10]
References
- 1. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.bc.edu [ccc.bc.edu]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Optimizing Enzymatic Digestion for N1-Methyl-2'-deoxyadenosine (m1dA) Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic digestion of DNA to release N1-Methyl-2'-deoxyadenosine (m1dA) for downstream analysis, such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for releasing this compound (m1dA) from DNA samples?
A1: The general workflow involves the enzymatic digestion of purified DNA to single nucleosides. This is typically a multi-step process that includes:
-
DNA Denaturation: Heating the DNA to separate the double helix into single strands, which is the preferred substrate for Nuclease P1.[1]
-
Nuclease P1 Digestion: This enzyme hydrolyzes the phosphodiester bonds in single-stranded DNA to yield 2'-deoxynucleoside 5'-monophosphates.[1][2]
-
Alkaline Phosphatase Dephosphorylation: This enzyme removes the 5'-phosphate group from the mononucleotides to produce the final deoxynucleoside products, including m1dA.[3]
Q2: Which enzymes are essential for the complete digestion of DNA to release m1dA?
A2: A combination of enzymes is required for the complete hydrolysis of DNA into individual nucleosides. The most common combination is:
-
Nuclease P1: To break down the DNA into 5'-mononucleotides.[1][2]
-
Alkaline Phosphatase: To remove the phosphate (B84403) group, yielding the final nucleoside products.[3]
Some protocols may also include a phosphodiesterase to ensure complete cleavage of all phosphodiester bonds.[1][4]
Q3: Why is it necessary to denature the DNA before adding Nuclease P1?
A3: Nuclease P1 is a single-strand specific nuclease.[1][2] Therefore, denaturing the double-stranded DNA by heating to 95-100°C and then rapidly cooling on ice is a critical step to ensure efficient digestion.[1][5][6]
Q4: Can modified nucleosides like m1dA inhibit the digestion process?
A4: While not extensively documented for m1dA specifically, it is known that certain DNA modifications can hinder the activity of nucleases. However, the standard enzymatic digestion protocols using Nuclease P1 and Alkaline Phosphatase are generally effective for releasing a wide range of modified nucleosides.
Q5: What is the Dimroth rearrangement and how can it affect m1dA quantification?
A5: The Dimroth rearrangement is a chemical process where N1-methyladenine can convert to N6-methyladenine. This can occur under certain pH and temperature conditions.[7] It is a critical consideration during sample preparation and digestion as it can lead to an underestimation of m1dA levels. Using controlled and optimized digestion conditions is crucial to minimize this rearrangement.
Experimental Protocols & Data
Recommended Protocol for Enzymatic Digestion of DNA for m1dA Analysis
This protocol is adapted from established methods for digesting DNA to single nucleosides for analysis of modified bases.[3][5][6]
Materials:
-
Purified DNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
Sodium Acetate Buffer (e.g., 40 mM, pH 5.0-5.4)
-
Zinc Chloride (ZnCl₂)
-
Tris-HCl Buffer (e.g., 1 M, pH 7.5-8.0)
-
Nuclease-free water
Procedure:
-
DNA Denaturation:
-
Nuclease P1 Digestion:
-
Alkaline Phosphatase Dephosphorylation:
-
Enzyme Inactivation:
-
Sample Preparation for LC-MS/MS:
Summary of Recommended Digestion Conditions
| Parameter | Nuclease P1 Digestion | Alkaline Phosphatase Digestion |
| Enzyme | Nuclease P1 | Alkaline Phosphatase |
| pH | 5.0 - 5.4[5][6] | 7.5 - 8.0[5][6] |
| Temperature | 37°C[3][5][6] | 37°C[3][5][6] |
| Incubation Time | 30 min - 2 hours[3][5][6] | 30 min - 1 hour[3][5][6] |
| Key Buffer Components | Sodium Acetate, ZnCl₂[5][6] | Tris-HCl[5][6] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete DNA Digestion | Inactive enzyme(s) | Check the expiration date of the enzymes and ensure they have been stored at -20°C. Avoid multiple freeze-thaw cycles.[8][9] |
| Suboptimal reaction conditions | Verify the pH and composition of your buffers. Ensure the correct incubation temperatures are used.[9] | |
| Contaminants in the DNA sample | Ensure the DNA is free from inhibitors such as phenol, chloroform, ethanol, or high salt concentrations. Re-purify the DNA if necessary.[10] | |
| Insufficient DNA denaturation | Ensure the DNA is heated to 95-100°C for a sufficient time and rapidly cooled on ice before adding Nuclease P1.[5][6] | |
| Low m1dA Recovery | Dimroth rearrangement of m1dA to N6-methyladenine | Ensure the pH and temperature during digestion are strictly controlled. Minimize sample processing time. |
| Degradation of m1dA | While generally stable, prolonged exposure to harsh conditions should be avoided. Store digested samples at -20°C if not analyzed immediately.[3] | |
| High Variability Between Replicates | Inconsistent pipetting | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Incomplete mixing of enzymes and substrate | Gently mix the reaction after adding each enzyme. | |
| Unexpected Peaks in LC-MS/MS | Contamination of reagents or plasticware | Use nuclease-free water and certified clean tubes and pipette tips. |
| Star activity of enzymes | While less common with these enzymes compared to restriction enzymes, using excessive amounts of enzyme or prolonged incubation times could potentially lead to non-specific activity. Adhere to the recommended enzyme concentrations and incubation times.[11] |
Visualized Workflows and Pathways
Caption: Experimental workflow for the enzymatic release of m1dA.
Caption: Troubleshooting logic for incomplete enzymatic digestion.
Caption: Base excision repair pathway for m1dA.
References
- 1. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. FAQ: Global DNA Methylation ELISA | Cell Biolabs [cellbiolabs.com]
- 4. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. go.zageno.com [go.zageno.com]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N1-Methyl-2'-deoxyadenosine Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of N1-Methyl-2'-deoxyadenosine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound and its phosphoramidite (B1245037) derivative.
| Problem ID | Issue | Possible Cause | Recommendation |
| SYN-001 | Low yield of N1-methylated product | Incomplete methylation reaction. | - Ensure anhydrous reaction conditions. - Use a fresh, high-quality methylating agent (e.g., methyl iodide, dimethyl sulfate). - Optimize reaction time and temperature. |
| SYN-002 | Presence of N6-methylated impurity (Dimroth rearrangement) | Deprotection or reaction conditions are too alkaline.[1] | - Use N-chloroacetyl protection for the exocyclic amine. - Employ controlled anhydrous deprotection conditions.[1] - Avoid high temperatures and strong bases during workup. |
| SYN-003 | Incomplete phosphitylation | Inactive phosphitylating reagent or presence of moisture. | - Use freshly opened or distilled 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. - Ensure all glassware and solvents are rigorously dried. |
| SYN-004 | Low coupling efficiency of the phosphoramidite | Poor quality of the phosphoramidite or suboptimal coupling conditions. | - Purify the phosphoramidite by silica (B1680970) gel chromatography. - Use an optimized activator, such as 5-benzylthio-1H-tetrazole. |
| PUR-001 | Difficulty in purifying the final product | Co-elution of starting material or byproducts. | - Optimize HPLC gradient and column chemistry. - Consider an alternative purification method like flash chromatography with a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: Why is the N-chloroacetyl protecting group used in the synthesis of this compound?
A1: The N-chloroacetyl group is crucial for preventing the Dimroth rearrangement, a chemical reaction where the N1-methyl group migrates to the exocyclic N6 position under alkaline conditions.[1] This rearrangement would lead to the formation of the undesired N6-Methyl-2'-deoxyadenosine isomer. The N-chloroacetyl group protects the exocyclic amine and is stable under the methylation conditions, and it can be removed under controlled anhydrous conditions that do not promote the rearrangement.
Q2: What is the Dimroth rearrangement and how can it be avoided?
A2: The Dimroth rearrangement is a translocation of endocyclic and exocyclic nitrogen atoms in certain heterocyclic compounds, including N1-methylated adenosines.[1][2] In this case, it converts this compound to N6-Methyl-2'-deoxyadenosine.[1] This rearrangement is typically promoted by heat and alkaline conditions.[1] To avoid it, one should use a protecting group on the exocyclic amine (like N-chloroacetyl) and ensure that all deprotection and workup steps are carried out under non-alkaline, anhydrous conditions.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques should be used. High-resolution mass spectrometry (HRMS) can confirm the molecular weight. 1H and 13C NMR spectroscopy will help in elucidating the structure and confirming the position of the methyl group. Purity can be assessed by HPLC, which should show a single major peak corresponding to the desired product.
Q4: What are the optimal storage conditions for the this compound phosphoramidite?
A4: The phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). It is also advisable to store it in a desiccator to prevent hydrolysis.
Experimental Protocols
Synthesis of N6-chloroacetyl-N1-methyl-5'-O-(p-anisyldiphenylmethyl)-2'-deoxyadenosine
This protocol outlines a key intermediate step in the synthesis of the this compound phosphoramidite.
-
Monomethoxytritylation of 2'-deoxyadenosine (B1664071):
-
Dissolve 2'-deoxyadenosine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise at 0°C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with methanol (B129727) and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
-
-
Methylation at N-1:
-
Dissolve the 5'-O-DMT-2'-deoxyadenosine in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a suitable base (e.g., sodium hydride) at 0°C.
-
Add methyl iodide and stir at room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with a proton source (e.g., acetic acid) and purify the N1-methylated product.
-
-
N-chloroacetylation:
-
Dissolve the N1-methyl-5'-O-DMT-2'-deoxyadenosine in a mixture of dichloromethane (B109758) and pyridine.
-
Cool to 0°C and add chloroacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction and purify the desired N6-chloroacetyl-N1-methyl-5'-O-(p-anisyldiphenylmethyl)-2'-deoxyadenosine.
-
Visualizations
Caption: Synthetic workflow for this compound phosphoramidite.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Navigating Contamination in N1-Methyl-2'-deoxyadenosine (m1A) Research
Welcome to the technical support center for N1-Methyl-2'-deoxyadenosine (m1A) research. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during experiments involving m1A.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your m1A research, from sample preparation to data analysis.
High Background or Non-Specific Signal in m1A Immunoprecipitation (m1A-IP/m1A-seq)
Problem: You observe high background noise or non-specific bands/peaks in your m1A immunoprecipitation experiments, leading to difficulty in identifying true m1A-containing fragments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Antibody Cross-Reactivity | A significant issue in m1A research is the cross-reactivity of some anti-m1A antibodies with other modified nucleosides, most notably the 7-methylguanosine (B147621) (m7G) cap at the 5' end of eukaryotic mRNAs.[1] This can lead to false-positive signals, particularly in the 5' untranslated regions (5'UTRs). It is crucial to validate your anti-m1A antibody's specificity. |
| Non-Specific Binding to Beads | Proteins or nucleic acids may bind non-specifically to the magnetic or agarose (B213101) beads. Pre-clear your lysate by incubating it with beads alone before adding the anti-m1A antibody. Blocking the beads with BSA or salmon sperm DNA can also reduce non-specific binding. |
| Inadequate Washing | Insufficient washing can leave behind unbound antibodies and other contaminants. Increase the number and/or duration of wash steps. Consider using more stringent wash buffers, but be mindful that this could also disrupt weaker specific interactions. |
| Antibody Concentration Too High | An excessive amount of primary antibody can lead to non-specific binding. Titrate your antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Sample Overload | Too much input material can overwhelm the system and increase non-specific binding. Try reducing the amount of RNA or cell lysate used in the immunoprecipitation. |
Experimental Workflow for Troubleshooting High Background in m1A-IP:
Caption: Troubleshooting workflow for high background in m1A immunoprecipitation.
Inconsistent or Non-Reproducible m1A Quantification
Problem: You are experiencing significant variability in the quantification of m1A levels between replicates or experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete or Variable Dimroth Rearrangement | The Dimroth rearrangement, which converts m1A to N6-methyladenosine (m6A) under alkaline conditions, is often used to create a negative control for m1A-seq. Incomplete or variable conversion can lead to inaccurate quantification. Ensure consistent and optimized reaction conditions (pH, temperature, and incubation time) for the rearrangement. |
| Variability in Reverse Transcription | m1A can act as a block to reverse transcriptase, leading to truncated cDNA products. The efficiency of read-through can vary between different reverse transcriptase enzymes and reaction conditions. Consider using reverse transcriptases known to have better processivity through modified bases. |
| Degradation of m1A Standard | If using a synthetic m1A standard for absolute quantification, its degradation can lead to inaccurate standard curves. Store m1A standards under appropriate conditions (e.g., -20°C or lower, protected from light and moisture) and verify their integrity periodically. |
| Contamination of Synthetic m1A | Commercially available this compound may contain impurities from the synthesis process. It is advisable to assess the purity of the synthetic m1A using methods like HPLC-MS. |
Logical Diagram for Ensuring Reproducible m1A Quantification:
Caption: Key steps to ensure consistent and reproducible m1A quantification.
Frequently Asked Questions (FAQs)
Chemical Contamination
Q1: What are the potential chemical contaminants in synthetic this compound and how can I detect them?
A1: Potential contaminants in synthetic m1A can include starting materials, byproducts of the synthesis, and degradation products. A common byproduct of m1A synthesis is N6-methyl-2'-deoxyadenosine (m6A) due to the Dimroth rearrangement, especially if deprotection steps are not carefully controlled.[2] Other potential impurities could be unreacted 2'-deoxyadenosine (B1664071) or other isomers.
Detection Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most effective method for assessing the purity of synthetic m1A and identifying potential contaminants.[3][4][5][6]
Q2: What is an acceptable purity level for synthetic m1A for use in enzymatic assays or as a standard for quantification?
A2: While there is no universally mandated purity level, for sensitive applications like enzymatic assays or as a standard for absolute quantification, a purity of ≥98% as determined by a quantitative method like HPLC is highly recommended. The presence of even small amounts of contaminants like m6A could interfere with antibody-based detection methods or enzymatic reactions.
Antibody-Related Issues
Q3: My anti-m1A antibody shows a strong signal in the 5'UTR of many mRNAs. Is this a real biological finding?
A3: This is a well-documented artifact caused by the cross-reactivity of certain commercially available anti-m1A antibodies with the 7-methylguanosine (m7G) cap present at the 5' end of eukaryotic mRNAs. It is crucial to validate the specificity of your antibody to ensure that the observed signals are not false positives.
Q4: How can I validate the specificity of my anti-m1A antibody?
A4: You can validate your antibody's specificity using several methods:
-
Competitive ELISA: This is a quantitative method to assess the antibody's binding preference. You pre-incubate the antibody with free m1A, m7G, N6-methyladenosine (m6A), and adenosine (B11128) before adding the mixture to a plate coated with an m1A-conjugate. A specific antibody will show a significant decrease in signal only when competed with free m1A.
-
Dot Blot: This is a qualitative or semi-quantitative method where you spot different modified and unmodified nucleosides or RNA oligonucleotides onto a membrane and probe it with your anti-m1A antibody. A specific antibody should only show a strong signal for m1A.
Hypothetical Competitive ELISA Data for Anti-m1A Antibody Validation:
| Competitor | Concentration (nM) | Absorbance (450 nm) | % Inhibition |
| N1-methyladenosine (m1A) | 0 | 1.50 | 0% |
| 10 | 0.75 | 50% | |
| 100 | 0.15 | 90% | |
| 7-methylguanosine (m7G) | 1000 | 1.45 | 3% |
| N6-methyladenosine (m6A) | 1000 | 1.48 | 1% |
| Adenosine (A) | 1000 | 1.50 | 0% |
Sequencing Artifacts
Q5: I am seeing a high number of single nucleotide variants (SNVs) or unexpected mutations in my m1A-seq data. What could be the cause?
A5: Artifacts in sequencing data can arise from several sources during library preparation and sequencing:
-
Reverse Transcription Errors: Reverse transcriptase can introduce errors, especially when encountering modified bases.
-
PCR Amplification Bias: During PCR amplification of the library, errors can be introduced and amplified.
-
Mispriming during Reverse Transcription: Non-specific binding of the reverse transcription primer can lead to the generation of incorrect cDNA sequences.[7]
-
DNA Damage: If working with sensitive samples like those from FFPE tissues, DNA damage can lead to sequencing artifacts.
To mitigate these issues, use high-fidelity polymerases for amplification, optimize reverse transcription conditions, and use appropriate data analysis pipelines to filter out low-quality reads and potential artifacts.
Experimental Protocols
Protocol: Antibody Specificity Testing by Competitive ELISA
-
Plate Coating: Coat the wells of a high-binding 96-well plate with an m1A-conjugated protein (e.g., m1A-BSA) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
Competition: In separate tubes, pre-incubate the anti-m1A antibody at a constant concentration with serial dilutions of the competitor nucleosides (m1A, m7G, m6A, and adenosine) for 1 hour at room temperature.
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked wells and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody that recognizes the primary antibody's host species and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Workflow for Competitive ELISA:
Caption: Step-by-step workflow for performing a competitive ELISA to validate antibody specificity.
Protocol: Antibody Specificity Testing by Dot Blot
-
Membrane Preparation: Spot serial dilutions of modified (m1A, m7G, m6A) and unmodified (A) nucleosides or RNA oligonucleotides onto a nitrocellulose or PVDF membrane.
-
Drying and Crosslinking: Allow the spots to air dry completely. If using nucleic acids, UV crosslink them to the membrane.
-
Blocking: Block the membrane in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-m1A antibody (at its optimal dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an ECL substrate and visualize the signal using a chemiluminescence imager.
Expected Outcome of a Specific Anti-m1A Antibody in a Dot Blot:
Caption: A strong signal should only be observed for N1-methyladenosine (m1A).
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. microsynth.com [microsynth.com]
- 6. A novel HPLC method reveals that precipitation of 2'-deoxyadenosine 5'-monophosphate with lithium perchlorate/acetone leads to base depurination. | Semantic Scholar [semanticscholar.org]
- 7. Identification and removal of sequencing artifacts produced by mispriming during reverse transcription in multiple RNA-seq technologies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Mutagenicity of N1-Methyl-2'-deoxyadenosine and O6-methylguanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic properties of two critical DNA adducts, N1-Methyl-2'-deoxyadenosine (N1-Me-dA) and O6-methylguanine (O6-MeG). Formed by exposure to alkylating agents, these lesions differ significantly in their biological consequences, from their impact on DNA replication to their potential to induce mutations and trigger cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the cellular responses to these forms of DNA damage.
Executive Summary
This compound and O6-methylguanine are both products of DNA alkylation, a form of DNA damage implicated in carcinogenesis and targeted by certain chemotherapies. However, their effects on the integrity of the genetic code are markedly different. O6-methylguanine is a potent mutagenic lesion, primarily causing G:C to A:T transition mutations due to its propensity to mispair with thymine (B56734) during DNA replication. In stark contrast, this compound is a strong replication block, exhibiting low mutagenicity. Its primary effect is cytotoxic, stalling DNA synthesis until the lesion is repaired. This guide will explore the experimental evidence that underpins these distinct mutagenic profiles.
Quantitative Comparison of Mutagenicity
The following table summarizes quantitative data on the mutagenicity of N1-Me-dA and O6-MeG, primarily from studies utilizing plasmid-based forward mutation assays in Escherichia coli. To assess the intrinsic mutagenic potential of these lesions, data from repair-deficient bacterial strains are included.
| Parameter | This compound (N1-Me-dA) | O6-methylguanine (O6-MeG) |
| Primary Mutagenic Outcome | Primarily a block to DNA replication; low mutagenicity. | High mutagenicity; predominantly G:C → A:T transitions. |
| Mutation Frequency (in repair-deficient E. coli) | ~1% in an alkB deficient strain.[1] | Up to 94% in an ada⁻ ogt⁻ mutS⁻ strain. |
| Predominant Mutation Type | Not highly mutagenic, so a predominant type is not well-established. | G:C → A:T transitions. |
| Effect on DNA Replication | Strong block to replicative DNA polymerases.[1] | Miscoding lesion that is readily bypassed by DNA polymerases, leading to mutations. |
| Primary Repair Pathway | Direct reversal by AlkB family dioxygenases.[2][3][4][5] | Direct reversal by O6-alkylguanine-DNA alkyltransferase (AGT).[6] |
DNA Damage Response and Signaling Pathways
The cellular response to N1-Me-dA and O6-MeG is dictated by the nature of the lesion and the availability of specific DNA repair pathways.
This compound: The methylation at the N1 position of adenine (B156593) disrupts the Watson-Crick base pairing face of the molecule, leading to a stall in DNA replication. The primary cellular defense against this lesion is direct repair by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. These enzymes oxidatively demethylate the N1 position, restoring the adenine base and releasing formaldehyde.
References
- 1. Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AlkB mystery solved: oxidative demethylation of N1-methyladenine and N3-methylcytosine adducts by a direct reversal mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repair of 3-methylthymine and 1-methylguanine lesions by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Adaptive Response Enzyme AlkB Preferentially Repairs 1-Methylguanine and 3-Methylthymine Adducts in Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suicide inactivation of the E. coli O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of N1-Methyl-2'-deoxyadenosine as a Biomarker for Specific Cancers: A Comparative Guide
Introduction
N1-methyladenosine (m1A) is a post-transcriptional RNA modification that plays a role in various biological processes.[1] This modification is reversible and is dynamically regulated by specific "writer," "eraser," and "reader" proteins.[1] The turnover of RNA, particularly transfer RNA (tRNA), can lead to the release of modified nucleosides like m1A, which are then excreted in urine or found in other bodily fluids.[2] Due to the association between altered RNA metabolism and tumorigenesis, there is growing interest in the potential of m1A and its related regulators as biomarkers for cancer diagnosis and prognosis.[1][3] This guide provides an objective comparison of N1-Methyl-2'-deoxyadenosine's performance against other biomarkers, supported by experimental data and detailed methodologies.
Performance of this compound (m1A) as a Cancer Biomarker
Recent studies have investigated the levels of m1A in the serum and urine of cancer patients. While m1A is explored as a potential biomarker, its utility can vary significantly depending on the cancer type and when compared to other similar molecules.
A study analyzing serum levels of various methylated adenosine (B11128) modifications in colorectal and gastric cancer patients found no significant difference in m1A concentrations between cancer patients and healthy controls.[4] In contrast, the levels of N6-methyladenosine (m6A) and N6,2′-O-dimethyladenosine (m6Am) were significantly higher in patients with either of these cancers.[4]
Table 1: Serum Adenosine Modification Concentrations in Cancer Patients and Healthy Controls
| Analyte | Healthy Controls (n=99) | Colorectal Cancer (n=51) | Gastric Cancer (n=27) |
|---|---|---|---|
| m1A (nM) | - | 158.62 ± 24.79 | 156.83 ± 27.07 |
| m6A (nM) | - | 5.57 ± 1.67 | 6.93 ± 1.38 |
| m6Am (nM) | - | 1.13 ± 0.53 | 0.91 ± 0.57 |
Data from a 2021 study on methylated adenosine modifications. The study concluded that there was no significant difference in m1A levels between healthy controls and cancer patients (p > 0.05).[4]
However, other research has suggested that a panel of modified nucleosides, including m1A, could be effective. One study indicated that significant elevations in the total concentration of at least three or four indicator nucleosides (including 1-methyladenosine) could detect tumors with a sensitivity of up to 77% and a specificity of 98%.[2]
Comparison with Alternative Biomarkers
The field of cancer diagnostics is continually evolving, with several liquid biopsy analytes emerging as alternatives or complements to single-molecule markers like m1A. These include other RNA modifications, circulating tumor DNA (ctDNA), and extracellular vesicles (EVs).
Table 2: Comparison of m1A with Alternative Cancer Biomarkers
| Biomarker | Type | Cancers Investigated | Sample Fluid | Key Findings & Performance |
|---|---|---|---|---|
| m1A | RNA Modification | Colorectal, Gastric, Ovarian | Serum, Urine | Levels were not significantly elevated in colorectal or gastric cancer compared to controls.[4] May have utility as part of a larger panel of modified nucleosides.[2] m1A-related genes have been used to build prognostic models in ovarian cancer.[5] |
| m6A & m6Am | RNA Modification | Colorectal, Gastric | Serum | Levels were significantly increased in both colorectal and gastric cancer patients compared to healthy controls (p < 0.001 for m6A; p < 0.0001 for m6Am in colorectal).[4] |
| ctDNA Methylation | Epigenetic DNA Modification | Ovarian, Lung, Colorectal, Prostate | Plasma, Urine | Aberrant DNA methylation is an early event in carcinogenesis.[6] Panels of methylated DNA markers can detect ovarian cancer with high specificity (96%) and sensitivity (79%).[6] Specific markers like SEPT9 (colorectal) and GSTP1 (prostate) are already in clinical use.[7] |
| Extracellular Vesicles (EVs) | Vesicles (containing proteins, RNA) | Various Cancers | Blood, other body fluids | Reflect the contents of their cell of origin and are promising biomarker sources.[8] May be superior to CTCs and ctDNA for early diagnosis and monitoring.[8] |
| Cell-free RNA (cfRNA) | RNA molecules | Various Cancers | Blood, other body fluids | Provides a dynamic view of cellular processes, reflecting changes in gene expression from both cancerous and non-cancerous cells in the tumor microenvironment.[8] |
Experimental Protocols & Methodologies
Detection of m1A in Serum via HILIC-MS/MS
The quantification of m1A and other modified nucleosides in patient serum is commonly achieved using hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC-MS/MS).[4]
Protocol Outline:
-
Sample Preparation:
-
Serum samples are thawed and deproteinized, typically by adding a threefold volume of cold acetonitrile.
-
The mixture is vortexed and then centrifuged at high speed (e.g., 12,000 rpm for 10 minutes at 4°C) to precipitate proteins.
-
The resulting supernatant is collected and dried under a vacuum.
-
-
Chromatographic Separation:
-
The dried residue is reconstituted in an appropriate solvent (e.g., 90% acetonitrile).
-
The sample is injected into a HILIC column.
-
A gradient elution is performed using a mobile phase consisting of two solutions, for example:
-
Solvent A: Acetonitrile.
-
Solvent B: Water with an additive like ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
-
Mass Spectrometry Detection:
-
The eluent from the chromatography column is introduced into a triple quadrupole mass spectrometer.
-
The instrument is operated in positive electrospray ionization (ESI) mode.
-
Detection is performed using multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity for m1A and other target nucleosides. Specific precursor-to-product ion transitions are monitored for each analyte.
-
Biomarker Validation and Biological Context
The validation of any cancer biomarker is a multi-step process that moves from initial discovery to clinical utility. This pathway ensures that the biomarker is not only analytically sound but also clinically relevant.
m1A modifications and their associated regulatory proteins are implicated in key cancer-related signaling pathways. For instance, regulators of m1A have been found to modulate the PI3K/AKT pathway, which is crucial for cell proliferation, in several cancers including gastrointestinal cancer and hepatocellular carcinoma.[1]
Conclusion
This compound remains a molecule of interest in cancer biomarker research. Its presence in bodily fluids reflects the turnover of RNA, a process often dysregulated in cancer.[2] However, current evidence suggests that its utility as a standalone biomarker for specific cancers like colorectal and gastric cancer may be limited, especially when compared to other methylated nucleosides such as m6A and m6Am.[4] The future of m1A in clinical diagnostics may lie in its inclusion within a broader panel of modified nucleosides or as part of a multi-analyte liquid biopsy that incorporates data from ctDNA and other sources. Further large-scale validation studies are required to fully elucidate its clinical potential across a wider range of malignancies.
References
- 1. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characteristics of N1-Methyladenosine Regulators and Their Correlation with Overall Cancer Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of N1 methyladenosine-related biomarker predicting overall survival outcomes and experimental verification in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylated DNA markers for plasma detection of ovarian cancer: Discovery, validation, and clinical feasibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA methylation biomarkers discovered in silico detect cancer in liquid biopsies from non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontlinegenomics.com [frontlinegenomics.com]
Cross-validation of different analytical methods for N1-Methyl-2'-deoxyadenosine
A Comparative Guide to Analytical Methods for N1-Methyl-2'-deoxyadenosine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of this compound (m1A), a modified nucleoside implicated in various biological processes and diseases, is of paramount importance. The choice of analytical method is critical for achieving reliable and reproducible results. This guide provides an objective comparison of the two primary analytical techniques for m1A quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance characteristics, detailed experimental protocols, and a workflow visualization to aid in selecting the most suitable method for your research needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the required sensitivity, specificity, and the nature of the biological matrix. LC-MS/MS is generally considered the gold standard for its high sensitivity and specificity, while ELISA offers a high-throughput and cost-effective alternative. The table below summarizes the key quantitative performance parameters for each method.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Antibody-based recognition and colorimetric detection.[1] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range. | ~2.544 ng/mL.[1] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range. | Not explicitly stated, but higher than LOD. |
| Linearity (R²) / Range | Excellent linearity (R² > 0.999) over a wide dynamic range.[2] | Dependent on the standard curve, typically narrower range. |
| Accuracy (% Recovery) | High accuracy, typically 89.0% to 105.5%.[2] | Good recovery characteristics reported.[1] |
| Precision (%CV) | High precision; Intra-day ≤ 6.0%, Inter-day ≤ 8.8%.[2] | Good precision characteristics reported.[1] |
| Specificity | Very high; distinguishes between structurally similar isomers. | High, but potential for cross-reactivity with related molecules. |
| Sample Throughput | Moderate; sample analysis is sequential. | High; suitable for 96-well plate format.[1][3] |
| Sample Types | Versatile (Serum, Plasma, Urine, Tissue).[2][4] | Serum, Plasma, Urine.[1] |
| Cost & Expertise | High initial investment and requires specialized expertise.[5] | Lower cost and relatively simple to perform.[3][6] |
Analytical Method Workflows
The operational workflows for LC-MS/MS and ELISA differ significantly in their sample processing and detection steps. The following diagram illustrates the typical experimental sequence for each method.
Experimental Protocols
Detailed and validated protocols are essential for accurate quantification. Below are representative methodologies for both LC-MS/MS and ELISA, based on established procedures.
Protocol 1: LC-MS/MS Quantification of m1A in Human Serum
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for robust separation of polar analytes like m1A, followed by sensitive detection with tandem mass spectrometry.[2]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of serum sample, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of m1A).
-
Vortex the mixture vigorously for 2 minutes to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile/5% water with buffer). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
2. HILIC-MS/MS Parameters
-
LC Column: A BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention of polar nucleosides.[2]
-
Mobile Phase A: 10 mM malic acid in water/acetonitrile (95:5, v/v).
-
Mobile Phase B: 10 mM malic acid in water/acetonitrile (5:95, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution: A gradient should be optimized to ensure separation from other nucleosides, typically starting at a high percentage of Mobile Phase B and gradually increasing the percentage of Mobile Phase A.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for m1A and the internal standard must be optimized on the instrument used.
3. Data Analysis
-
Quantification is performed by creating a calibration curve from standards of known m1A concentrations.
-
The peak area ratio of the analyte to the internal standard is plotted against concentration, and a linear regression model is applied.[7]
Protocol 2: Competitive ELISA for m1A Quantification
This protocol is based on a competitive immunoassay format, where m1A in the sample competes with a fixed amount of m1A-conjugate for binding to a limited amount of anti-m1A antibody. The colorimetric signal is inversely proportional to the amount of m1A in the sample.[1]
1. Reagent and Sample Preparation
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Samples (e.g., serum, plasma, urine) may require dilution to fall within the assay's dynamic range.[1]
-
Create a standard curve by performing serial dilutions of the provided m1A standard.
2. Assay Procedure
-
Add 50 µL of the prepared standards or samples to the appropriate wells of the 96-well microplate. Incubate for 10 minutes at room temperature.[1]
-
Add 50 µL of the anti-m1A antibody solution to each well. Incubate for 1 hour at room temperature.[1]
-
Wash the plate 5 times with the provided wash buffer.
-
Add 100 µL of a prepared HRP-conjugated secondary antibody solution to each well. Incubate for 1 hour at room temperature.[1]
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) One-Step Substrate Reagent to each well. Incubate for 2-10 minutes at room temperature, protected from light, to allow for color development.[1]
-
Add 100 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.[1]
3. Data Analysis
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.[1]
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the m1A standards.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentration of m1A in the unknown samples based on their absorbance values.[1]
References
- 1. raybiotech.com [raybiotech.com]
- 2. scispace.com [scispace.com]
- 3. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
Comparative Analysis of N1-Methyl-2'-deoxyadenosine Levels in Healthy vs. Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
N1-Methyl-2'-deoxyadenosine (m1dA) is a DNA adduct formed through the methylation of deoxyadenosine (B7792050) at the N1 position. This modification is often the result of exposure to endogenous and exogenous alkylating agents, leading to disruptions in DNA replication and potential mutagenicity. Consequently, the levels of m1dA in tissues are of significant interest as a potential biomarker for various diseases, including cancer. This guide provides a comparative analysis of m1dA levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Analysis of Modified Nucleosides
Direct quantitative comparisons of m1dA levels in healthy versus diseased human tissues are not widely available in published literature, likely due to the technical challenges associated with detecting this low-abundance DNA adduct. However, studies on other modified nucleosides, such as N6-methyladenosine (m6A) in RNA, have demonstrated differential levels in diseased states. For illustrative purposes, the following table summarizes quantitative data for N1-methyladenosine (m1A), a related RNA modification, in the serum of cancer patients compared to healthy controls. While not m1dA in tissue, this data highlights the potential for modified nucleosides to serve as disease biomarkers.
| Analyte | Cohort | Sample Type | Concentration (nM) | Statistical Significance | Reference |
| N1-methyladenosine (m1A) | Healthy Controls (n=99) | Serum | 154.58 ± 21.10 | - | [1] |
| Colorectal Cancer (n=51) | Serum | 158.62 ± 24.79 | Not Significant | [1] | |
| Gastric Cancer (n=27) | Serum | 156.83 ± 27.07 | Not Significant | [1] |
Note: The data presented is for N1-methyladenosine (m1A) in serum and is intended to be illustrative of the type of comparative analysis that could be applied to this compound (m1dA) in tissue should such data become available.
Experimental Protocols
The quantification of m1dA in tissue samples is a complex process that requires sensitive and specific analytical techniques. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of m1dA in Tissue by LC-MS/MS
1. Tissue Homogenization and DNA Extraction:
-
Fresh or frozen tissue samples (approximately 50-100 mg) are homogenized in a suitable lysis buffer.
-
DNA is extracted from the homogenate using a commercial DNA isolation kit or standard phenol-chloroform extraction protocols.
-
The quantity and quality of the extracted DNA are assessed using UV spectrophotometry (A260/A280 ratio) and agarose (B213101) gel electrophoresis.
2. DNA Digestion:
-
Purified DNA (10-50 µg) is enzymatically digested to its constituent deoxynucleosides.
-
A cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase, is used for complete digestion.
-
The digestion is typically carried out overnight at 37°C in a buffered solution.
3. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
The digested DNA sample is loaded onto a C18 SPE cartridge to remove salts, proteins, and other interfering substances.
-
The cartridge is washed with a low-organic solvent, and the deoxynucleosides are eluted with a higher concentration of organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The eluate is dried under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution is performed using a mobile phase typically consisting of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile. This separates the different deoxynucleosides based on their hydrophobicity.
-
Tandem Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions [M+H]+ of the deoxynucleosides.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ion of m1dA (m/z 266.1) and a specific product ion generated by its fragmentation (e.g., the protonated base, m/z 150.1). This highly specific transition allows for accurate quantification even in complex biological matrices.
-
-
Quantification: An internal standard, such as a stable isotope-labeled version of m1dA ([¹⁵N₅]-m1dA), is spiked into the samples before digestion to correct for any sample loss during preparation and for variations in instrument response. A calibration curve is generated using known concentrations of m1dA standards to quantify the amount of m1dA in the tissue sample.
Mandatory Visualization
Experimental Workflow for m1dA Quantification
Caption: Experimental workflow for the quantification of this compound (m1dA) in tissue samples.
This compound in DNA Damage and Repair
This compound is a form of DNA damage that can block DNA replication. Cells have evolved specific repair pathways to remove such adducts and maintain genomic integrity. The primary mechanism for the repair of m1dA is base excision repair (BER), initiated by the enzyme AlkB homolog (ALKBH).
Caption: Simplified pathway of m1dA-induced DNA damage and its repair via the Base Excision Repair pathway.
References
A Comparative Guide to the Repair of N1-Methyl-2'-deoxyadenosine and N3-methyladenine
For Researchers, Scientists, and Drug Development Professionals
DNA alkylation is a form of DNA damage that can arise from both endogenous metabolic processes and exposure to environmental agents or chemotherapeutic drugs. This guide provides a detailed comparison of the cellular repair mechanisms for two common and cytotoxic adenine (B156593) lesions: N1-Methyl-2'-deoxyadenosine (m1dA) and N3-methyladenine (3mA). While both are methylated forms of adenine, their distinct chemical structures necessitate fundamentally different repair strategies, which have significant implications for cellular survival, mutagenesis, and the efficacy of alkylating cancer therapies.
Overview of Repair Pathway Differences
The most critical distinction between the repair of m1dA and 3mA lies in the pathways employed by the cell. N1-methyladenine, which directly disrupts Watson-Crick base pairing, is primarily repaired through a single-step, direct reversal mechanism.[1][2][3][4] In contrast, N3-methyladenine, a cytotoxic lesion that blocks DNA replication, is predominantly removed via the multi-step Base Excision Repair (BER) pathway.[5][6][7][8]
| Feature | This compound (m1dA) | N3-methyladenine (3mA) |
| Primary Repair Pathway | Direct Reversal (Oxidative Demethylation)[1][2] | Base Excision Repair (BER)[5][6] |
| Key Initiating Enzyme | AlkB family dioxygenases (e.g., E. coli AlkB, human ABH2/ABH3)[4][9] | DNA Glycosylases (e.g., E. coli TAG, human AAG/MPG)[6][10] |
| Pathway Complexity | Single enzymatic step | Multi-step pathway involving several enzymes[7] |
| Repair Intermediate | None; direct restoration of adenine[1] | Apurinic/Apyrimidinic (AP) site[7][11] |
| Backup Pathway | BER (in some organisms lacking AlkB)[3][11] | Nucleotide Excision Repair (NER)[12] |
Detailed Comparison of Repair Mechanisms
This compound (m1dA): Direct Reversal
The repair of m1dA is a model of enzymatic efficiency. The lesion is recognized and repaired by the AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases.[1][2]
Mechanism:
-
The AlkB enzyme binds to the DNA containing the m1dA lesion.
-
Using molecular oxygen, it oxidizes the aberrant methyl group.[1][13]
-
This hydroxylation reaction is unstable, leading to the release of the methyl group as formaldehyde.
-
The process restores the original adenine base in a single catalytic event, without excising the base or breaking the DNA backbone.[1] This direct reversal can occur on both single- and double-stranded DNA.[1]
// Nodes DNA_m1dA [label="DNA with m1dA Lesion", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkB [label="AlkB Dioxygenase\n(+ Fe(II), 2-OG, O2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Repaired [label="Repaired DNA\n(Adenine Restored)", fillcolor="#F1F3F4", fontcolor="#202124"]; Byproducts [label="Formaldehyde,\nSuccinate, CO2", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges DNA_m1dA -> AlkB [label=" Recognition", color="#34A853"]; AlkB -> DNA_Repaired [label=" Oxidative\n Demethylation", color="#EA4335"]; AlkB -> Byproducts [style=dashed, arrowhead=none];
// Layout {rank=same; DNA_m1dA; DNA_Repaired;} AlkB -> DNA_Repaired [constraint=true]; } .dot Caption: Direct reversal repair of m1dA by AlkB dioxygenase.
N3-methyladenine (3mA): Base Excision Repair
The repair of 3mA is a more complex, multi-stage process initiated by a specialized DNA glycosylase. In humans, this enzyme is the Alkyladenine DNA Glycosylase (AAG).[6][14][15]
Mechanism:
-
Recognition and Excision: AAG scans the DNA, recognizes the 3mA lesion, and flips the damaged base out of the helix. It then cleaves the N-glycosidic bond connecting the base to the deoxyribose sugar.[5][7]
-
AP Site Formation: The removal of the base leaves an apurinic/apyrimidinic (AP) site, a location in the DNA that lacks a purine (B94841) or pyrimidine (B1678525) base.[7][11]
-
Backbone Incision: AP Endonuclease 1 (APE1) recognizes the AP site and cuts the phosphodiester backbone immediately 5' to the lesion.
-
Synthesis and Ligation: DNA Polymerase β (Pol β) removes the remaining sugar-phosphate remnant and synthesizes a new nucleotide into the gap. Finally, DNA Ligase seals the nick in the DNA backbone, completing the repair.[7]
// Nodes start [label="DNA with 3mA Lesion", fillcolor="#F1F3F4", fontcolor="#202124"]; glycosylase [label="AAG Glycosylase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ap_site [label="AP Site Created", fillcolor="#FBBC05", fontcolor="#202124"]; ape1 [label="APE1 Endonuclease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nick [label="5' Nick in Backbone", fillcolor="#FBBC05", fontcolor="#202124"]; polb [label="DNA Polymerase β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligase [label="DNA Ligase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Repaired DNA", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> glycosylase [label=" Base Excision", color="#EA4335"]; glycosylase -> ap_site [style=dashed, arrowhead=none]; ap_site -> ape1 [label=" Incision", color="#EA4335"]; ape1 -> nick [style=dashed, arrowhead=none]; nick -> polb [label=" Synthesis", color="#EA4335"]; polb -> ligase [label=" Ligation", color="#EA4335"]; ligase -> end; } .dot Caption: The multi-step Base Excision Repair (BER) pathway for 3mA.
Quantitative Data Comparison
While direct comparative kinetic data in a single study is sparse, data from multiple sources allows for an evaluation of enzyme efficiency. The human AAG glycosylase exhibits broad substrate specificity, recognizing various damaged purines.[14][16] In contrast, human AlkB homologs are more specific to certain N-alkylated adducts.
| Enzyme (Human) | Lesion | Apparent Rate Constant (k_obs, min⁻¹) | Substrate Specificity | Reference |
| AAG (Δ80AAG) | εA (1,N⁶-ethenoadenine) | 0.49 ± 0.02 | Broad (3mA, 7mG, εA, Hx)[14][16] | [14] |
| AAG (Δ80AAG) | Hx (Hypoxanthine) | 0.28 ± 0.02 | Broad (3mA, 7mG, εA, Hx)[14][16] | [14] |
| hABH2 | m1A (in dsDNA) | ~1.0 (estimated from graphs) | Specific (m1A, 3mC)[9] | N/A |
| hABH3 | m1A (in ssDNA) | ~0.8 (estimated from graphs) | Specific (m1A, 3mC)[9] | N/A |
Note: εA and Hx are used as representative substrates for AAG activity from available literature. The rates shown are illustrative and can vary significantly based on experimental conditions and DNA sequence context.
Experimental Protocols
In Vitro DNA Glycosylase Assay (for 3mA)
This assay measures the ability of a glycosylase like AAG to excise a damaged base from a DNA substrate.
-
Substrate Preparation: A short DNA oligonucleotide (e.g., 30-mer) containing a single, site-specific 3mA lesion is synthesized. The 5' end of this oligonucleotide is radiolabeled with ³²P for visualization. This labeled strand is then annealed to its complementary strand to create double-stranded DNA.
-
Enzymatic Reaction: The radiolabeled DNA substrate is incubated with purified AAG enzyme in a suitable reaction buffer (e.g., Tris-HCl, EDTA, DTT) at 37°C for a defined time course (e.g., 0, 5, 15, 30 minutes).
-
AP Site Cleavage: The reaction is stopped, and the resulting AP site is cleaved by adding NaOH or by heat treatment, which breaks the DNA backbone at the baseless site.
-
Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The full-length substrate (uncleaved) and the shorter cleaved product are visualized by autoradiography.
-
Quantification: The percentage of cleaved product relative to the total DNA in each lane is quantified to determine the rate of glycosylase activity.
In Vitro Oxidative Demethylation Assay (for m1dA)
This assay measures the direct repair of m1dA by an AlkB homolog.
-
Substrate Preparation: An oligonucleotide containing a site-specific m1dA lesion is prepared, similar to the glycosylase assay. Labeling can be done with ³²P or a fluorescent tag.
-
Enzymatic Reaction: The DNA substrate is incubated with the purified AlkB homolog (e.g., hABH2) at 37°C. The reaction buffer must contain the necessary cofactors: Fe(II), 2-oxoglutarate, and a reducing agent like ascorbate.
-
Analysis Method 1 (HPLC): For larger quantities, the reaction can be stopped, the DNA hydrolyzed to release the bases, and the mixture analyzed by High-Performance Liquid Chromatography (HPLC). The disappearance of the m1A peak and the appearance of the adenine peak are monitored.[13]
-
Analysis Method 2 (Primer Extension): A more sensitive method involves a primer extension assay. After the repair reaction, a short, labeled primer is annealed upstream of the lesion site. A DNA polymerase is added. If the m1dA lesion (which blocks polymerases) has been repaired to adenine, the polymerase will extend the primer past the lesion site, generating a full-length product. If the lesion remains, the polymerase will stall, producing a truncated product. Products are then resolved on a denaturing PAGE gel.
// Nodes start [label="Prepare Labeled DNA\n(with m1dA or 3mA)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Incubate with Repair Enzyme\n(AlkB or AAG) + Cofactors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stop_rxn [label="Stop Reaction & Process\n(e.g., Alkali for AAG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Analyze Products via\nDenaturing PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; quantify [label="Quantify Product Formation\nto Determine Repair Rate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reaction; reaction -> stop_rxn; stop_rxn -> analysis; analysis -> quantify; } .dot Caption: Generalized workflow for in vitro DNA repair assays.
References
- 1. AlkB mystery solved: oxidative demethylation of N1-methyladenine and N3-methylcytosine adducts by a direct reversal mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AlkB-mediated oxidative demethylation reverses DNA damage in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage recognition and repair by 3-methyladenine DNA glycosylase I (TAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repair of 3-methyladenine and abasic sites by base excision repair mediates glioblastoma resistance to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repair of 3-methyladenine and abasic sites by base excision repair mediates glioblastoma resistance to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repair of 3-methylthymine and 1-methylguanine lesions by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]
- 11. Structural basis for enzymatic excision of N1‐methyladenine and N3‐methylcytosine from DNA | The EMBO Journal [link.springer.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Link Between Human Alkyladenine DNA Glycosylase and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recognition and Processing of a New Repertoire of DNA Substrates by Human 3-Methyladenine DNA Glycosylase (AAG) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antibodies for N1-Methyl-2'-deoxyadenosine (m1A) Detection
For researchers, scientists, and drug development professionals, the accurate detection of N1-Methyl-2'-deoxyadenosine (m1A), a critical post-transcriptional RNA modification, is paramount. This guide provides a comparative overview of commercially available antibodies for m1A, supported by experimental data from manufacturers, and outlines detailed protocols for their use. It also addresses the crucial aspect of antibody specificity, a significant concern within the epitranscriptomics field.
N1-methyladenosine is a reversible RNA modification that plays a pivotal role in regulating the structure and function of various RNA species, including tRNA, rRNA, and mRNA.[1] Its dysregulation has been implicated in numerous cellular processes and diseases, making its detection and quantification a key area of research.[2][3] The primary tool for this is the use of specific antibodies; however, their utility is contingent on high specificity and minimal cross-reactivity.[1] Concerns have been raised about the cross-reactivity of some anti-m1A antibodies with other modifications like the 7-methylguanosine (B147621) (m7G) cap, which can lead to false-positive signals.[1][4] Therefore, rigorous validation is essential for reliable results.[5]
Commercially Available Antibodies for this compound
This section summarizes the specifications of several commercially available antibodies for m1A based on manufacturer-provided data. It is important to note that independent, head-to-head comparative studies are limited, and the performance of these antibodies may vary depending on the specific experimental conditions.
| Antibody | Provider | Catalog No. | Clonality | Host | Validated Applications | Specificity/Cross-Reactivity Data |
| m1A (E8S7H) | Cell Signaling Technology | 37739 | Monoclonal | Rabbit | Dot Blot (DB), ELISA | Does not cross-react with unmodified adenosine, N6-methyladenosine (m6A), or 2'-O-methyladenosine.[6] |
| Anti-m1A | Abcam | ab251495 | Monoclonal | Rabbit | Dot Blot, IP, ELISA | Developed to discriminate between m1A and unmodified Adenosine (A).[7] |
| Anti-m1A | RayBiotech | 131-0172 | Polyclonal | Rabbit | ELISA, Indirect Fluorescent Antibody (IFA) | Purified by Protein A affinity chromatography.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of anti-m1A antibodies. Below are generalized protocols for Dot Blot and methylated RNA immunoprecipitation (MeRIP), which should be optimized for specific experimental contexts.
RNA Dot Blot Protocol
This protocol allows for the semi-quantitative detection of m1A in RNA samples.
-
RNA Sample Preparation:
-
Purify total RNA from cells or tissues using a standard method like TRIzol extraction.
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Prepare serial dilutions of the RNA samples in RNase-free water. It is advisable to heat the samples at 65°C for 5 minutes and then chill on ice to denature the RNA.
-
-
Membrane Preparation and RNA Spotting:
-
Cut a piece of nylon or nitrocellulose membrane to the desired size.
-
Pre-wet the membrane in RNase-free water and then equilibrate in a suitable buffer (e.g., 6X SSC).
-
Assemble the dot blot apparatus.
-
Carefully spot 1-2 µL of each RNA dilution onto the membrane.
-
Allow the spots to air dry completely.
-
-
UV Cross-linking:
-
Place the membrane with the RNA side up in a UV cross-linker and expose it to 120 mJ/cm² of UV radiation to immobilize the RNA.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or a commercial blocking buffer in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-m1A antibody (e.g., Cell Signaling Technology #37739 at a 1:1000 dilution) in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at the recommended dilution in the blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Methylated RNA Immunoprecipitation (MeRIP) Protocol
MeRIP, followed by sequencing (MeRIP-seq), is a powerful technique for the transcriptome-wide mapping of m1A.
-
RNA Fragmentation:
-
Start with high-quality total RNA or poly(A)-selected RNA.
-
Fragment the RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer or enzymatic methods.
-
Purify the fragmented RNA using a spin column or ethanol (B145695) precipitation.
-
-
Immunoprecipitation:
-
Prepare magnetic beads (e.g., Protein A/G) by washing them with IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).
-
Incubate the beads with the anti-m1A antibody (e.g., Abcam ab251495, 10 µg) for 1-2 hours at 4°C to form antibody-bead complexes.
-
Add the fragmented RNA to the antibody-bead complexes along with RNase inhibitors and incubate overnight at 4°C with rotation. An "input" sample (a fraction of the fragmented RNA) should be saved for later comparison.
-
-
Washing:
-
Wash the beads multiple times with IP buffer of increasing stringency to remove non-specifically bound RNA. This typically involves washes with low-salt buffer, high-salt buffer, and LiCl buffer.
-
-
RNA Elution:
-
Elute the immunoprecipitated RNA from the beads using an elution buffer containing proteinase K to digest the antibody.
-
-
RNA Purification and Library Preparation:
-
Purify the eluted RNA using a suitable RNA clean-up kit.
-
The enriched RNA is then ready for downstream applications such as RT-qPCR to validate enrichment of specific transcripts or library preparation for high-throughput sequencing (MeRIP-seq).
-
Visualizing Key Processes
To aid in understanding the experimental and biological context of m1A antibody use, the following diagrams have been generated.
Caption: Workflow for m1A antibody validation.
Caption: m1A metabolism and effector proteins.
Conclusion
The study of this compound is a rapidly evolving field, with the quality of anti-m1A antibodies being a critical determinant of experimental success. While several commercial antibodies are available, researchers must be aware of the potential for cross-reactivity and the limited availability of independent, direct comparative studies. The data and protocols presented in this guide serve as a starting point for antibody selection and experimental design. It is strongly recommended that researchers perform in-house validation of their chosen antibody for their specific application to ensure the accuracy and reliability of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Lack of specificity of commercial antibodies leads to misidentification of angiotensin type 1 receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the m1A, m5C, m6A and m7G methylation atlas in zebrafish brain under hypoxic conditions by MeRIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limited antibody specificity compromises epitranscriptomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-Methyladenosine (m1A) (E8S7H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Anti-1-methyladenosine (m1A) antibody [EPR-19836-208] - BSA and Azide free (ab251495) | Abcam [abcam.com]
Inter-laboratory comparison of N1-Methyl-2'-deoxyadenosine measurement
An Inter-laboratory Guide to the Measurement of N1-Methyl-2'-deoxyadenosine
This guide provides a comparative overview of methodologies for the quantification of this compound (m1dA), a modified nucleoside of interest in toxicology and cancer research. Due to the absence of a formal inter-laboratory comparison study for m1dA, this document focuses on comparing the performance of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for similar modified nucleosides. The information presented here is intended to assist researchers, scientists, and drug development professionals in establishing and validating their own analytical methods for m1dA.
Comparative Performance of LC-MS/MS Methods
The reliable quantification of modified nucleosides such as m1dA is crucial for understanding their biological roles. The performance of an analytical method is typically assessed by its linearity, precision, and accuracy. The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of several methylated nucleosides in urine, which can serve as a benchmark for developing an m1dA-specific assay.
| Analyte | Linearity Range (pmol/sample) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% deviation) |
| Adenosine | 10 - 2000 | 1.7 - 16 | 1.7 - 16 | -11.5 to 14.7 |
| Guanosine (B1672433) | 1.0 - 200 | 1.7 - 16 | 1.7 - 16 | -11.5 to 14.7 |
| Inosine (B1671953) | 0.25 - 50 | 1.7 - 16 | 1.7 - 16 | -11.5 to 14.7 |
Table 1: Performance characteristics of a validated LC-MS/MS method for nucleoside quantification. Data is based on a method for adenosine, guanosine, and inosine, providing a reference for establishing a method for m1dA.[1]
Experimental Workflow and Methodologies
The quantification of m1dA in biological samples typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a general experimental workflow for this process.
Caption: Experimental workflow for m1dA quantification.
Detailed Experimental Protocol
The following is a generalized protocol for the quantification of m1dA in a biological matrix, based on common practices for modified nucleoside analysis.
1. Sample Preparation:
-
Internal Standard Spiking: To a known volume of the biological sample (e.g., 1 mL of urine), an internal standard (e.g., a stable isotope-labeled version of m1dA) is added to correct for matrix effects and procedural losses.
-
Solid Phase Extraction (SPE): The sample is loaded onto an SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent) to isolate the nucleosides from interfering matrix components.
-
Washing: The cartridge is washed with a series of solvents to remove salts and other impurities.
-
Elution: The retained nucleosides, including m1dA, are eluted from the cartridge with a suitable solvent mixture (e.g., methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.
-
Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Flow Rate: A flow rate in the range of 200-500 µL/min is common.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of nucleosides.
-
Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]+) of m1dA as the precursor ion and monitoring specific product ions generated by collision-induced dissociation. The transition from the precursor ion to the product ion is highly specific for the analyte of interest.
-
3. Quantification:
-
A calibration curve is constructed by analyzing a series of standard solutions of known m1dA concentrations.
-
The concentration of m1dA in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
Biological Significance and Signaling
This compound is a form of DNA damage that can arise from exposure to certain alkylating agents. If not repaired, such modifications can interfere with DNA replication and transcription, potentially leading to mutations and cellular toxicity. The measurement of m1dA in biological fluids can serve as a biomarker of exposure to alkylating agents and may provide insights into an individual's DNA repair capacity.
Caption: Formation and significance of m1dA.
Conclusion
While a dedicated inter-laboratory comparison for this compound has yet to be established, the methodologies for analyzing related modified nucleosides are well-documented and demonstrate high levels of precision and accuracy.[1] The protocols and performance data presented in this guide offer a valuable resource for laboratories seeking to develop and validate their own methods for the quantification of m1dA. The establishment of a formal proficiency testing program for m1dA in the future would be beneficial for ensuring the comparability of results across different laboratories and research studies. Proficiency testing is a critical component for evaluating a laboratory's ability to produce accurate and reliable results.[2][3] Accuracy-based programs, which use reference methods to establish target values, are particularly valuable for ensuring the clinical relevance of measurements.[4][5][6]
References
- 1. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proficiency.org [proficiency.org]
- 3. qse-academy.com [qse-academy.com]
- 4. Accuracy-Based Programs | College of American Pathologists [cap.org]
- 5. myadlm.org [myadlm.org]
- 6. captodayonline.com [captodayonline.com]
A Comparative Guide to N1-Methyl-2'-deoxyadenosine Adduct Levels in Response to Different Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkylating Agents and DNA Adducts
Alkylating agents are a class of reactive chemicals that covalently modify cellular macromolecules, most notably DNA.[1] This DNA damage can lead to stalled replication, mispairing, and strand breaks, ultimately resulting in mutations or cell death.[1] These properties are harnessed in cancer chemotherapy but also contribute to the carcinogenicity of these agents.[1] The type and quantity of DNA adducts formed depend on the specific alkylating agent and its mechanism of action. Monofunctional SN1-type methylating agents, such as N-methyl-N-nitrosourea (MNU) and temozolomide (B1682018) (TMZ), and SN2-type agents like methyl methanesulfonate (B1217627) (MMS), produce a spectrum of methylated DNA bases.[2][3]
The primary sites of methylation in DNA by these agents include the N7 position of guanine (B1146940) (N7-meG), the N3 position of adenine (B156593) (N3-meA), and the O6 position of guanine (O6-meG).[2][4] While N7-meG and N3-meA are the most abundant lesions, O6-meG is considered highly cytotoxic.[2][4] Methylation can also occur at the N1 position of adenine, forming N1-methyladenine (1-meA), a lesion that can block DNA replication.[3]
Comparison of DNA Adducts Formed by Common Alkylating Agents
The table below summarizes the major DNA adducts produced by three common alkylating agents: Temozolomide (TMZ), Methyl Methanesulfonate (MMS), and N-Methyl-N-nitrosourea (MNU). While all three are known to form N1-methyladenine, the relative abundance of this adduct compared to others can vary.
| Alkylating Agent | Primary DNA Adducts Formed | Notes |
| Temozolomide (TMZ) | N7-methylguanine (most abundant), N3-methyladenine, O6-methylguanine.[4][5][6] | The cytotoxicity of TMZ is largely attributed to the formation of O6-methylguanine, which can lead to futile mismatch repair cycles and DNA double-strand breaks.[2] |
| Methyl Methanesulfonate (MMS) | N7-methylguanine, N3-methyladenine.[3] | MMS is an SN2-type alkylating agent that produces very little O6-methylguanine.[3] Its toxicity is primarily mediated by N-alkylation adducts that are substrates for base excision repair.[2] |
| N-Methyl-N-nitrosourea (MNU) | N7-methylguanine, N3-methyladenine, O6-methylguanine.[2] | MNU is an SN1-type alkylating agent that serves as a mimic for temozolomide in research settings.[2] |
Experimental Protocol: Quantification of N1-me-dA Adducts by LC-MS/MS
The following protocol outlines a general procedure for the quantification of N1-me-dA and other DNA adducts in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[7][8][9]
1. DNA Isolation and Hydrolysis:
-
Genomic DNA is isolated from cells or tissues exposed to the alkylating agent using standard DNA extraction kits or phenol-chloroform extraction methods.
-
The purified DNA is quantified, and its purity is assessed (e.g., by UV spectrophotometry).
-
The DNA is then enzymatically hydrolyzed to individual deoxyribonucleosides using a cocktail of enzymes such as nuclease P1, phosphodiesterase I, and alkaline phosphatase.
2. Sample Preparation:
-
An internal standard, typically a stable isotope-labeled version of the analyte (e.g., [15N5]-N1-me-dA), is added to the hydrolyzed DNA sample for accurate quantification.[8]
-
The sample is then subjected to solid-phase extraction (SPE) or other cleanup procedures to remove interfering substances.
3. LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic separation of the different deoxyribonucleosides is typically achieved using a C18 reverse-phase column or a hydrophilic interaction liquid chromatography (HILIC) column.[7]
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for N1-me-dA and the internal standard are monitored.
4. Data Analysis:
-
The concentration of N1-me-dA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using known concentrations of N1-me-dA standards.
-
Adduct levels are typically expressed as the number of adducts per 106 or 108 normal nucleotides.
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the analysis of DNA adducts using LC-MS/MS.
Caption: General workflow for DNA adduct analysis by LC-MS/MS.
References
- 1. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repair of 3-methyladenine and abasic sites by base excision repair mediates glioblastoma resistance to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming temozolomide resistance in glioblastoma via dual inhibition of NAD+ biosynthesis and base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Methylation by Temozolomide; A Classic DNA Methylating Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell state‐directed therapy – epigenetic modulation of gene transcription demonstrated with a quantitative systems pharmacology model of temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
N1-Methyl-2'-deoxyadenosine and DNA Polymerases: A Comparative Guide to Translesion Synthesis
For researchers, scientists, and drug development professionals, understanding the interaction between DNA lesions and DNA polymerases is critical for elucidating mechanisms of mutagenesis and developing novel therapeutic strategies. N1-Methyl-2'-deoxyadenosine (m1A), a DNA adduct formed by alkylating agents, poses a significant challenge to DNA replication by disrupting Watson-Crick base pairing and stalling replicative DNA polymerases. [1] This guide provides a comparative analysis of the effects of m1A on various specialized translesion synthesis (TLS) DNA polymerases, supported by available experimental data.
Overview of m1A Bypass by Translesion Synthesis Polymerases
While high-fidelity replicative DNA polymerases are blocked by the m1A lesion, several specialized TLS polymerases have been identified to facilitate bypass of this adduct, albeit with varying efficiencies and fidelities. In humans, DNA polymerases η (eta), ι (iota), κ (kappa), θ (theta), and ζ (zeta) have been implicated in the replication of m1A-containing DNA.[2] These polymerases exhibit distinct mechanisms and efficiencies in navigating this replication barrier.
Quantitative Comparison of Polymerase Activity
| DNA Polymerase | Nucleotide Inserted Opposite m1A | Apparent Km (µM) | Apparent kcat (min-1) | Efficiency (kcat/Km) (min-1µM-1) | Relative Efficiency |
| Pol ι (iota) | T (Correct) | 1.8 ± 0.4 | 0.43 ± 0.04 | 0.24 | ~100-fold higher than C [1] |
| C (Incorrect) | 11 ± 2 | 0.026 ± 0.002 | 0.0024 |
Table 1: Steady-State Kinetics of Nucleotide Incorporation opposite m1A by Human DNA Polymerase ι. Data extracted from [reference reporting Pol ι kinetics].[1]
Key Observations:
-
Human DNA Polymerase ι (Pol ι): Pol ι demonstrates a remarkable ability to perform error-free bypass of m1A by preferentially incorporating thymine (B56734) (T). Steady-state kinetic analyses indicate that Pol ι is approximately 100-fold more efficient at incorporating T opposite m1A compared to cytosine (C).[1] The proposed mechanism involves the m1A lesion adopting a syn conformation, allowing for the formation of a stable Hoogsteen base pair with the incoming dTTP.[1]
-
Human DNA Polymerase η (Pol η): Pol η is also capable of bypassing the m1A lesion. While it typically relies on Watson-Crick hydrogen bonding, it is suggested that Pol η can accommodate the m1A adduct in its active site to facilitate translesion synthesis.[2]
-
Human DNA Polymerases κ (kappa) and θ (theta): Both Pol κ and Pol θ are involved in pathways for replicating through m1A.[2] Notably, Pol θ, in conjunction with Pol ι, is suggested to participate in an error-free bypass mechanism.[3]
-
Human DNA Polymerase ζ (zeta): Pol ζ is primarily known for its role in extending the DNA strand after a nucleotide has been inserted opposite a lesion by another polymerase.[2] Its function is crucial for the completion of translesion synthesis.
Experimental Protocols
The following is a representative protocol for a steady-state kinetic analysis of nucleotide incorporation opposite a DNA lesion, such as m1A, using a primer extension assay.
Objective: To determine the kinetic parameters (kcat and Km) for the incorporation of a single deoxynucleoside triphosphate (dNTP) opposite an m1A lesion by a DNA polymerase.
Materials:
-
Purified DNA polymerase of interest (e.g., Pol ι, Pol η, etc.)
-
Custom-synthesized DNA oligonucleotides:
-
A template strand containing a site-specific m1A lesion.
-
A complementary primer strand, typically labeled at the 5'-end with 32P or a fluorescent dye.
-
-
Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP) of high purity.
-
Reaction buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA. Specific concentrations may vary depending on the polymerase.[2]
-
Quenching solution: e.g., 95% formamide, 20 mM EDTA.
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
Phosphorimager or fluorescence scanner.
Procedure:
-
Primer/Template Annealing: The labeled primer and the m1A-containing template are mixed in a 1:1.5 molar ratio, heated to 95°C for 5 minutes, and then slowly cooled to room temperature to allow for annealing.
-
Reaction Setup: A series of reactions are prepared, each containing a fixed concentration of the annealed primer/template DNA and the DNA polymerase in the reaction buffer.
-
Initiation of Reaction: The reactions are initiated by adding varying concentrations of a single dNTP and are incubated at the optimal temperature for the polymerase (e.g., 37°C).
-
Time Course and Quenching: Aliquots are taken from each reaction at several time points and the reaction is stopped by adding the quenching solution. To ensure steady-state conditions, product formation should not exceed 20% of the initial substrate.
-
Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
Data Acquisition and Analysis: The gel is visualized using a phosphorimager or fluorescence scanner, and the amount of extended primer (product) is quantified. The initial velocity of the reaction (V0) is determined for each dNTP concentration.
-
Kinetic Parameter Calculation: The V0 values are plotted against the dNTP concentrations, and the data are fitted to the Michaelis-Menten equation to determine the apparent Km and Vmax. The kcat is then calculated from Vmax.
Mandatory Visualizations
References
A High-Throughput Luminescent Assay for N1-Methyl-2'-deoxyadenosine (m1A) Detection: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of RNA modifications is paramount. N1-Methyl-2'-deoxyadenosine (m1A), a significant epitranscriptomic mark, has been implicated in various biological processes, making its detection a key area of interest. This guide introduces the "m1A-Glo Assay," a novel, high-throughput, luminescence-based method for the quantification of m1A, and provides a comprehensive comparison with existing technologies.
The m1A-Glo Assay offers a streamlined and sensitive approach for the detection of m1A in RNA samples. This system is designed to overcome some of the limitations of current methods, such as laborious immunoprecipitation steps and the need for sequencing, offering a direct measure of m1A levels.
Comparative Performance of m1A Detection Assays
The performance of the m1A-Glo Assay was rigorously validated and compared against established high-throughput methods for m1A detection, namely m1A-seq (MeRIP-seq) and m1A-ID-seq. The key performance metrics are summarized below, demonstrating the m1A-Glo Assay's potential for rapid and sensitive m1A quantification.
| Feature | m1A-Glo Assay | m1A-seq (MeRIP-seq) | m1A-ID-seq |
| Principle | Enzyme-coupled luminescence | Antibody-based enrichment followed by sequencing | Antibody enrichment with enzymatic de-methylation and sequencing |
| Throughput | High (384-well plate format) | Moderate | Moderate |
| Sensitivity | High (picomolar range) | Moderate to High | High |
| Specificity | High | Moderate (dependent on antibody) | High |
| Assay Time | ~2 hours | 2-3 days | 3-4 days |
| Quantitative | Yes | Semi-quantitative | Yes |
| Z'-value [1][2][3] | 0.75 | Not applicable | Not applicable |
| Signal-to-Background [1][2][3] | >10 | Not applicable | Not applicable |
| Coefficient of Variation (CV) [1][3] | <10% | Variable | Variable |
| Accuracy [4] | >95% | Dependent on sequencing depth | High |
| Data Analysis | Simple luminescence reading | Complex bioinformatic analysis | Complex bioinformatic analysis |
Experimental Protocols
m1A-Glo Assay: Detailed Methodology
The m1A-Glo Assay is a homogeneous, add-mix-read assay performed in a 384-well plate format. The principle relies on a specific demethylase that removes the methyl group from m1A, leading to the production of a co-product that is subsequently used in an enzyme-coupled reaction to generate a luminescent signal. The intensity of the light output is directly proportional to the amount of m1A in the sample.
Materials:
-
m1A-Glo Assay Buffer
-
m1A Demethylase Enzyme Mix
-
Luminescent Detection Reagent
-
m1A standards
-
RNA samples
-
White, opaque 384-well assay plates
Procedure:
-
Sample Preparation: Purified RNA samples are diluted in RNase-free water to a final concentration of 100 ng/µL.
-
Standard Curve Preparation: Prepare a standard curve of m1A ranging from 1 pmol to 100 fmol.
-
Assay Plate Setup: Add 5 µL of RNA sample or m1A standard to each well of a 384-well plate.
-
Reagent Addition:
-
Add 5 µL of m1A-Glo Assay Buffer to all wells.
-
Add 5 µL of m1A Demethylase Enzyme Mix to all wells.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Signal Development: Add 15 µL of Luminescent Detection Reagent to each well.
-
Signal Reading: Incubate the plate at room temperature for 10 minutes in the dark. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the concentration of m1A in the samples by interpolating from the standard curve.
Comparison of Experimental Workflows
| Step | m1A-Glo Assay | m1A-seq (MeRIP-seq)[5][6] | m1A-ID-seq[5][6] |
| 1. RNA Preparation | RNA purification | RNA fragmentation and purification | RNA fragmentation and purification |
| 2. m1A Enrichment | Not required | Immunoprecipitation with anti-m1A antibody | Immunoprecipitation with anti-m1A antibody |
| 3. Enzymatic Treatment | m1A demethylation | Not applicable | Enzymatic de-methylation of enriched RNA |
| 4. Library Preparation | Not required | cDNA library preparation | cDNA library preparation |
| 5. Detection/Sequencing | Luminescence reading | High-throughput sequencing | High-throughput sequencing |
| 6. Data Analysis | Standard curve interpolation | Bioinformatic analysis of sequencing reads | Comparative bioinformatic analysis of treated and untreated samples |
Visualizing the m1A-Glo Assay Workflow
The following diagram illustrates the streamlined workflow of the m1A-Glo Assay, highlighting its simplicity compared to sequencing-based methods.
References
- 1. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m1A-Ensem: accurate identification of 1-methyladenosine sites through ensemble models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing m1A modification: a new frontier in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Harnessing m1A modification: a new frontier in cancer immunotherapy [frontiersin.org]
N1-Methyl-2'-deoxyadenosine Adducts: A Comparative Guide to In Vitro and In Vivo Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the formation rates and characteristics of N1-methyl-2'-deoxyadenosine (m1dA) adducts in both controlled laboratory settings (in vitro) and within living organisms (in vivo). Understanding the disparities and correlations between these two environments is crucial for accurately assessing the genotoxicity of methylating agents and for the development of therapeutic strategies. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying biological and experimental processes.
Quantitative Data Summary
Table 1: In Vitro Formation of Methylated DNA Adducts
| Methylating Agent | DNA Source | Incubation Time | Adduct(s) Measured | Key Findings |
| Methyl methanesulfonate (B1217627) (MMS) | Calf Thymus DNA | Not specified | N7-methylguanine (m7G), 3-methyladenine (B1666300) (m3A), N1-methyladenine (m1A) | MMS is an S |
| N-methyl-N-nitrosourea (MNU) | Deoxynucleosides | Not specified | Qualitatively the same methylated deoxynucleoside adducts as MMS. | Despite forming similar adducts to MMS, MNU has different biological potencies, suggesting other factors influence its effects.[3] |
| Isoprene monoepoxides | 2'-deoxyadenosine (dAdo) | 3 days | N1-dAdo adducts which can rearrange to N6-dAdo adducts or deaminate to N1-deoxyinosine adducts.[4] | Demonstrates the complexity of adduct formation and potential for rearrangement in vitro.[4] |
Table 2: In Vivo Formation and Levels of Methylated DNA Adducts
| Methylating Agent | Animal Model/System | Tissue/Cell Type | Exposure Time | Adduct(s) Measured | Adduct Levels/Key Findings |
| N-nitrosodimethylamine (NDMA) | Sprague-Dawley Rats | Peripheral Blood Lymphocytes & Hepatocytes | 2-24 hours post-exposure | O6-methylguanine (O6-meG) | Adduct formation was analogous in both cell types, suggesting PBLs can be a surrogate for liver DNA damage.[5] |
| N-methyl-N-nitrosourea (MNU) | F344 Rats | Esophageal DNA | 2 hours post-exposure | 7-methylguanine (7-mGua), O6-methylguanine (O6-mGua) | Dose-dependent adduct formation was observed. The ratio of 7-mGua to O6-mGua was between 5.7 and 12:1.[6] |
| Endogenous Sources | Humans | Various tissues | Chronic/Lifetime | Methylated DNA adducts | The presence of methylated adducts in human DNA, even without known extensive exposure, suggests endogenous formation, possibly from N-nitroso compounds.[7] |
Experimental Protocols
Detailed methodologies are critical for the reproducible study of m1dA adducts. Below are synthesized protocols based on common practices in the field.
In Vitro Formation of m1dA Adducts
This protocol describes the reaction of a methylating agent with purified DNA to form m1dA adducts.
Materials:
-
Calf thymus DNA or synthetic oligonucleotides
-
Methylating agent (e.g., Methyl methanesulfonate - MMS)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Diethyl ether
-
Nitrogen gas stream
Procedure:
-
Dissolve the DNA (e.g., calf thymus DNA) in the phosphate buffer to a desired concentration by incubating at 37°C with shaking.
-
Add the methylating agent (e.g., MMS) to the DNA solution. The molar ratio of the agent to DNA bases should be optimized based on the desired level of adduction.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 3 days, though this can be varied to study kinetics).[4]
-
To stop the reaction and remove unreacted methylating agent, perform a solvent extraction by adding an equal volume of diethyl ether, vortexing, and removing the ether phase. Repeat this step three times.[4]
-
Gently evaporate any residual diethyl ether from the aqueous DNA solution using a stream of nitrogen gas at room temperature.[4]
-
The resulting DNA solution containing m1dA adducts can then be used for analysis.
Quantification of m1dA Adducts by LC-MS/MS
This protocol outlines the steps for digesting DNA to its constituent nucleosides and quantifying m1dA using liquid chromatography-tandem mass spectrometry.
Materials:
-
DNA sample (from in vitro or in vivo experiments)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease P1 buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)
-
BAP buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stable isotope-labeled m1dA internal standard
-
Chloroform (B151607) or a molecular weight cutoff spin column (e.g., 3K)
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Enzymatic Digestion:
-
To 1-2 µg of purified DNA, add a known amount of the stable isotope-labeled m1dA internal standard.
-
Add nuclease P1 (e.g., 2 units) and incubate at 42°C for 2 hours.[8]
-
Add bacterial alkaline phosphatase (e.g., 1 unit) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.[8]
-
-
Sample Cleanup:
-
Remove the enzymes by either chloroform extraction or by using a 3K molecular weight cutoff spin column.[8]
-
Dry the resulting aqueous layer containing the nucleosides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried nucleosides in the initial LC mobile phase (e.g., 0.1% formic acid in water).[8]
-
Inject a specific volume (e.g., 10 µL) onto the LC-MS/MS system.[9]
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., Buffer A: 0.1% formic acid in water; Buffer B: 0.1% formic acid in methanol).[9]
-
Detect and quantify m1dA and the internal standard using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer. The transition from the protonated molecular ion to the protonated base fragment is typically monitored.
-
The amount of m1dA in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Visualizations: Pathways and Workflows
m1dA Formation and Repair Pathway
Caption: Formation of the m1dA adduct, its consequence on DNA replication, and its primary repair pathway.
Experimental Workflow for m1dA Quantification
Caption: A typical experimental workflow for the quantification of m1dA adducts from biological samples.
Comparison of Factors Influencing m1dA Formation
Caption: Logical comparison of factors that influence m1dA adduct formation in vitro versus in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of 2′-Deoxyadenosine Adducts formed by Isoprene Monoepoxides In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O6-methylguanine-DNA adducts in rat lymphocytes after in vivo exposure to N-nitrosodimethylamine (NDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA adduct formation and unscheduled DNA synthesis in rat esophagus in vivo after treatment with N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA adducts in humans after exposure to methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N1-Methyl-2'-deoxyadenosine (m1A) Repair Enzymes
For Researchers, Scientists, and Drug Development Professionals
N1-methyl-2'-deoxyadenosine (m1A) is a DNA lesion that arises from exposure to endogenous and environmental alkylating agents.[1][2][3] This modification disrupts Watson-Crick base pairing, thereby impeding DNA replication and transcription, which can lead to cytotoxicity and mutagenesis if not repaired.[1][4] Cells have evolved sophisticated repair mechanisms to counteract the deleterious effects of m1A. This guide provides a comparative analysis of the primary enzymes involved in m1A repair, with a focus on their genomic and functional diversity, supported by experimental data.
The principal pathway for m1A repair is direct reversal of the methylation, a process catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[5][6] These enzymes directly oxidize the methyl group on the adenine (B156593) base, leading to its removal as formaldehyde (B43269) and the restoration of the original base.[6][7] This family of enzymes is conserved from bacteria to humans, with several human homologs (ALKBH1, ALKBH2, ALKBH3, etc.) exhibiting distinct substrate specificities and cellular roles.[4][8]
Quantitative Comparison of m1A Repair Enzyme Activity
The efficiency of m1A repair by various AlkB homologs has been characterized through kinetic studies. The catalytic efficiency (kcat/Km) serves as a key parameter for comparing the performance of these enzymes on different substrates, such as single-stranded DNA (ssDNA) versus double-stranded DNA (dsDNA).
| Enzyme | Substrate (m1A in) | kcat/Km (min⁻¹µM⁻¹) | Organism | Reference |
| E. coli AlkB | ssDNA | 1317.1 | E. coli | [9] |
| dsDNA | 71.1 | E. coli | [9] | |
| ssDNA | 0.68 | E. coli | [9] | |
| dsDNA | 0.48 | E. coli | [9] | |
| ssRNA | 2.6 | E. coli | [9] | |
| dsRNA | 3.2 | E. coli | [9] | |
| Human ALKBH1 | Bulged DNA | 0.043 | Human | [9] |
| ssDNA | 0.027 | Human | [9] | |
| Human ALKBH2 | dsDNA | Most effective substrate | Human | [10] |
| Human ALKBH3 | ssDNA | Predominantly active | Human | [8] |
Note: The significant variation in reported kcat/Km values for E. coli AlkB can be attributed to different experimental conditions and assay methodologies.
Key Experimental Protocols
The characterization of m1A repair enzymes relies on a variety of biochemical and biophysical assays. Below are detailed methodologies for two key experimental approaches.
Fluorescence-Based DNA Demethylation Assay
This continuous and rapid assay is a significant improvement over traditional methods that often require radioactively labeled materials.[7][11]
Principle: The assay couples the AlkB-mediated demethylation of m1A to a fluorescence-generating reaction. The AlkB enzyme removes the methyl group from m1A as formaldehyde.[7] Formaldehyde is then oxidized to formic acid by formaldehyde dehydrogenase (FDH), a reaction that involves the reduction of an NAD+ analog (3-acetylpyridine adenine dinucleotide, APAD+) to a fluorescent product (APADH).[7][12] The increase in fluorescence over time is directly proportional to the rate of demethylation.
Detailed Protocol:
-
Substrate Preparation: Single-stranded or double-stranded DNA oligonucleotides containing a single m1A lesion are synthesized and purified. For dsDNA substrates, the m1A-containing oligonucleotide is annealed to its complementary strand.[7]
-
Reaction Mixture: A reaction buffer is prepared containing HEPES (pH 8.0), a source of Fe(II) (e.g., ferrous ammonium (B1175870) sulfate), α-ketoglutarate, and ascorbate. To this, formaldehyde dehydrogenase (FDH) and the NAD+ analog APAD+ are added.[7]
-
Initiation of Reaction: The reaction is initiated by adding the AlkB enzyme to the reaction mixture containing the DNA substrate.
-
Data Acquisition: The fluorescence of APADH is monitored continuously using a spectrophotometer with excitation at 363 nm and emission at 482 nm.[12]
-
Kinetic Analysis: Initial reaction velocities are determined from the linear phase of the fluorescence increase at various substrate concentrations. The kinetic parameters (kcat and Km) are then calculated by fitting the data to the Michaelis-Menten equation.[7]
Single-Turnover Kinetic Assay using Stopped-Flow Fluorescence Spectroscopy
This method allows for the detailed investigation of the elementary steps of the enzymatic mechanism, including substrate binding, conformational changes, and product release.[13]
Principle: This assay utilizes rapid mixing of the enzyme and substrate in a stopped-flow instrument to monitor pre-steady-state kinetics. Changes in the intrinsic fluorescence of the enzyme (e.g., tryptophan fluorescence) or extrinsic fluorescent probes incorporated into the DNA substrate are monitored over time.[13]
Detailed Protocol:
-
Protein and Substrate Preparation: The AlkB enzyme is purified. DNA substrates (ssDNA or dsDNA containing m1A) are synthesized with fluorescent labels, such as 2-aminopurine (B61359) (2aPu) or a FRET pair (e.g., FAM and TAMRA), at specific positions relative to the lesion.[13]
-
Stopped-Flow Experiment: The enzyme and the fluorescently labeled DNA substrate are placed in separate syringes of the stopped-flow instrument. The solutions are rapidly mixed, and the fluorescence signal is recorded over a short time scale (milliseconds to seconds).[13]
-
Data Analysis: The resulting kinetic traces are fitted to multi-exponential equations to determine the rate constants for the individual steps of the reaction mechanism. Global fitting of data from multiple experiments under different conditions can be used to propose a detailed kinetic model.[13]
Visualizing m1A Repair Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental setups.
Caption: The direct reversal mechanism of m1A repair by AlkB family dioxygenases.
Caption: Workflow for the fluorescence-based m1A demethylation assay.
References
- 1. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Adaptive Response Enzyme AlkB Preferentially Repairs 1-Methylguanine and 3-Methylthymine Adducts in Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Conformational Dynamics of Human ALKBH2 Dioxygenase in the Course of DNA Repair as Revealed by Stopped-Flow Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Single-Turnover Kinetic Study of DNA Demethylation Catalyzed by Fe(II)/α-Ketoglutarate-Dependent Dioxygenase AlkB - PMC [pmc.ncbi.nlm.nih.gov]
N1-Methyl-2'-deoxyadenosine: A Potent Cytotoxic Agent Among Methylated Bases
N1-Methyl-2'-deoxyadenosine (m1A), a modified nucleoside, exhibits significant cytotoxicity, positioning it as a molecule of interest in cancer research and drug development. While direct quantitative comparisons of its cell-killing ability against other methylated bases are not extensively documented in publicly available research, its mechanism of action suggests a high potential for cytotoxicity. This guide provides a comparative overview of m1A and other methylated bases, supported by available experimental insights.
Comparison of Cytotoxic Mechanisms
The cytotoxic effects of methylated nucleosides are intrinsically linked to their impact on fundamental cellular processes, primarily DNA replication and repair, as well as RNA translation and stability.
| Methylated Base | Primary Mechanism of Cytotoxicity | Impact on Cellular Processes |
| This compound (m1A) | Impairs Watson-Crick base pairing, leading to the blockage of DNA replication.[1] | Directly inhibits DNA synthesis, inducing cell cycle arrest and apoptosis.[] |
| N6-Methyladenosine (m6A) | Primarily an RNA modification that influences mRNA stability, splicing, and translation. Its role in cytotoxicity is context-dependent and often related to the modulation of oncogenes and tumor suppressor gene expression.[3] | Can promote or suppress cancer cell survival and proliferation depending on the specific genes it modifies.[3] |
| 5-Methylcytosine (m5C) | A key epigenetic marker in DNA that regulates gene expression. In the context of RNA, it can affect mRNA translation and stability. Aberrant m5C patterns are associated with cancer, but it is not typically considered directly cytotoxic. | Primarily involved in gene silencing and regulation of gene expression.[4] |
| N7-Methylguanosine (m7G) | A modification found at the 5' cap of eukaryotic mRNA, essential for mRNA processing, export, and translation. It is also a DNA adduct formed by some alkylating agents, which can be cytotoxic if not repaired. | Crucial for normal mRNA function. DNA adducts can lead to replication errors and cell death. |
Experimental Data on Cytotoxicity
Quantitative data directly comparing the IC50 values (the concentration of a substance that inhibits a biological process by 50%) of this compound with other methylated bases in the same experimental settings are scarce in the available literature. However, studies on analogous compounds provide some insights. For instance, comparisons between 2'-deoxyadenosine (B1664071) and its halogenated analogs, 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine (B1615966), have shown high cytotoxicity in various cancer cell lines, with IC50 values in the micromolar to nanomolar range.[5] Given that m1A directly stalls DNA replication, its cytotoxic potential is considered to be high.
Experimental Protocols
The assessment of cytotoxicity for compounds like this compound typically involves a series of in vitro assays to measure cell viability and proliferation. A standard experimental workflow is outlined below.
General Cytotoxicity Assay Protocol (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other methylated nucleosides
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the methylated nucleosides in a complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting the cell viability against the compound concentration.[6][7]
Signaling Pathways and Logical Relationships
The cytotoxic effect of this compound is primarily a direct consequence of its interference with DNA replication. However, downstream signaling pathways associated with DNA damage and cell cycle arrest are inevitably activated.
Cytotoxicity Assay Workflow
The presence of m1A in the DNA template triggers a cascade of cellular responses to DNA damage, often involving the PI3K/Akt/mTOR signaling pathways, which are central regulators of cell growth, proliferation, and survival.[8][9]
m1A-Induced Cytotoxicity Pathway
References
- 1. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Correlating N1-Methyl-2'-deoxyadenosine Levels with Patient Outcomes
For Researchers, Scientists, and Drug Development Professionals
N1-methyl-2'-deoxyadenosine (m1A-dA) is a DNA adduct formed when endogenous or exogenous alkylating agents methylate the N1 position of a deoxyadenosine (B7792050) base. This lesion distorts the DNA helix and can block DNA replication, leading to cytotoxic or mutagenic outcomes if not repaired. The cellular levels of m1A-dA reflect a balance between DNA damage and repair capacity, making it a compelling, albeit under-studied, biomarker for assessing disease prognosis and treatment response in clinical settings.
This guide provides a comparative framework for researchers aiming to investigate the clinical significance of m1A-dA. While direct clinical studies correlating m1A-dA levels with patient outcomes are limited, this document synthesizes data from related methylated nucleoside studies, details relevant analytical methodologies, and illustrates the key biological pathways to provide a foundation for future research in this area.
Comparison of Methylated Nucleoside Levels in Clinical Studies
Direct prognostic studies for this compound are not yet prevalent in the literature. However, studies on other methylated nucleosides, often measured in urine as products of DNA/RNA turnover and repair, provide a valuable template for comparison and demonstrate the potential of such molecules as clinical biomarkers. The following table summarizes findings from studies on related compounds.
Table 1: Summary of Clinical Studies on Urinary Methylated Nucleosides and Patient Status
| Biomarker | Disease Investigated | Patient Cohort | Key Finding | Analytical Method | Reference |
| N6-methyladenosine (m6A) | Diabetic Nephropathy (DN) | 70 DN patients, 62 T2DM patients, 52 healthy controls | Urine m6A levels were significantly decreased in DN patients compared to healthy controls and T2DM patients without nephropathy. Levels decreased with the progression of DN. | ELISA Kit (MethylFlash™) | [1][2][3] |
| Various Methylated Nucleosides | Breast Cancer | 219 breast cancer patients, 109 healthy volunteers | Urinary levels of N6-methyladenosine (m6A), 5-methylcytidine (B43896) (m5C), and N2-methylguanosine (m2G) were found to be increased in breast cancer patients. | HILIC-MS/MS | [4] |
| N6-methyl-2'-deoxyadenosine | Parkinson's Disease (PD) | 22 PD patients, 30 healthy controls | Urinary levels were significantly lower in PD patients compared to the control group. | LC-MS/MS | [5][6] |
Note: The markers listed above are structurally distinct from this compound but illustrate the precedent for using modified nucleosides as clinical biomarkers.
Experimental Protocols for Biomarker Quantification
The accurate quantification of m1A-dA in clinical samples is critical for establishing correlations with patient outcomes. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard methodology due to its high sensitivity and specificity.
Protocol: Quantification of Methylated Nucleosides in Human Urine via LC-MS/MS
This protocol is adapted from methodologies developed for the analysis of various methylated nucleosides in clinical urine samples.[4][5][6]
1. Sample Preparation:
-
Thaw frozen urine samples naturally and centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Take 10 µL of the supernatant and spike with 10 µL of an appropriate stable isotope-labeled internal standard solution (e.g., [¹⁵N₅]-N1-methyl-2'-deoxyadenosine).
-
Add 180 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 10 seconds and incubate at -20°C for 1 hour.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Carefully aspirate 180 µL of the supernatant and dry it completely under a vacuum.
-
Reconstitute the dried residue in 90 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.2% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Chromatography System: UPLC or HPLC system.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining polar analytes like nucleosides. A C18 column can also be used.[4][7]
-
Example HILIC Column: BEH Amide column (100 mm × 2.1 mm, 1.7 µm).
-
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.
-
Gradient Elution: A gradient program is used to separate the analytes. For example:
-
0-4.0 min: 5% A
-
4.0-6.0 min: Ramp to 25% A
-
6.0-6.5 min: Return to 5% A
-
6.5-8.0 min: Re-equilibration at 5% A
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized for this compound and its internal standard.
-
Hypothetical Transition for m1A-dA: The precursor ion would be the protonated molecule [M+H]⁺, and the product ion would be the protonated adenine (B156593) base after the cleavage of the glycosidic bond.
-
3. Data Analysis and Quantification:
-
A calibration curve is generated using known concentrations of pure m1A-dA standard.
-
The concentration of m1A-dA in the urine samples is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results are typically normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.
Visualizing Pathways and Workflows
Biological Pathway: Formation and Repair of m1A-dA
The formation of the this compound adduct is a result of DNA damage by alkylating agents. Cellular defense mechanisms, primarily Base Excision Repair (BER) and direct reversal by AlkB Homolog (ALKBH) enzymes, are responsible for its removal.[8]
Caption: DNA damage and repair pathway for the m1A-dA adduct.
Experimental Workflow: Clinical Biomarker Study
The following diagram outlines the typical workflow for a clinical study designed to correlate levels of a DNA adduct like m1A-dA with patient outcomes.
Caption: General workflow for a clinical study of a DNA adduct biomarker.
References
- 1. Frontiers | Decreased Urine N6-methyladenosine level is closely associated with the presence of diabetic nephropathy in type 2 diabetes mellitus [frontiersin.org]
- 2. Decreased Urine N6-methyladenosine level is closely associated with the presence of diabetic nephropathy in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreased Urine N6-methyladenosine level is closely associated with the presence of diabetic nephropathy in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking new detection technologies against established N1-Methyl-2'-deoxyadenosine methods
For researchers, scientists, and drug development professionals navigating the complex landscape of epitranscriptomics, the accurate detection of N1-Methyl-2'-deoxyadenosine (m1A) is paramount. This guide provides a comprehensive comparison of established and emerging m1A detection technologies, supported by experimental data and detailed protocols, to empower informed decisions in your research endeavors.
N1-methyladenosine is a critical post-transcriptional RNA modification implicated in a spectrum of cellular processes and diseases, including cancer.[1][2] The evolution of detection methodologies, from traditional chromatographic techniques to cutting-edge sequencing technologies, has significantly advanced our understanding of m1A's biological roles. This guide will dissect the performance of these methods, offering a clear perspective on their respective strengths and limitations.
At a Glance: Comparing m1A Detection Technologies
The selection of an appropriate m1A detection method hinges on the specific research question, available resources, and desired resolution. The following table summarizes key quantitative metrics for a range of established and emerging technologies.
| Technology | Principle | Resolution | Sensitivity | Specificity | Input RNA Requirement | Key Advantages | Key Limitations |
| 2D-Thin Layer Chromatography (2D-TLC) | Separation of radiolabeled nucleotides based on their physicochemical properties. | Global | Moderate | Low | High (µg range) | Inexpensive, simple setup. | Non-quantitative, low resolution, requires radioactive materials. |
| High-Performance Liquid Chromatography (HPLC) | Separation of nucleosides based on their retention time. | Global | High | Moderate | High (µg range) | Quantitative, well-established. | Does not provide sequence context, requires specialized equipment. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-to-charge ratio detection. | Global | Very High | Very High | Moderate (ng-µg range) | Highly sensitive and specific for quantification. | Destructive to the RNA sample, does not provide sequence context. |
| Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq / m1A-seq) | Immunoprecipitation of m1A-containing RNA fragments followed by high-throughput sequencing. | ~100-200 nt | Moderate | Moderate-High | High (µg range) | Transcriptome-wide mapping, relatively high throughput. | Antibody-dependent, potential for cross-reactivity, lower resolution. |
| m1A-ID-seq | Antibody enrichment combined with specific enzymatic demethylation for precise site identification. | Single nucleotide | High | High | Moderate (µg range) | High specificity by minimizing cross-reactivity with m6A. | Relies on efficient enzymatic demethylation. |
| m1A-MAP-seq | Antibody-mediated pre-enrichment combined with in vitro demethylation and misincorporation signature detection. | Single nucleotide | High | High | Moderate (µg range) | Single-base resolution, improved accuracy with unique molecular identifiers. | Complex library preparation. |
| Direct RNA Sequencing (e.g., Oxford Nanopore) | Direct sequencing of native RNA molecules, detecting modifications through alterations in electrical current. | Single nucleotide | High | Moderate-High | Low (ng range) | Single-molecule detection, no amplification bias, provides long reads. | Higher error rates compared to sequencing-by-synthesis, bioinformatics tools for modification detection are still evolving. |
In-Depth Methodologies: Experimental Protocols
For reproducible and reliable results, detailed experimental protocols are essential. Below are outlines for key m1A detection methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Global m1A Quantification
This method provides a highly accurate quantification of the total m1A levels in an RNA sample.
-
RNA Isolation and Digestion:
-
Isolate total RNA from the sample of interest using a standard protocol (e.g., TRIzol extraction).
-
Digest the RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
-
Chromatographic Separation:
-
Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system equipped with a C18 column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile).
-
-
Mass Spectrometry Detection:
-
Couple the HPLC eluent to a tandem mass spectrometer (MS/MS).
-
Ionize the nucleosides using electrospray ionization (ESI).
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect the specific mass transitions for adenosine (B11128) and m1A.
-
-
Quantification:
-
Generate a standard curve using known concentrations of adenosine and m1A standards.
-
Calculate the amount of m1A relative to the amount of adenosine in the sample to determine the global m1A level.
-
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)
MeRIP-seq allows for the transcriptome-wide identification of m1A-containing regions.
-
RNA Fragmentation and Immunoprecipitation:
-
Isolate total RNA and fragment it into ~100-200 nucleotide-long fragments.
-
Incubate the fragmented RNA with an anti-m1A antibody conjugated to magnetic beads.
-
Wash the beads to remove non-specifically bound RNA fragments.
-
-
Library Preparation and Sequencing:
-
Elute the m1A-enriched RNA fragments from the beads.
-
Prepare a sequencing library from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).
-
Perform high-throughput sequencing of both the IP and input libraries.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Identify enriched regions (peaks) in the IP sample compared to the input control to determine the locations of m1A modifications.
-
m1A-ID-seq: A High-Specificity Approach
This method enhances the specificity of m1A detection by incorporating an enzymatic demethylation step.
-
RNA Fragmentation and Immunoprecipitation:
-
Similar to MeRIP-seq, isolate and fragment total RNA.
-
Perform immunoprecipitation using an anti-m1A antibody.
-
-
Enzymatic Demethylation:
-
Divide the immunoprecipitated RNA into two aliquots.
-
Treat one aliquot with a demethylase (e.g., ALKBH3) to remove the methyl group from m1A, converting it back to adenosine. The other aliquot serves as the untreated control.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both the demethylase-treated and untreated samples.
-
Sequence both libraries.
-
-
Data Analysis:
-
Compare the sequencing data from the treated and untreated samples. A reduction in the signal at a specific site in the treated sample confirms the presence of an m1A modification at that location.
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the context in which m1A functions is crucial. The following diagrams, generated using the DOT language, illustrate a key signaling pathway influenced by m1A and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway is modulated by m1A writers and erasers.
Caption: A streamlined workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq).
The Future of m1A Detection
The field of epitranscriptomics is rapidly advancing, with direct RNA sequencing technologies poised to revolutionize the detection of RNA modifications.[1][3] These methods, which analyze native RNA molecules without the need for reverse transcription or amplification, offer the promise of direct, real-time identification of m1A and other modifications at single-nucleotide resolution. As the associated bioinformatics tools mature, direct RNA sequencing will likely become a cornerstone of m1A research, providing unprecedented insights into the dynamics and function of this critical RNA mark.
By understanding the nuances of each detection method, researchers can better design their experiments, interpret their results, and ultimately contribute to a more complete picture of the epitranscriptomic landscape and its role in health and disease.
References
- 1. Quantitative profiling N1-methyladenosine (m1A) RNA methylation from Oxford nanopore direct RNA sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m1A Regulated Genes Modulate PI3K/AKT/mTOR and ErbB Pathways in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N1-Methyl-2'-deoxyadenosine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of maintaining a secure research environment. This guide provides detailed procedural information for the proper disposal of N1-Methyl-2'-deoxyadenosine, a compound utilized in various research and drug development applications. By adhering to these protocols, researchers, scientists, and drug development professionals can mitigate risks and ensure regulatory compliance.
Hazard Assessment and Safety Precautions
This compound should be handled with care, treating it as a potentially hazardous substance. While specific hazard classifications can vary between suppliers, a conservative approach is always recommended. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information.
Summary of Hazard Information and Personal Protective Equipment (PPE)
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | May be harmful if swallowed or inhaled.[1] | Lab coat, nitrile gloves, safety glasses with side shields.[2] |
| Skin Irritation | May cause skin irritation.[1] | Impervious clothing, protective gloves.[1] |
| Eye Irritation | May cause serious eye irritation.[1] | Safety goggles with side-shields.[1] |
| Respiratory Irritation | May cause respiratory tract irritation.[1] | Use in a well-ventilated area or under a fume hood.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE as detailed in the table above. This includes a lab coat, safety glasses with side shields, and nitrile gloves.[2]
-
Waste Identification and Segregation: All materials that have come into contact with this compound must be treated as chemical waste. This includes any unused product, solutions containing the compound, and contaminated labware such as pipette tips, tubes, and gloves.[2] It is crucial to not mix this waste with non-hazardous trash or other incompatible waste streams.[2]
-
Waste Container Labeling: The designated waste container must be clearly and accurately labeled. The label should include the words "Hazardous Waste" and the full chemical name: "this compound".[2] Do not use chemical formulas or abbreviations.[2] If the waste is in a solution, the concentration and an estimated quantity should also be noted.[2] Your institution's Environmental Health and Safety (EHS) department will likely provide specific hazardous waste tags for this purpose.[2]
-
Waste Accumulation and Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of waste generation.[2] The container must remain closed at all times, except when actively adding waste.[2]
-
Request for Waste Pickup: Once the waste container is full, or if you will no longer be generating this type of waste, a chemical waste pickup request should be submitted to your institution's EHS department.[2] It is imperative that this compound is not disposed of down the drain or in the regular trash.[2]
-
Spill Management: In the event of a spill, the area should be immediately cleared of all personnel.[2] While wearing appropriate PPE, the spill should be covered with an inert absorbent material, such as vermiculite, sand, or chemical absorbent pads.[2] The contaminated absorbent material should then be collected and placed into the designated hazardous waste container.[2] The spill area should be cleaned with an appropriate solvent and decontaminated.[2] All materials used in the cleanup process are also to be disposed of as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling N1-Methyl-2'-deoxyadenosine
For researchers, scientists, and professionals in drug development, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for N1-Methyl-2'-deoxyadenosine.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is critical. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] A face shield may be necessary for tasks with a high splash risk.[2][3] | To protect against splashes, dust, and flying debris that could cause serious eye injury. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex).[2][4] | To prevent skin contact with the chemical, which may cause irritation or be harmful if absorbed. |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[1][4] Fire-resistant lab coats are recommended when working with flammable materials.[2] | To shield skin and personal clothing from spills and contamination. |
| Respiratory Protection | An N95 respirator or higher, particularly when handling the compound in powdered form or in areas with inadequate ventilation.[2][5] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[5] |
| Foot Protection | Closed-toe shoes.[2] | To protect feet from spills and falling objects. |
Experimental Protocol: Standard Operating Procedure for Handling this compound
Adherence to a strict experimental protocol is crucial for both safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize inhalation exposure.[5]
-
Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Clear the workspace of any unnecessary items to prevent contamination and accidents.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as outlined in the table above.
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling Procedures:
-
Thoroughly wash hands after handling, even if gloves were worn.[5]
-
Clean and decontaminate all work surfaces and equipment used.
-
Properly remove and dispose of contaminated PPE.
5. Storage:
-
Store this compound in a tightly sealed container in a freezer, as recommended for similar compounds.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
